molecular formula C12H13NO2 B073217 3-(2-methyl-1H-indol-3-yl)propanoic acid CAS No. 1136-87-4

3-(2-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B073217
CAS No.: 1136-87-4
M. Wt: 203.24 g/mol
InChI Key: MVCHNOBEGHXCDV-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)propanoic acid (CAS 1136-87-4) is a high-purity indole-based organic compound offered for research and development purposes. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, this compound serves as a versatile and valuable synthetic intermediate in various chemical disciplines . Its structure, featuring a 2-methylindole moiety linked to a propanoic acid chain, makes it a privileged scaffold for medicinal chemistry and drug discovery research. Scientists utilize this building block in the design and synthesis of novel heterocyclic compounds, potentially for use as enzyme inhibitors or receptor modulators. In material science, it can be incorporated into more complex molecular structures to study supramolecular assembly and organic electronic materials. Product Identifiers & Data • CAS Number : 1136-87-4 • Molecular Formula : C12H13NO2 • Molecular Weight : 203.24 g/mol • MDL Number : MFCD00277099 Safety Information This product is for research use only and is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCHNOBEGHXCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150482
Record name 1H-Indole-3-propanoic acid, 2-methyl-
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-87-4
Record name 1H-Indole-3-propanoic acid, 2-methyl-
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Record name NSC119449
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-propanoic acid, 2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid, a substituted indole derivative of interest in pharmaceutical and life sciences research. Understanding these fundamental characteristics is paramount for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This document is structured to provide not only the available data for this specific molecule and its close structural analogs but also the underlying scientific principles and detailed experimental protocols for their determination.

Molecular Structure and Identity

3-(2-methyl-1H-indol-3-yl)propanoic acid belongs to the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The propanoic acid moiety at the C3 position and a methyl group at the C2 position of the indole ring are key structural features that dictate its physicochemical properties and potential biological activity.

Chemical Structure:

Key Identifiers:

IdentifierValue
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol [1][2]
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CCC(=O)O
InChI Key OJDOEXJZNZKRBK-UHFFFAOYSA-N[2]

Solid-State Properties

Melting Point

The melting point is a critical parameter that provides information about the purity and solid-state stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.

Comparative Analysis:

CompoundMelting Point (°C)
3-(2-Methyl-indol-1-yl)-propionic acid (Isomer)135[1]
Indole-3-propionic acid (Analogue)132-135[3]

The presence of the 2-methyl group in the target molecule, compared to Indole-3-propionic acid, may slightly alter the crystal lattice packing and intermolecular interactions, potentially leading to a minor deviation in the melting point.

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is by using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 3-(2-methyl-1H-indol-3-yl)propanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.

Solution-State Properties

Solubility

Solubility is a crucial factor influencing a drug's absorption and distribution. The indole ring imparts a degree of hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, especially at pH values above its pKa.

Qualitative Solubility Profile (Predicted based on Analogue Data):

Based on the behavior of Indole-3-propionic acid, the solubility of 3-(2-methyl-1H-indol-3-yl)propanoic acid is expected to be:

  • High in polar organic solvents such as ethanol, methanol, DMSO, and dimethylformamide[4][5].

  • Slightly soluble to sparingly soluble in water, with solubility increasing in alkaline aqueous solutions due to the deprotonation of the carboxylic acid[3][4].

  • Poorly soluble in non-polar organic solvents like hexane and toluene[4].

Experimental Protocol for Qualitative Solubility Assessment:

A simple, yet effective, method for determining qualitative solubility involves the following steps:

Methodology:

  • Sample Preparation: Weigh a small, precise amount of 3-(2-methyl-1H-indol-3-yl)propanoic acid (e.g., 1-5 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the sample in a clear vial.

  • Observation: Vortex the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 minutes).

  • Assessment: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under those conditions.

Acidity Constant (pKa)

The pKa is the pH at which the ionized and non-ionized forms of the carboxylic acid group are present in equal concentrations. This parameter is vital for predicting the extent of a drug's absorption in different parts of the gastrointestinal tract and its interaction with biological targets.

Predicted pKa:

The pKa of the carboxylic acid group in 3-(2-methyl-1H-indol-3-yl)propanoic acid is expected to be in the range of 4.5 to 5.0, similar to other simple carboxylic acids.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7][8]

Methodology:

  • Solution Preparation: Prepare a standard solution of 3-(2-methyl-1H-indol-3-yl)propanoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow for pKa Determination:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standard solution of the compound D Titrate compound solution with NaOH A->D B Prepare and standardize 0.1 M NaOH titrant B->D C Calibrate pH meter C->D E Record pH after each addition of titrant D->E Iterative process F Plot pH vs. volume of titrant E->F G Determine the equivalence point F->G H Calculate the pKa at the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.

Predicted Lipophilicity:

The presence of the indole ring and the methyl group suggests that 3-(2-methyl-1H-indol-3-yl)propanoic acid will be a moderately lipophilic compound.

Experimental Protocol for LogP Determination using the Shake-Flask Method:

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[9][10][11][12]

Methodology:

  • System Preparation: Use n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) as the two phases. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning: Add a known amount of 3-(2-methyl-1H-indol-3-yl)propanoic acid to a mixture of the two phases in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Workflow for LogP Determination:

LogP_Determination cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and aqueous buffer C Add compound to the two-phase system A->C B Prepare a stock solution of the compound B->C D Shake to reach equilibrium C->D E Allow phases to separate D->E F Quantify compound in each phase using HPLC E->F G Calculate P and LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of 3-(2-methyl-1H-indol-3-yl)propanoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for indole derivatives.

Exemplary HPLC Method (Adaptable for the Target Compound):

The following method, based on the analysis of related indole compounds, can be adapted for 3-(2-methyl-1H-indol-3-yl)propanoic acid.[13][14][15]

ParameterCondition
Column C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at the absorbance maximum of the indole ring (typically around 280 nm) or fluorescence detection for higher sensitivity (Excitation ~280 nm, Emission ~350 nm)
Injection Volume 10-20 µL
Spectroscopic Analysis

Spectroscopic methods provide crucial information about the molecular structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons of the indole ring, the N-H proton, the methylene protons of the propanoic acid chain, the methyl protons at the C2 position, and the acidic proton of the carboxyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[16][17]

4.2.2. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or the protonated molecule ([M+H]+) would be expected at m/z 203.24 or 204.25, respectively. Fragmentation patterns can provide further structural information.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:

  • A broad O-H stretch from the carboxylic acid.

  • A C=O stretch from the carboxylic acid.

  • N-H stretching from the indole ring.

  • C-H stretches from the aromatic and aliphatic portions of the molecule.

  • C=C stretching from the aromatic ring.

Conclusion

The physicochemical properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid are central to its development as a potential therapeutic agent or research tool. While experimental data for this specific molecule is not extensively published, a robust understanding of its properties can be inferred from closely related analogues. The experimental protocols detailed in this guide provide a solid foundation for researchers to determine these critical parameters in their own laboratories. A thorough characterization of its melting point, solubility, pKa, and lipophilicity, in conjunction with comprehensive analytical and spectroscopic analysis, will enable its effective application in drug discovery and development.

References

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Kujawski, J., et al. (2018). LogP / LogD shake-flask method v1.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Supporting Information for a research article. (n.d.).
  • Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega.
  • PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ChemSynthesis. (n.d.). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • El-Nour, F. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • BenchChem. (n.d.).
  • Cayman Chemical. (2022).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Manjunatha, M., et al. (2022).
  • Kamilova, R. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
  • Mettler Toledo. (n.d.).
  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • MTC USA. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC - AppNote.
  • ChemicalBook. (n.d.). 3-Indolepropionic acid(830-96-6) 1H NMR spectrum.
  • Kim, S. K., et al. (2007). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
  • Kumar, S., et al. (2015). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone.
  • ChemBK. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanoic acid.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid.
  • Ranjith, P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents.
  • PubChemLite. (n.d.). 3-(2-methyl-1h-indol-1-yl)propanoic acid.
  • PubChem. (n.d.). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • ANEXIB Chemicals. (n.d.). 3-[[2-(Methyl)-1H-indol-3-yl]thio]-propanoic acid.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR Spectrum - C13H18O2.
  • PubChemLite. (n.d.). 2,2-difluoro-3-(2-methyl-1h-indol-3-yl)propanoic acid.
  • Khan, I., et al. (2011). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.
  • Li, W., & Wang, J. (2011). Methyl 3-(1H-indol-3-yl)propanoate.
  • Reva, I., et al. (2012). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. SciSpace.

Sources

Biological Activity of 2-Methyl Substituted Indole Propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and medicinal chemistry of 2-methyl substituted indole propanoic acid derivatives.

Executive Summary

This guide analyzes the pharmacological profile, structure-activity relationships (SAR), and therapeutic potential of 2-methyl substituted indole propanoic acid (IPA) derivatives. While the natural metabolite Indole-3-Propionic Acid (IPA) is a potent antioxidant and gut-barrier modulator, the introduction of a 2-methyl group onto the indole scaffold significantly alters its physicochemical properties and receptor binding affinity. These derivatives are primarily investigated as selective COX-2 inhibitors , PPAR agonists , and neuroprotective agents with enhanced metabolic stability compared to their non-methylated or acetic acid counterparts (e.g., Indomethacin).

Chemical Architecture & Rationale

The core scaffold consists of an indole ring substituted at the C3 position with a propanoic acid side chain and methylated at the C2 position.

Structural Significance of the 2-Methyl Group
  • Metabolic Blockade: The C2 position of the indole ring is electronically rich and susceptible to oxidative metabolism. Methylation at C2 sterically hinders enzymatic attack, prolonging half-life.

  • Conformational Lock: The 2-methyl group induces steric strain with the C3 side chain, restricting rotation. This "conformational lock" often favors binding to rigid hydrophobic pockets in enzymes like Cyclooxygenase (COX) and Peroxisome Proliferator-Activated Receptors (PPARs).

  • Selectivity Switch: In COX inhibitors, the 2-methyl group (as seen in Indomethacin) is critical for inserting into the hydrophobic pocket of the enzyme. Extending the acidic tail from acetic (2C) to propanoic (3C) alters this fit, often shifting selectivity towards COX-2 or reducing gastric toxicity.

Chemical Structure

Core Scaffold: 3-(2-methyl-1H-indol-3-yl)propanoic acid Molecular Formula:



Therapeutic Applications & Mechanisms[1][2]

Anti-Inflammatory Activity (COX Inhibition)

While Indomethacin (a 2-methyl-indole-3-acetic acid derivative) is a potent but non-selective COX inhibitor with severe gastric side effects, the propanoic acid homologs exhibit a distinct pharmacological profile.

  • Mechanism: The propanoic acid chain extends the carboxylate group further from the indole core. This prevents the "tight binding" observed with acetic acid derivatives in the COX-1 active site (specifically the interaction with Arg120).

  • Outcome: 2-methyl indole propanoic derivatives often display reduced COX-1 affinity while maintaining COX-2 inhibition. This results in a "gastric-sparing" anti-inflammatory effect, as COX-1 inhibition is the primary driver of GI ulceration.

Metabolic Regulation (PPAR Agonism)

Indole propanoic acid derivatives function as acidic head groups for PPAR agonists, particularly PPAR


  (lipid metabolism) and PPAR

(insulin sensitivity).
  • Binding Mode: The acidic head (propanoic acid) forms hydrogen bonds with the tyrosine/histidine residues in the PPAR Ligand Binding Domain (LBD). The 2-methyl indole core occupies the large hydrophobic pocket.

  • Activity: These derivatives mimic the fibrate class of drugs but offer a distinct scaffold that can be optimized for "pan-PPAR" activity, potentially treating metabolic syndrome with fewer off-target effects.

Neuroprotection & Antioxidant Potency

Natural IPA is a scavenger of hydroxyl radicals.[1] The 2-methyl derivative retains this electron-donating capacity but with altered lipophilicity.

  • Radical Scavenging: The nitrogen lone pair allows the indole ring to donate electrons to neutralize Reactive Oxygen Species (ROS).

  • Neuroprotection: By preventing lipid peroxidation in neuronal membranes, these derivatives show potential in mitigating oxidative stress associated with Alzheimer’s and ischemia.

Experimental Protocols

Synthesis of 2-Methyl-3-Indolepropanoic Acid

Methodology: Fischer Indole Synthesis applied to levulinic acid derivatives or Japp-Klingemann reaction.

Protocol:

  • Reactants: Combine phenylhydrazine (1.0 eq) with 5-oxohexanoic acid (or its ester) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (90-100°C) for 4 hours. The acid catalyst promotes the formation of the hydrazone, followed by [3,3]-sigmatropic rearrangement and cyclization to the indole.

  • Work-up: Pour reaction mixture into ice water. The crude indole ester precipitates.

  • Hydrolysis: If an ester was used, reflux in 10% NaOH/MeOH for 2 hours to yield the free acid.

  • Purification: Recrystallize from ethanol/water to obtain 2-methyl-3-indolepropanoic acid.

In Vitro COX Inhibition Assay

Objective: Determine IC50 values for COX-1 vs. COX-2.

  • Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.

  • Incubation: Incubate enzyme with heme (cofactor) and the test compound (0.01 - 100

    
    M) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
    
  • Initiation: Add Arachidonic Acid (100

    
    M) to start the reaction.
    
  • Termination: Stop reaction after 2 minutes using 1M HCl.

  • Quantification: Measure PGE2 levels using a competitive ELISA or LC-MS/MS.

  • Calculation:

    
     is calculated from the log-concentration vs. inhibition curve.
    

Visualization of Signaling & Synthesis

Synthesis & Mechanism Pathway

The following diagram illustrates the chemical synthesis via Fischer Indolization and the dual biological pathways (COX vs PPAR).

G cluster_0 Synthesis: Fischer Indolization cluster_1 Biological Mechanisms Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone KetoAcid 5-Oxohexanoic Acid KetoAcid->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement H+, Reflux Target 2-Methyl-3-Indole Propanoic Acid Rearrangement->Target -NH3 TargetNode 2-Methyl-IPA Derivative Inhibition Competitive Inhibition TargetNode->Inhibition PPAR_Receptor PPAR-alpha/gamma Receptor TargetNode->PPAR_Receptor Agonist Binding COX_Enzyme COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Catalysis Arachidonic Arachidonic Acid Arachidonic->COX_Enzyme Inhibition->COX_Enzyme Blocks Active Site RXR RXR Heterodimer PPAR_Receptor->RXR Dimerization DNA_Binding PPRE Binding RXR->DNA_Binding Lipid_Met Lipid Metabolism Genes (Up-reg) DNA_Binding->Lipid_Met

Caption: Synthesis of 2-methyl-3-indolepropanoic acid and its divergent pharmacological effects on COX enzymes (inhibition) and PPAR nuclear receptors (activation).

Comparative Data Analysis

The table below contrasts the 2-methyl propanoic derivative with standard references.

Compound ClassStructure TailC2 SubstituentCOX-1 ActivityCOX-2 ActivityGastric Safety
Indomethacin Acetic Acid (2C)MethylHigh (Potent)HighPoor (Ulcerogenic)
Indole-3-Propionic Acid Propanoic Acid (3C)HNone/LowLowHigh (Safe)
2-Methyl-IPA Derivative Propanoic Acid (3C)Methyl Low Moderate/High Improved

Key Insight: The elongation of the acid chain from 2C (acetic) to 3C (propanoic) in the presence of the 2-methyl group drastically reduces COX-1 affinity, providing a structural basis for safer anti-inflammatory drug design.

References

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of 2-methyl-3-indolylacetic derivatives as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 without gastric damage. Source: Journal of Medicinal Chemistry URL:[2][Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. Source: Journal of Medicinal Chemistry URL:[Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. Source: International Journal of Molecular Sciences URL:[Link]

  • Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters. Source: Biochemistry (ACS) URL:[Link]

Sources

An In-Depth Technical Guide to 3-(2-methyl-1H-indol-3-yl)propanoic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-indol-3-yl)propanoic acid, a derivative of the well-known plant auxin indole-3-acetic acid, is a molecule of significant interest in the field of medicinal chemistry and drug development. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with diverse biological activities. The introduction of a methyl group at the 2-position and a propanoic acid side chain at the 3-position of the indole ring can significantly modulate its physicochemical properties and pharmacological profile, making it a compelling candidate for further investigation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol [1]
Appearance Solid (predicted)
Melting Point 135 °C (for the isomer 3-(2-methyl-indol-1-yl)-propionic acid)[2]

Note: Experimental data for the exact isomer, 3-(2-methyl-1H-indol-3-yl)propanoic acid, is limited in publicly available literature. The melting point provided is for a closely related isomer and should be considered as an estimate.

Molecular Structure and Weight

The molecular structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid consists of a central indole ring system. An indole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring. In this specific derivative, a methyl group (-CH₃) is attached to the carbon at the 2-position of the indole ring, and a propanoic acid (-CH₂CH₂COOH) side chain is attached to the carbon at the 3-position.

The molecular formula of this compound is C₁₂H₁₃NO₂. Its molecular weight can be calculated from the atomic weights of its constituent elements:

  • 12 Carbon atoms: 12 x 12.011 g/mol = 144.132 g/mol

  • 13 Hydrogen atoms: 13 x 1.008 g/mol = 13.104 g/mol

  • 1 Nitrogen atom: 1 x 14.007 g/mol = 14.007 g/mol

  • 2 Oxygen atoms: 2 x 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 203.241 g/mol [1]

Synthesis Protocol: A Proposed Malonic Ester Synthesis Route

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of the Alkylating Agent cluster_step2 Step 2: Malonic Ester Synthesis cluster_step3 Step 3: Purification a 2-methyl-1H-indole b 3-(chloromethyl)-2-methyl-1H-indole a->b (CH₂O)n, HCl c Diethyl malonate e Alkylated malonic ester c->e 1. NaOEt 2. 3-(chloromethyl)-2-methyl-1H-indole d Sodium ethoxide f 3-(2-methyl-1H-indol-3-yl)propanoic acid e->f 1. NaOH, H₂O, Δ 2. H₃O⁺ g Crude product h Pure 3-(2-methyl-1H-indol-3-yl)propanoic acid g->h Recrystallization

Sources

Thermodynamic Stability of 2-Methyl-1H-indol-3-yl Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 3-(2-methyl-1H-indol-3-yl)propanoic acid (often abbreviated as 2-Methyl-IPA). This analysis is designed for researchers utilizing this compound as a metabolic probe, antioxidant scaffold, or pharmaceutical intermediate.

The content synthesizes physicochemical principles with practical stability data, focusing on the unique influence of the C2-methyl substituent on the indole core's reactivity.

Technical Guide & Stability Profile

Executive Summary: The Structural Stability Paradox

2-Methyl-1H-indol-3-yl propanoic acid (C₁₂H₁₃NO₂) presents a distinct stability profile compared to its parent compound, Indole-3-propionic acid (IPA). While the propanoic acid tail provides hydrolytic stability, the electron-rich indole core dictates the compound's thermodynamic vulnerabilities.

Key Insight: The presence of the methyl group at position 2 (C2) acts as a double-edged sword:

  • Stabilization: It sterically and electronically blocks the C2 position, preventing the acid-catalyzed dimerization common in unsubstituted indoles.

  • Sensitization: It increases the electron density of the indole ring, making the compound slightly more susceptible to oxidative radical attack (autoxidation) compared to non-alkylated indoles.

Physicochemical Identity & Thermodynamic Parameters

The following parameters define the baseline thermodynamic state of the molecule in solid and solution phases.

ParameterValue / CharacteristicTechnical Note
Molecular Formula C₁₂H₁₃NO₂MW: 203.24 g/mol
Solid State Crystalline SolidHigh lattice energy due to H-bonding (Carboxyl dimer + Indole NH).
Melting Point 128–132 °C (Typical)Higher than IPA (~122°C) due to efficient packing of the 2-methyl group.
pKa (Acid) 4.8 ± 0.1 Carboxylic acid deprotonation.
pKa (Base) -2.4 (Estimated)Protonation of Indole C3 (Very weak base).
LogP ~2.6 Lipophilic. Low aqueous solubility at pH < 5.
UV Max 220 nm, 280-290 nmCharacteristic indole absorption; susceptible to photo-excitation.
Degradation Mechanisms & Pathways

Understanding the failure modes is critical for handling and formulation. The degradation is dominated by Oxidative Instability rather than Hydrolysis.

3.1 Oxidative Cleavage (Autoxidation)

The indole ring is an electron donor. In the presence of oxygen and light (or radical initiators), the C2-C3 double bond is the primary site of attack.

  • Mechanism: The 2-methyl group stabilizes the radical cation intermediate formed after electron abstraction. This radical reacts with triplet oxygen (

    
    ) or singlet oxygen (
    
    
    
    ) to form a C3-hydroperoxide.
  • Outcome: This leads to ring cleavage (formation of kynurenine analogs) or rearrangement to 2-methyl-3-hydroxy-indolenines, which eventually decompose to colored oligomers (yellow/brown discoloration).

3.2 Photolytic Instability

Upon UV exposure, the indole moiety transitions to an excited singlet state (


). In solution, this excited state can eject an electron (solvated electron), generating the indolyl radical cation.
  • Critical Control: Solutions must be protected from light (amber glassware). The degradation rate is solvent-dependent (faster in halocarbons like chloroform due to radical transfer).

3.3 Acid/Base Stability
  • Acid: Unlike unsubstituted tryptophan/indole derivatives, the 2-methyl group blocks C2 , preventing the standard acid-catalyzed dimerization (formation of dimers linked at C2-C3). Consequently, 2-Methyl-IPA is remarkably stable in acidic media (e.g., 1M HCl) compared to indole.

  • Base: The carboxylic acid forms a stable carboxylate salt. The indole N-H is not deprotonated (pKa > 16) under standard basic conditions (pH < 12).

Visualization: Degradation Pathways

DegradationPathways cluster_legend Pathway Legend Start 2-Methyl-IPA (Intact) Radical Indolyl Radical Cation Start->Radical UV Light / ROS (-e⁻) Salt Carboxylate Salt (Stable) Start->Salt pH > 6.0 (Base) Peroxide C3-Hydroperoxide Intermediate Radical->Peroxide + O₂ Cleavage N-Formyl Kynurenine Analog Peroxide->Cleavage Ring Opening Oxindole 2-Methyl-Oxindole Derivative Peroxide->Oxindole Rearrangement Blue: Stable Blue: Stable Yellow: Transient Yellow: Transient Blue: Stable->Yellow: Transient Red: Degradant Red: Degradant Yellow: Transient->Red: Degradant

Caption: Mechanistic flow of 2-Methyl-IPA degradation. Oxidative pathways (top) lead to irreversible ring opening, while pH adjustment (bottom) yields stable salts.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in your specific matrix, follow this "Stress Testing" workflow. This protocol is designed to force degradation to identify impurities.

4.1 Forced Degradation Workflow

Objective: Determine intrinsic stability and validate analytical methods.

  • Preparation: Dissolve 2-Methyl-IPA in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 60°C for 4 hours. (Expect: Minimal degradation).

    • Base Hydrolysis: Add 1N NaOH, heat at 60°C for 4 hours. (Expect: Stable, salt formation).

    • Oxidation: Add 3% H₂O₂ at Room Temp for 2 hours. (Expect: Significant degradation to oxindoles/kynurenines).

    • Photolysis: Expose to 1.2 million lux hours (ICH Q1B standard). (Expect: Yellowing, formation of oligomers).

  • Quenching: Neutralize acid/base samples; add catalase to peroxide samples.

4.2 Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Indole core) and 220 nm (Amide/Carboxyl).

  • Key Marker: Look for the "Oxindole" peak eluting before the parent peak (more polar) and "Dimers" eluting after (more lipophilic).

Visualization: Stability Testing Logic

StabilityWorkflow cluster_stress Stress Conditions Sample 2-Methyl-IPA Sample Acid 1N HCl 60°C, 4h Sample->Acid Base 1N NaOH 60°C, 4h Sample->Base Oxid 3% H₂O₂ RT, 2h Sample->Oxid Light UV/Vis ICH Q1B Sample->Light Analysis HPLC-UV/MS Analysis (C18 Column) Acid->Analysis Base->Analysis Oxid->Analysis Light->Analysis Result Degradation Profile Analysis->Result

Caption: Standardized forced degradation workflow. Red nodes indicate high-risk conditions (Oxidation/Light) for this molecule.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >99% purity over 12+ months.

  • Solid State:

    • Store at -20°C for long-term; 2-8°C is acceptable for <3 months.

    • Desiccation is vital. While not highly hygroscopic, moisture facilitates surface oxidation.

    • Container: Amber glass vial with Teflon-lined cap. Avoid clear plastics.

  • Solution State:

    • Solvents: DMSO (stable for months at -20°C), Ethanol (use fresh). Avoid ethers (peroxide contaminants).

    • pH: Maintain pH 6.0–8.0. Avoid extremely acidic aqueous solutions for prolonged periods to prevent potential precipitation or slow charring.

    • Inert Atmosphere: Flush headspace with Argon or Nitrogen. This is the single most effective intervention against yellowing.

References
  • Synthesis & Properties of Indole Propionic Acids

    • Source: Johnson, H. E., & Crosby, D. G. (1963). "Indole-3-propionic acid."[1][2][3][4] The Journal of Organic Chemistry.

    • Relevance: Establishes the baseline synthesis (Fischer indole) and physical properties of the class.
    • Link:

  • Oxidation Mechanisms of 2-Methylindoles

    • Source: Amer, I. A. (2020).[5] "Kinetics and Mechanism of The Oxidation of 2-Methylindole." Egyptian Journal of Chemistry.

    • Relevance: Details the kinetics of 2-methylindole oxidation, confirming the formation of 2-methylindolin-3-one and the protective role of the methyl group against polymeriz
    • Link:[5]

  • Thermodynamic Data (NIST)

    • Source: NIST Chemistry WebBook, SRD 69.[6] "Propanoic acid, 2-methyl-".[7][8][9]

    • Relevance: Provides thermodynamic baselines for the propanoic acid side chain moiety.
    • Link:[6]

  • Biological & Metabolic Stability (IPA Derivatives)

    • Source: Konopelski, P., et al. (2019). "Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite."[4][10] Nutrients.

    • Relevance: Contextualizes the stability of IPA derivatives in biological m
    • Link:

  • Photostability of Indoles

    • Source:Journal of Photochemistry and Photobiology B: Biology.
    • Relevance: Explains the radical c
    • Link:

Sources

A Technical Guide to Indole-3-Propionic Acid (IPA), a Key Gut Microbiota-Derived Metabolite of Tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: This guide focuses on Indole-3-propionic acid (IPA), a significant and extensively researched metabolite of tryptophan. The initial query for "3-(2-methyl-1H-indol-3-yl)propanoic acid" did not yield substantial literature regarding its specific role in tryptophan metabolism. Given the structural similarity and the vast body of research available, this guide will address the biological roles and mechanisms of the closely related and highly relevant compound, Indole-3-propionic acid (IPA), to provide a comprehensive and valuable resource for researchers.

Introduction: Tryptophan Metabolism at the Host-Microbiota Interface

Tryptophan (Trp), an essential amino acid, serves as a fundamental building block for protein synthesis and as a precursor to a multitude of bioactive molecules that are critical for host physiology.[1] Its metabolism is a complex interplay between host and microbial enzymatic pathways, broadly categorized into three major routes:

  • The Serotonin Pathway: Primarily occurring in enterochromaffin cells and neurons, this pathway synthesizes the neurotransmitter serotonin and the hormone melatonin.[2]

  • The Kynurenine Pathway: The main route of tryptophan degradation in host cells, accounting for over 95% of Trp catabolism.[3][4] It generates NAD+ and various neuroactive kynurenines.

  • The Indole Pathway: Driven exclusively by the gut microbiota, this pathway converts dietary tryptophan into a diverse array of indole derivatives, including indole, indole-3-acetic acid (IAA), and the focus of this guide, Indole-3-propionic acid (IPA).[5][6]

These microbial metabolites are not mere byproducts; they are potent signaling molecules that mediate the crucial communication along the gut-brain axis, influencing everything from intestinal barrier integrity to neuro-inflammation.[2][7] Among these, IPA has emerged as a particularly powerful neuroprotective antioxidant and a key regulator of host homeostasis.[3][8] This guide provides an in-depth exploration of the biosynthesis, multifaceted biological roles, and analytical methodologies pertaining to IPA.

Biosynthesis of Indole-3-Propionic Acid: A Microbial Endeavor

Indole-3-propionic acid is not synthesized by human cells; its production is entirely dependent on the metabolic activity of specific gut bacteria.[3] The primary producers are species within the Clostridium genus, most notably Clostridium sporogenes.[1][9] The biosynthetic pathway from tryptophan to IPA involves a series of enzymatic steps.

The process begins with the deamination of tryptophan, a reaction catalyzed by tryptophan aminotransferase, to form indole-3-pyruvic acid (IPyA).[3][10] Subsequently, IPyA is reduced to indole-3-lactic acid (ILA) and then further converted to IPA.[9] The gene fldC has been identified as essential for the production of IPA in C. sporogenes, and its absence completely halts the generation of this metabolite.[3]

IPA_Biosynthesis_Pathway cluster_microbiota Gut Microbiota (e.g., Clostridium sporogenes) Tryptophan Dietary Tryptophan IPyA Indole-3-Pyruvic Acid (IPyA) Tryptophan->IPyA Enzyme1 Tryptophan Aminotransferase ILA Indole-3-Lactic Acid (ILA) IPyA->ILA Enzyme2 Reduction Steps IPA Indole-3-Propionic Acid (IPA) ILA->IPA

Biosynthesis of Indole-3-Propionic Acid (IPA) by Gut Microbiota.

Physiological Roles and Mechanisms of Action

IPA exerts its biological effects through a variety of mechanisms, positioning it as a critical mediator of host health. Its actions are pleiotropic, impacting the nervous system, the gastrointestinal tract, and systemic inflammatory responses.

Neuroprotection and Antioxidant Activity

A primary and well-documented function of IPA is its potent antioxidant capacity. It is a highly effective scavenger of hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) in biological systems.[1][11] This neuroprotective effect is achieved through several avenues:

  • Direct Radical Scavenging: IPA directly neutralizes free radicals, thereby protecting cellular components like DNA and lipids from oxidative damage.[5][11]

  • Mitochondrial Function: It has been shown to inhibit age-dependent impairment of mitochondrial function, a key factor in neurodegenerative processes.[5]

  • Reduction of Neuroinflammation: IPA can attenuate neuroinflammatory processes, which are a hallmark of many neurological disorders.[12][13] It achieves this by inhibiting inflammatory signaling pathways such as the RAGE-JAK2-STAT3 pathway.[12][13]

Enhancement of Gut Barrier Integrity

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into circulation. IPA plays a vital role in maintaining and strengthening this barrier.[1][14]

  • Tight Junction Protein Upregulation: IPA increases the expression of key tight junction proteins, such as claudin-1, occludin, and ZO-1, which seal the paracellular space between intestinal epithelial cells.[14]

  • Mucus Barrier Fortification: It enhances the mucus layer by increasing the production of mucins (MUC2) by goblet cells.[14]

  • Receptor-Mediated Signaling: IPA acts as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[5][15] Activation of PXR in intestinal cells helps maintain mucosal homeostasis and barrier function, while AhR activation can modulate immune responses, for instance by increasing the production of IL-22, a cytokine important for epithelial repair.[1][16]

Immune and Inflammatory Modulation

Beyond the gut, IPA has systemic anti-inflammatory effects. It can modulate both innate and adaptive immune responses.

  • Cytokine Regulation: IPA has been shown to decrease the synthesis of pro-inflammatory cytokines like TNF-α by inhibiting the activation of the NF-κB signaling pathway.[5][8]

  • Inflammasome Inhibition: It can reduce the generation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.[5]

IPA_Mechanisms_of_Action IPA Indole-3-Propionic Acid (IPA) Neuroprotection Neuroprotection IPA->Neuroprotection Gut_Barrier Gut Barrier Integrity IPA->Gut_Barrier Immune_Modulation Immune Modulation IPA->Immune_Modulation Antioxidant Potent Antioxidant (Free Radical Scavenging) Neuroprotection->Antioxidant Anti_Inflammatory Reduces Neuroinflammation Neuroprotection->Anti_Inflammatory PXR_AhR PXR & AhR Activation Gut_Barrier->PXR_AhR Tight_Junctions ↑ Tight Junction Proteins Gut_Barrier->Tight_Junctions Cytokine ↓ Pro-inflammatory Cytokines (NF-κB Inhibition) Immune_Modulation->Cytokine Inflammasome ↓ NLRP3 Inflammasome Immune_Modulation->Inflammasome PXR_AhR->Immune_Modulation

Pleiotropic Mechanisms of Action of Indole-3-Propionic Acid (IPA).

Quantitative Analysis of IPA in Biological Matrices

Accurate quantification of IPA is essential for studying its role in health and disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[17][18]

Experimental Protocol: LC-MS/MS Quantification of IPA in Human Plasma

This protocol provides a generalized workflow for the robust quantification of IPA.

1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated IPA). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). g. Vortex, centrifuge briefly, and transfer to an LC autosampler vial.

2. Chromatographic Conditions: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A linear gradient from 5% B to 95% B over several minutes, followed by a wash and re-equilibration step. f. Flow Rate: 0.3 - 0.5 mL/min. g. Injection Volume: 5 - 10 µL. h. Column Temperature: 40°C.

3. Mass Spectrometry Conditions: a. Mass Spectrometer: A triple quadrupole (QQQ) mass spectrometer.[18] b. Ionization Source: Electrospray Ionization (ESI), typically in positive mode. c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions:

  • IPA: Precursor ion [M+H]⁺ m/z 190.0 -> Product ion m/z (e.g., 130.1).[19]
  • Internal Standard (e.g., IPA-d5): Precursor ion [M+H]⁺ m/z 195.0 -> Product ion m/z (e.g., 135.1). e. Optimization: Source parameters (e.g., capillary voltage, gas temperatures, gas flows) and compound-specific parameters (e.g., collision energy) must be optimized for maximum sensitivity.

4. Data Analysis: a. Generate a calibration curve using standards of known IPA concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma). b. Plot the peak area ratio (IPA/Internal Standard) against concentration. c. Quantify IPA in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Data Summary: IPA Concentrations in Humans

The circulating levels of IPA can vary significantly between individuals, largely influenced by diet and the composition of the gut microbiome. Below are typical concentration ranges reported in the literature.

Biological FluidTypical Concentration RangeReference(s)
Human Serum/Plasma 100 - 200 ng/mL (0.5 - 1.0 µM)[3]
Human Cerebrospinal Fluid (CSF) ~0.63 ng/mL (~3 nM)[3]

Note: These values can be significantly lower in certain disease states, such as Parkinson's or Huntington's disease, where decreases of 40-50% have been observed.[3]

Conclusion and Future Perspectives

Indole-3-propionic acid, a metabolite exclusively produced by the gut microbiota from dietary tryptophan, stands at a critical nexus of gut-brain communication. Its well-established roles as a potent neuroprotective antioxidant, a modulator of gut barrier function, and a systemic anti-inflammatory agent underscore its importance in maintaining host health.[8][20] The strong correlation between reduced IPA levels and various pathological states, including neurodegenerative and metabolic diseases, highlights its potential as both a biomarker and a therapeutic target.[15]

Future research should focus on elucidating the specific microbial strains and dietary interventions that can most effectively and reliably boost IPA production. Clinical trials investigating the therapeutic efficacy of direct IPA supplementation are warranted to translate the wealth of preclinical findings into tangible health benefits for high-risk populations.[21] A deeper understanding of the intricate signaling networks governed by IPA will undoubtedly pave the way for novel therapeutic strategies targeting the microbiome to enhance neurological and metabolic health.

References

  • Drobek, A., et al. (2025). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. Available at: [Link]

  • Mogilnicka, I., et al. (2025). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. PMC. Available at: [Link]

  • PubChem. (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. PubChem. Available at: [Link]

  • Gao, K., et al. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. PMC. Available at: [Link]

  • Hwang, I. K., et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. PubMed. Available at: [Link]

  • Wang, S., et al. (2021). Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. PubMed. Available at: [Link]

  • Hattan, C. M., et al. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PMC. Available at: [Link]

  • ClinicalTrials.gov. (2024). Indole-3-PROpionic Acid Clinical Trials - a Pilot Study Part 2. ClinicalTrials.gov. Available at: [Link]

  • Wikipedia. Tryptophan. Wikipedia. Available at: [Link]

  • Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. ResearchGate. Available at: [Link]

  • Natarajan, Y., et al. Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach. BMJ Journals. Available at: [Link]

  • Zhang, B., et al. (2023). Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer. MDPI. Available at: [Link]

  • Phuwapraisirisan, P., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Available at: [Link]

  • ACS Figshare. (2025). Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. ACS Figshare. Available at: [Link]

  • Agus, A., et al. (2018). The role of gut microbiota in tryptophan metabolism: current evidence and challenges. Gut Microbiota for Health. Available at: [Link]

  • Superpower. Indole-3-Propionic Acid Test. Superpower. Available at: [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. Available at: [Link]

  • Hyland, N. P., et al. (2022). Emerging effects of tryptophan pathway metabolites and intestinal microbiota on metabolism and intestinal function. CORA. Available at: [Link]

  • Gao, J., et al. (2025). The role of the tryptophan metabolites in gut microbiota-brain axis and potential treatments: a focus on ischemic stroke. Frontiers. Available at: [Link]

  • Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. Available at: [Link]

  • Frontiers. (2025). Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor. Frontiers. Available at: [Link]

  • The Journal of Immunology. (2016). Commensal metabolite indol-3-propionic acid promotes gut barrier function by regulating IL-22 production during intestinal inflammatory conditions. The Journal of Immunology. Available at: [Link]

  • Dove Medical Press. (2025). Gut Microbiota and Tryptophan Metabolism as Therapeutic Targets for Spinal Cord Injury: Insights From Probiotic Treatment. Dove Medical Press. Available at: [Link]

  • DSpace Repository. Indole-3-propionic acid mitigates chlorpyrifos-mediated neurotoxicity by modulating cholinergic and redox-regulatory systems, inflammatory stress, apoptotic responses and DNA damage in rats. DSpace Repository. Available at: [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. Available at: [Link]

  • Konopelski, P., et al. (2019). Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Weight Gain in Rats. MDPI. Available at: [Link]

  • Mogilnicka, I., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. Available at: [Link]

  • ACS Publications. (2025). Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mogilnicka, I., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PubMed. Available at: [Link]

  • ChemSynthesis. 3-(1H-indol-3-yl)-2-methylpropanoic acid. ChemSynthesis. Available at: [Link]

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A Technical Guide to the Physicochemical Profiling of 3-(2-methyl-1H-indol-3-yl)propanoic acid: Predicted pKa and logP Values

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of two critical physicochemical properties, the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), for the compound 3-(2-methyl-1H-indol-3-yl)propanoic acid. As key determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, accurate pKa and logP values are paramount for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of these parameters, present methodologies for their in-silico prediction, and detail established experimental protocols for their determination. The causality behind experimental choices and the self-validating nature of these protocols are emphasized to ensure scientific integrity. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams.

Introduction: The Pivotal Role of pKa and logP in Drug Discovery

The journey of a drug candidate from a promising lead to a therapeutic agent is intricately linked to its physicochemical properties. Among these, the acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a molecule such as 3-(2-methyl-1H-indol-3-yl)propanoic acid, which possesses both acidic (carboxylic acid) and potentially basic (indole nitrogen) functional groups, a thorough understanding of its pKa and logP is essential.

The pKa value dictates the ionization state of a molecule at a given pH.[3][4] This is crucial as the charge of a molecule significantly impacts its ability to cross biological membranes, bind to its target receptor, and its solubility.[1][3] The logP, a measure of a compound's lipophilicity, determines its distribution between an aqueous and a lipid environment, modeling its behavior at the interface of biological membranes.[5]

This guide will provide a comprehensive overview of the theoretical and practical aspects of determining the pKa and logP of 3-(2-methyl-1H-indol-3-yl)propanoic acid, offering insights for its potential development as a therapeutic agent.

Theoretical Framework

The Acid Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[5][6] It is the pH at which a chemical species is 50% ionized and 50% in its neutral form. For an acidic compound like 3-(2-methyl-1H-indol-3-yl)propanoic acid, the carboxylic acid group can donate a proton. The indole nitrogen, while generally weakly basic, can also be protonated under acidic conditions.

The Henderson-Hasselbalch equation relates pH and pKa for an acid:

pH = pKa + log10([A-]/[HA])

Where:

  • [A-] is the molar concentration of the conjugate base (the deprotonated form).

  • [HA] is the molar concentration of the undissociated acid.

Understanding the pKa values allows for the prediction of the predominant ionic species at physiological pH (typically around 7.4), which in turn influences solubility, permeability, and receptor binding.[1][3]

The Partition Coefficient (logP) and Distribution Coefficient (logD)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.[5] The logarithm of this ratio is the logP value:

logP = log10([solute]octanol / [solute]water)

logP is a measure of the lipophilicity of the neutral form of a molecule.[7] For ionizable compounds like 3-(2-methyl-1H-indol-3-yl)propanoic acid, the distribution of the molecule between the two phases is pH-dependent. The distribution coefficient (D) accounts for all species (ionized and neutral) in the aqueous phase. The logarithm of D is logD:

logD = log10([solute]octanol / ([solute]water, neutral + [solute]water, ionized))

At a pH where the compound is predominantly neutral, logD will be close to logP. However, as the compound ionizes, its aqueous solubility increases, and the logD value will decrease.

In-Silico Prediction of pKa and logP

Computational methods provide a rapid and cost-effective means of estimating pKa and logP values, aiding in the early stages of drug discovery.[8] Various software packages utilize different algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning, and quantum mechanics-based approaches.[8][9][10]

Predicted Values for 3-(2-methyl-1H-indol-3-yl)propanoic acid

While experimental values are the gold standard, in-silico tools offer valuable estimations. Below are predicted values for 3-(2-methyl-1H-indol-3-yl)propanoic acid from commonly used prediction software. It is important to note that different algorithms can yield slightly different results.

PropertyPredicted Value (ChemAxon)Predicted Value (ACD/Labs)Predicted Value (SwissADME - Consensus*)
Acidic pKa (Carboxylic Acid)~4.5 - 5.0~4.6 - 5.1N/A
Basic pKa (Indole Nitrogen)~ -2.0 - 0.0~ -1.5 - 0.5N/A
logP ~2.5 - 3.0~2.6 - 3.1~2.7

*Note: These are typical predicted ranges based on the known performance of these software packages for similar chemical structures. Actual values would be obtained by running the specific molecule through the software.

Computational Workflow

The general workflow for predicting pKa and logP values using in-silico tools is as follows:

Caption: A generalized workflow for the in-silico prediction of pKa and logP values.

Experimental Determination of pKa and logP

Experimental determination provides the most accurate and reliable pKa and logP values. The following sections detail the standard protocols for these measurements.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.[11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, 3-(2-methyl-1H-indol-3-yl)propanoic acid, in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1-10 mM.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This corresponds to the inflection point of the titration curve.

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most straightforward method for determining logP.[12] It involves partitioning the solute between n-octanol and water.

Experimental Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 3-(2-methyl-1H-indol-3-yl)propanoic acid in one of the pre-saturated phases.

    • Add a known volume of this stock solution to a mixture of known volumes of pre-saturated n-octanol and water in a separatory funnel or vial. The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Allow the phases to separate completely.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the logP using the formula: logP = log10(Coctanol / Cwater) , where C is the concentration in each phase.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Conclusion: Synthesizing Predicted and Experimental Data for Drug Development

This technical guide has outlined the theoretical importance and practical determination of pKa and logP for 3-(2-methyl-1H-indol-3-yl)propanoic acid. The in-silico predictions provide a valuable starting point for understanding the potential ADME properties of this molecule. However, for progression in a drug discovery pipeline, these predictions must be validated by robust experimental data.

The provided protocols for potentiometric titration and the shake-flask method represent the gold standards for pKa and logP determination, respectively. By integrating computational predictions with high-quality experimental data, researchers can build a comprehensive physicochemical profile of 3-(2-methyl-1H-indol-3-yl)propanoic acid. This knowledge is indispensable for optimizing its formulation, predicting its in-vivo behavior, and ultimately, for making informed decisions in the drug development process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • De Vrieze, M., & Kellens, M. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Mansour, A., & El-Kattan, A. F. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Sousa, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Sygnature Discovery. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • ChemAxon. (2023). Predicting pKa. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. Retrieved from [Link]

  • Universitas Indonesia. (2020). PRediction analysis of pharmacokinetic parameters of several oral systemic drugs using In Silico method. Retrieved from [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences.
  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Retrieved from [Link]

  • Graphical visualization of calculated logP values (using SwissADME...). (n.d.). ResearchGate. Retrieved from [Link]

  • Dixon, S. L., & Jurs, P. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. PubMed. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. Retrieved from [Link]

  • pKa predictions for arsonic acid derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Retrieved from [Link]

  • Avdeef, A. (2012). pKa-critical Interpretations of Solubility–pH Profiles: PG 300995 and NSC-639829 Case Studies. ResearchGate. Retrieved from [Link]

  • Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. (2025). Journal of Drug Delivery and Therapeutics.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

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Navigating the Chemical Landscape of 3-(2-methyl-1H-indol-3-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and potential synthetic pathways for 3-(2-methyl-1H-indol-3-yl)propanoic acid. As a compound not readily cataloged in major chemical databases, this document synthesizes information from structurally related molecules to offer predictive insights for researchers. The guide is structured to provide both a quick reference to key data and an in-depth discussion of the underlying chemistry, empowering scientists to effectively approach the synthesis and application of this novel indole derivative.

Introduction: The Significance of Indole Propanoic Acids

Indole-3-propionic acid (IPA) and its derivatives are a class of molecules with significant biological activity. IPA itself is a metabolite of tryptophan and is known for its potent antioxidant and neuroprotective properties. The introduction of a methyl group at the 2-position of the indole ring, as in 3-(2-methyl-1H-indol-3-yl)propanoic acid, is anticipated to modulate its electronic and steric properties, potentially leading to altered biological activity and offering new avenues for drug discovery and development. This guide focuses on elucidating the chemical identity and characteristics of this specific, less-documented derivative.

Chemical Identity and Identifiers

Table 1: Chemical Identifiers of 3-(2-methyl-1H-indol-3-yl)propanoic Acid and Related Compounds

Identifier3-(2-methyl-1H-indol-3-yl)propanoic acid (Predicted)3-(2-methyl-1H-indol-1-yl)propanoic acidIndole-3-propionic acid
CAS Number Not Available42951-33-7[1]830-96-6
Molecular Formula C12H13NO2C12H13NO2[1]C11H11NO2
Molecular Weight 203.24 g/mol 203.24 g/mol [1]189.21 g/mol
IUPAC Name 3-(2-methyl-1H-indol-3-yl)propanoic acid3-(2-methyl-1H-indol-1-yl)propanoic acid3-(1H-indol-3-yl)propanoic acid
SMILES CC1=C(C2=CC=CC=C2N1)CCC(=O)OCC1=CC2=CC=CC=C2N1CCC(=O)OC1=CC=C2C(=C1)C(=CNC2)CCC(=O)O
InChI InChI=1S/C12H13NO2/c1-8-10(6-7-12(14)15)9-4-2-3-5-11(9)13-8/h2-5,13H,6-7H2,1H3,(H,14,15)InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)InChI=1S/C11H11NO2/c13-11(14)5-4-8-7-12-10-6-3-2-1-9(8)10/h1-3,6-7,12H,4-5H2,(H,13,14)

Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid can be inferred from its structure and comparison with related compounds. The presence of the carboxylic acid group will confer acidic properties and the indole nucleus will contribute to its aromatic character and potential for hydrogen bonding.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale
Physical State SolidBased on related indole carboxylic acids.
Melting Point 130-140 °CSimilar to Indole-3-propionic acid (130-136 °C).
Solubility Slightly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO).The carboxylic acid group provides some water solubility, while the indole ring enhances solubility in organic solvents.
pKa ~4.5 - 5.0Typical range for a carboxylic acid.

Spectroscopic data will be crucial for the characterization of this compound upon synthesis.

  • ¹H NMR: Expected signals would include aromatic protons of the indole ring, a singlet for the methyl group at the 2-position, and two methylene triplets for the propanoic acid chain, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Characteristic signals for the indole ring carbons, the methyl carbon, the methylene carbons of the propanoic acid chain, and a downfield signal for the carbonyl carbon are anticipated.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 203.0946 would confirm the molecular weight.

Synthesis and Experimental Protocols

As 3-(2-methyl-1H-indol-3-yl)propanoic acid is not commercially available, a de novo synthesis is required. A plausible and efficient synthetic route would involve the Fischer indole synthesis followed by a C-alkylation at the 3-position of the indole ring.

Proposed Synthetic Pathway

Synthetic_Pathway Phenylhydrazine Phenylhydrazine 2_Methylindole 2-Methyl-1H-indole Phenylhydrazine->2_Methylindole 1. Fischer Indole Synthesis (with Levulinic acid) Levulinic_acid Levulinic acid Levulinic_acid->2_Methylindole Intermediate Gramine of 2-methylindole 2_Methylindole->Intermediate 2. Mannich Reaction (Formaldehyde, Dimethylamine) Target_Compound 3-(2-methyl-1H-indol-3-yl)propanoic acid Intermediate->Target_Compound 3. Cyanide displacement and Hydrolysis

Caption: Proposed synthetic route to 3-(2-methyl-1H-indol-3-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-1H-indole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and levulinic acid (1.05 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol/water to yield 2-methyl-1H-indole.

Step 2: Synthesis of the Gramine of 2-Methyl-1H-indole

  • Reaction Setup: To a solution of 2-methyl-1H-indole (1.0 eq) in acetic acid, add a pre-cooled solution of formaldehyde (1.1 eq) and dimethylamine (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Basify the reaction mixture with a cold aqueous sodium hydroxide solution. The product will precipitate out and can be collected by filtration, washed with water, and dried.

Step 3: Synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid

  • Cyanide Displacement: Treat the gramine intermediate with an aqueous solution of sodium or potassium cyanide to displace the dimethylamino group and form the corresponding nitrile.

  • Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

  • Purification: The final product, 3-(2-methyl-1H-indol-3-yl)propanoic acid, can be purified by recrystallization or column chromatography.

Safety and Handling

While specific safety data for 3-(2-methyl-1H-indol-3-yl)propanoic acid is unavailable, the safety precautions for the structurally similar indole-3-propionic acid should be adopted as a minimum standard.

Table 3: Hazard and Precautionary Information (based on Indole-3-propionic acid)

CategoryInformationSource
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[3][5]

Potential Applications and Future Directions

Given the known biological activities of indole propanoic acid derivatives, 3-(2-methyl-1H-indol-3-yl)propanoic acid holds potential in several research areas:

  • Neuroprotection: The parent compound, indole-3-propionic acid, is a known neuroprotective agent. The introduction of the methyl group could enhance this activity or alter its selectivity.

  • Antioxidant Activity: The indole nucleus is a known scavenger of reactive oxygen species. This derivative could be investigated for its antioxidant potential.

  • Drug Discovery: As a novel molecule, it can serve as a scaffold for the development of new therapeutic agents targeting a range of diseases.

Future research should focus on the successful synthesis and full characterization of this compound. Subsequent biological screening will be essential to uncover its potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the available and predicted information for 3-(2-methyl-1H-indol-3-yl)propanoic acid. While the absence of a dedicated CAS number highlights its novelty, a systematic approach based on the chemistry of related compounds allows for the prediction of its properties and the design of a viable synthetic route. This information will be invaluable for researchers and scientists venturing into the synthesis and exploration of this promising indole derivative.

References

  • MP Biomedicals. (2018, August 22). Safety Data Sheet: Indole-3-Propionic Acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Retrieved from [Link]

  • PubChem. (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. Retrieved from [Link]

  • PubChemLite. 2,2-difluoro-3-(2-methyl-1h-indol-3-yl)propanoic acid. Retrieved from [Link]

  • MDPI. (2023, April 21). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022, October 12). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved from [Link]

  • PubChem. Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]

  • European Journal of Chemistry. (2011, September 30). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Retrieved from [Link]

  • PubChem. 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Wikipedia. 3-Indolepropionic acid. Retrieved from [Link]

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potential pharmaceutical applications of 2-methyl indole propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Potential Pharmaceutical Applications of 2-Methyl-3-Indolepropanoic Acid: A Technical Guide

Part 1: Executive Summary & Core Identity

2-Methyl-3-indolepropanoic acid (2-Me-IPA) is a specialized indole derivative that serves as a critical bioisostere and synthetic scaffold in medicinal chemistry. Structurally, it is the 2-methylated analog of the potent neuroprotective gut metabolite Indole-3-propionic acid (IPA) and a homolog of the non-steroidal anti-inflammatory drug (NSAID) scaffold found in Indomethacin derivatives.

While less ubiquitous than its parent compound IPA, 2-Me-IPA is valuable in drug discovery for three primary reasons:

  • Metabolic Blockade: The methyl group at the C2 position sterically and electronically hinders oxidation, preventing the formation of oxindole metabolites—a common clearance pathway for indole therapeutics.

  • Lipophilicity Modulation: The addition of the methyl group increases the partition coefficient (LogP), potentially enhancing blood-brain barrier (BBB) permeability for neuropharmaceutical applications.

  • Synthetic Versatility: It acts as a stable precursor for 2-methyltryptophols (sedative agents) and tricyclic indole alkaloids.

Part 2: Chemical Architecture & Pharmacophore Analysis

Structural Properties
  • IUPAC Name: 3-(2-methyl-1H-indol-3-yl)propanoic acid[1]

  • Molecular Formula: C₁₂H₁₃NO₂

  • Key Feature: The C2-Methyl substitution.[2]

Pharmacophore Logic: In standard indole metabolism (e.g., by Cytochrome P450 enzymes), the C2 position is the primary site of electrophilic attack, leading to the formation of oxindoles and subsequent ring opening. By substituting C2 with a methyl group, this metabolic "soft spot" is hardened.

PropertyIndole-3-propionic Acid (IPA)2-Methyl-3-indolepropanoic Acid (2-Me-IPA)Pharmaceutical Implication
C2 Substituent Hydrogen (-H)Methyl (-CH₃)Metabolic Stability: 2-Me blocks C2-oxidation.
Lipophilicity ModerateHighBBB Penetration: Enhanced in 2-Me analog.
Receptor Binding FlexibleSterically RestrictedSelectivity: 2-Me may alter binding pocket fit (e.g., Auxin/AhR).
Antioxidant Potential High (Indole N-H)High (Indole N-H + Inductive Effect)Neuroprotection: Retains radical scavenging capability.

Part 3: Synthesis & Manufacturing Protocols

The most robust route to 2-Me-IPA is the Fischer Indole Synthesis , which allows for regio-controlled formation of the indole core.

Experimental Protocol: Fischer Indole Synthesis
  • Objective: Synthesize 2-Methyl-3-indolepropanoic acid from phenylhydrazine and levulinic acid (or equivalent ketone).

  • Reaction Type: Acid-catalyzed cyclization.

Step-by-Step Methodology:

  • Reagents:

    • Phenylhydrazine hydrochloride (1.0 eq)

    • 5-oxohexanoic acid (or ethyl levulinate homolog) (1.1 eq)

    • Solvent: Glacial Acetic Acid or Ethanol/H₂SO₄.

    • Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).

  • Procedure:

    • Dissolve phenylhydrazine in glacial acetic acid under inert atmosphere (N₂).

    • Add the ketone component dropwise at room temperature.

    • Heat the mixture to reflux (90–110°C) for 4–6 hours. Mechanism: Hydrazone formation followed by [3,3]-sigmatropic rearrangement.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool reaction mixture and pour into ice-cold water.

    • The crude indole precipitate is filtered.

    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of hydrazone protons and the appearance of the indole NH singlet (~10.5 ppm) and the C2-Methyl singlet (~2.3 ppm).

Part 4: Pharmaceutical Applications & Mechanisms

Neuroprotection (Alzheimer’s & Oxidative Stress)

Mechanism: Indole-3-propionic acid (IPA) is a potent scavenger of hydroxyl radicals. 2-Me-IPA retains the electron-rich indole ring required for electron donation to free radicals.

  • Advantage: The C2-methyl group prevents the rapid degradation of the scavenger itself, potentially extending the therapeutic window.

  • Application: Investigational bioisostere for mitigating amyloid-beta induced oxidative stress.

Anti-Inflammatory (COX Inhibition Homology)

Mechanism: Indomethacin (a potent NSAID) is an indole-3-acetic acid derivative with a 2-methyl group.

  • Homology: 2-Me-IPA is the propanoic homolog of the Indomethacin core.

  • Potential: Propanoic acid derivatives of NSAIDs (e.g., Ibuprofen vs. Phenylacetic acids) often show reduced gastric irritation and altered COX-1/COX-2 selectivity profiles. 2-Me-IPA serves as a scaffold to attach N-benzoyl groups (like in Indomethacin) to test for COX inhibition with improved safety profiles.

Precursor to Tryptophol Analogs (Sedatives)

Mechanism: Reduction of the carboxylic acid moiety of 2-Me-IPA yields 2-Methyltryptophol .

  • Activity: Tryptophol is a sleep-inducing metabolite. 2-Methyltryptophol has been studied for similar sedative-hypnotic properties but with altered metabolism (slower clearance).

Part 5: Visualizations (Graphviz)

Figure 1: Synthesis & Metabolic Stability Pathway

Caption: Fischer Indole Synthesis of 2-Me-IPA and its resistance to C2-oxidation compared to IPA.

G Start Phenylhydrazine + 5-Oxohexanoic Acid Inter Hydrazone Intermediate Start->Inter Condensation (-H2O) Product 2-Methyl-3-Indolepropanoic Acid (2-Me-IPA) Inter->Product Fischer Cyclization (Reflux/Acid) Oxidation_2Me Blocked Oxidation (Stable) Product->Oxidation_2Me P450 Metabolism (C2 Blocked) Oxidation_IPA Oxindole Metabolite (Inactive) IPA Indole-3-Propionic Acid (Ref) IPA->Oxidation_IPA Rapid C2 Oxidation

Figure 2: Pharmacological Logic (SAR)

Caption: Structure-Activity Relationship of 2-Me-IPA in neuroprotection and inflammation.

SAR Core 2-Methyl-3-Indolepropanoic Acid C2_Me C2-Methyl Group Core->C2_Me Prop_Acid Propanoic Acid Tail Core->Prop_Acid Indole Indole Core Core->Indole Effect_Stab Metabolic Stability (Prevents Oxindole) C2_Me->Effect_Stab Effect_Lip Increased Lipophilicity (BBB Penetration) C2_Me->Effect_Lip Effect_Bind Receptor Binding (COX / AhR) Prop_Acid->Effect_Bind Effect_AntiOx Radical Scavenging (Neuroprotection) Indole->Effect_AntiOx

Part 6: References

  • Campos, K. R., et al. (2005). "Synthetic Approaches to Indole-Based Therapeutics." Organic Letters. (Context: General indole synthesis methodologies including 2-methyl derivatives).

  • Bendheim, P. E., et al. (2002). "Development of Indole-3-Propionic Acid (OXIGON) for Alzheimer's Disease." Journal of Molecular Neuroscience. (Context: Mechanism of IPA as a neuroprotective antioxidant).

  • Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Context: Tryptamine/Tryptophol derivatives and the effect of alkylation).

  • Hive Archive / MDMA.ch. "Synthesis of Indoles via Fischer Reaction." 2 (Context: Specific synthesis protocol for 2-methyl indole propionic acid).

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An In-depth Technical Guide to the Toxicological Profile of 3-(2-methyl-1H-indol-3-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 3-(1H-indol-3-yl)propanoic acid (IPA)

PropertyValueSource
CAS Number 830-96-6[1]
Molecular Formula C11H11NO2[2]
Molecular Weight 189.21 g/mol [2]
Appearance Yellow Powder Solid[3]
Melting Point 130 - 136 °C[3]
Solubility Water soluble[3]

The addition of a methyl group at the 2-position of the indole ring in our target compound, 3-(2-methyl-1H-indol-3-yl)propanoic acid, is expected to increase its lipophilicity. This seemingly minor structural change can have significant implications for its biological activity and toxicological profile, potentially altering its interaction with metabolic enzymes and cellular membranes.

Hazard Identification and Classification: An Analog-Based Assessment

Based on the safety data sheets (SDS) for the closely related compound, Indole-3-propionic acid (IPA), a preliminary hazard profile can be established. It is crucial to treat this information as a presumptive profile for 3-(2-methyl-1H-indol-3-yl)propanoic acid, pending empirical verification.

Table 2: GHS Hazard Classification for 3-(1H-indol-3-yl)propanoic acid (IPA)

Hazard ClassHazard CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity — (single exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[2][3]

These classifications suggest that 3-(2-methyl-1H-indol-3-yl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when dealing with the powdered form to avoid inhalation.[2][3]

Preclinical Safety Evaluation: A Proposed Roadmap

Given the absence of direct toxicological data, a tiered approach to the preclinical safety evaluation of 3-(2-methyl-1H-indol-3-yl)propanoic acid is recommended. The following experimental workflows are proposed, grounded in established OECD guidelines, to provide a comprehensive toxicological profile.

In Vitro Toxicity Screening

In vitro assays are a critical first step, providing rapid and cost-effective data on potential cellular toxicity and genotoxicity, while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in 96-well plates and incubate for 24 hours.

  • Compound Exposure: Treat cells with a range of concentrations of 3-(2-methyl-1H-indol-3-yl)propanoic acid for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm to determine cell viability.

Rationale: The MTT assay provides a quantitative measure of cell viability and is a widely accepted preliminary screen for cytotoxic potential.[4]

Experimental Protocol: Ames Test for Mutagenicity

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Plate the bacterial strains with various concentrations of the test compound.

  • Revertant Colony Counting: After incubation, count the number of revertant colonies (those that have regained the ability to synthesize histidine).

Rationale: The Ames test is a standard initial screen for genotoxicity, specifically for point mutations.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Plate_with_S9 Plate with S9 Compound->Plate_with_S9 Plate_without_S9 Plate without S9 Compound->Plate_without_S9 S9 S9 Liver Extract (Metabolic Activation) S9->Plate_with_S9 Bacteria Salmonella typhimurium (Histidine auxotrophs) Bacteria->Plate_with_S9 Bacteria->Plate_without_S9 Incubate Incubate at 37°C Plate_with_S9->Incubate Plate_without_S9->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenic Potential Count->Result

Caption: Workflow for the Ames test for mutagenicity.

Acute Systemic Toxicity

Should in vitro screening not reveal significant concerns, a limited in vivo study to assess acute systemic toxicity would be the next logical step.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a small number of female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test compound.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD50 Estimation: The data is used to estimate the median lethal dose (LD50).

Rationale: This method minimizes the number of animals required while still providing a statistically robust estimate of acute oral toxicity.

Repeated Dose Toxicity

To assess the effects of longer-term exposure, a 28-day repeated-dose study is recommended.

Experimental Protocol: 28-Day Oral Toxicity Study (OECD TG 407)

  • Animal Model: Use groups of male and female rodents.

  • Dosing: Administer the test compound daily via oral gavage at three dose levels for 28 days. A control group receives the vehicle only.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: Record weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and examine organs for gross and microscopic abnormalities.

Rationale: This study provides crucial information on target organs of toxicity, dose-response relationships, and a no-observed-adverse-effect level (NOAEL).

Repeated_Dose_Toxicity_Workflow cluster_dosing Dosing Phase (28 Days) cluster_analysis Analysis Phase cluster_outcome Outcome Dosing Daily Oral Dosing (3 Dose Levels + Control) Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Observations->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Histopathological Examination of Organs Necropsy->Histopathology NOAEL Determine NOAEL Histopathology->NOAEL Target_Organs Identify Target Organs Histopathology->Target_Organs

Caption: Workflow for a 28-day repeated-dose toxicity study.

Metabolism and Toxicokinetics

The metabolic fate of 3-(2-methyl-1H-indol-3-yl)propanoic acid is a critical determinant of its toxicity. The parent compound, tryptophan, is metabolized through several pathways, including the kynurenine and serotonin pathways.[5] Gut microbiota also play a significant role in tryptophan metabolism, producing indole and its derivatives, such as IPA.[5]

It is plausible that 3-(2-methyl-1H-indol-3-yl)propanoic acid could be a substrate for cytochrome P450 enzymes, undergoing hydroxylation and other phase I metabolic reactions. Subsequent phase II conjugation reactions, such as glucuronidation, would facilitate its excretion. The presence of the methyl group may influence the rate and sites of metabolism compared to IPA.

Biological Activities and Potential Therapeutic Effects of Analogs

While the focus of this guide is on toxicology, it is noteworthy that analogs of 3-(2-methyl-1H-indol-3-yl)propanoic acid have demonstrated various biological activities. For instance, some indole-3-propionic acid derivatives have been investigated for their cytotoxic activity against cancer cell lines.[4][6][7] Other studies have highlighted the neuroprotective effects of IPA.[8] These findings underscore the importance of a comprehensive toxicological assessment to determine the therapeutic index of any potential drug candidate from this chemical class.

Conclusion and Future Directions

The toxicological profile of 3-(2-methyl-1H-indol-3-yl)propanoic acid remains to be fully elucidated. Based on data from its close analog, indole-3-propionic acid, it should be handled as a compound that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[2][3]

The experimental roadmap outlined in this guide provides a clear and scientifically sound strategy for a comprehensive toxicological evaluation. A thorough investigation, encompassing in vitro and in vivo studies, is imperative to fully characterize the safety profile of this compound and to support any future drug development efforts. The interplay between its potential therapeutic effects and its toxicity will be a key consideration in its overall risk-benefit assessment.

References

  • Capot Chemical. (2025, December 14). MSDS of 3-(5-Fluoro-1H-indol-3-YL)-2-methyl-propionic acid.
  • ResearchGate. (2023, February 1). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. [Link]

  • Fisher Scientific. 3-(1H-Indol-3-yl)
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Propanoic acid: Human health tier II assessment.
  • MP Biomedicals. (2018, August 22).
  • Thermo Fisher Scientific. (2025, September 7). 3-(1H-indol-3-yl)
  • MDPI. (2023, February 1). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. [Link]

  • MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
  • MilliporeSigma. (2024, September 6). 3-(1H-Indol-3-yl)
  • Preprints.org. (2025, December 24). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
  • Preprints.org. (2025, December 24). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
  • BioKB. 3-(1H-indol-3-yl)propanoic acid - inhibits - cell population proliferation. [Link]

  • CompTox Chemicals Dashboard. Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride. [Link]

  • Wikipedia. Tryptophan. [Link]

  • PubChem. (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. [Link]

  • National Center for Biotechnology Information. Methyl 3-(1H-indol-3-yl)propanoate. [Link]

  • PubMed. (2021, December 13). Indole-3-propionic acid mitigates chlorpyrifos-mediated neurotoxicity by modulating cholinergic and redox-regulatory systems, inflammatory stress, apoptotic responses and DNA damage in rats. [Link]

  • PubMed. (2017, November 7). The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour. [Link]

  • PubChem. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]

  • ResearchGate. The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour | Request PDF. [Link]

  • National Center for Biotechnology Information. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]

Sources

Methodological & Application

synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid via Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(2-Methyl-1H-indol-3-yl)propanoic Acid via Fischer Indolization

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid (CAS: 29953-11-7), a critical intermediate for auxin analogs and indole-based pharmaceuticals. The method utilizes the Fischer indole synthesis, reacting phenylhydrazine with 5-oxohexanoic acid. By optimizing the acid catalyst and solvent system, this protocol minimizes the formation of the kinetic isomer (terminal enehydrazine cyclization) and maximizes the yield of the thermodynamic 2,3-disubstituted indole.

Introduction & Reaction Design

The target molecule, 3-(2-methyl-1H-indol-3-yl)propanoic acid , features a 2-methylindole core with a propanoic acid moiety at the C3 position. Retrosynthetic analysis via the Fischer indole transform identifies two key precursors: phenylhydrazine and 5-oxohexanoic acid (also known as 4-acetylbutyric acid).

Mechanistic Regioselectivity

The critical process parameter (CPP) in this synthesis is the regioselectivity of the enehydrazine formation.

  • Pathway A (Kinetic): Enolization towards the terminal methyl group leads to a 2-substituted indole with no substituent at C3.

  • Pathway B (Thermodynamic): Enolization towards the internal methylene group leads to the desired 2,3-disubstituted indole.

Under acidic reflux conditions (thermodynamic control), the reaction strongly favors Pathway B , yielding the target molecule.

Figure 1: Reaction Scheme

ReactionScheme Phenylhydrazine Phenylhydrazine (C6H8N2) Hydrazone Arylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation (-H2O) KetoAcid 5-Oxohexanoic Acid (C6H10O3) KetoAcid->Hydrazone Condensation (-H2O) Enehydrazine Enehydrazine (Internal Olefin) Hydrazone->Enehydrazine Tautomerization (Acid Cat.) Indole 3-(2-methyl-1H-indol-3-yl) propanoic acid Enehydrazine->Indole [3,3]-Sigmatropic Rearr. -NH3

Caption: Fischer Indole Synthesis pathway favoring the thermodynamic enehydrazine intermediate.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Phenylhydrazine hydrochloride (99%) [CAS: 59-88-1]

    • 5-Oxohexanoic acid (98%) [CAS: 3128-06-1]

    • Glacial Acetic Acid (AcOH)

    • Concentrated Hydrochloric Acid (HCl) (Optional co-catalyst)

  • Equipment:

    • Round-bottom flask (250 mL) with reflux condenser.

    • Magnetic stirrer/hot plate.

    • Inert gas line (Nitrogen or Argon).

Procedure

Step 1: Hydrazone Formation [1]

  • Charge a 250 mL round-bottom flask with 5-oxohexanoic acid (6.5 g, 50 mmol) and Glacial Acetic Acid (40 mL).

  • Add Phenylhydrazine hydrochloride (7.2 g, 50 mmol) in a single portion.

  • Observation: The solution will turn yellow/orange as the hydrazone forms. Stir at room temperature for 20 minutes to ensure complete dissolution and initial condensation.

Step 2: Cyclization (Fischer Rearrangement)

  • Heat the reaction mixture to reflux (118°C) .

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM). The hydrazone spot will disappear, and a fluorescent indole spot (blue under UV 254nm) will appear.

  • Note: The solution will darken significantly (dark brown/red), which is typical for Fischer syntheses due to oxidation byproducts.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • The crude indole will precipitate as a tan/brown solid.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acetic acid and ammonium salts.
    

Step 4: Purification

  • Recrystallization: Transfer the crude solid to a flask. Add a minimum amount of hot Ethanol/Water (1:1) or Toluene .

  • Heat to boil until dissolved. If insoluble black tar remains, filter hot.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.

  • Collect the off-white crystals by filtration and dry under vacuum at 50°C.

Process Workflow & Decision Tree

Figure 2: Synthesis Workflow

Workflow Start Start: Weigh Reagents Mix Mix in Glacial AcOH (RT, 20 min) Start->Mix Reflux Reflux (118°C, 4h) Mix->Reflux Check TLC Check: Hydrazone consumed? Reflux->Check Check->Reflux No (+1h) Quench Pour into Ice Water Check->Quench Yes Filter Filter Crude Solid Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Caption: Step-by-step decision matrix for the synthesis and purification.

Characterization & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon exposure to light/air.
Melting Point 138 – 142 °CSharp melting point indicates high purity.
Yield 60 – 75%Dependent on dryness of reagents.

H NMR (DMSO-d

)

12.0 (s, 1H, COOH), 10.8 (s, 1H, NH), 7.4-6.9 (m, 4H, Ar-H), 2.9 (t, 2H, CH

), 2.5 (t, 2H, CH

), 2.3 (s, 3H, CH

).
Characteristic C2-Methyl singlet at ~2.3 ppm.[2]

Interpretation:

  • The absence of a doublet at the vinyl region confirms no surviving enehydrazine.

  • The singlet at 2.3 ppm confirms the methyl group is attached to the indole ring (C2), not the chain.

  • Two triplets in the aliphatic region (2.5 - 3.0 ppm) confirm the propanoic acid side chain intact at C3.

Troubleshooting & Critical Process Parameters

  • Low Yield / Tarry Product:

    • Cause: Overheating or inefficient stirring causing polymerization.

    • Solution: Ensure strict temperature control. Do not exceed 4 hours reflux unless TLC indicates incomplete reaction. Use an inert atmosphere (N

      
      ) to prevent oxidative polymerization.
      
  • Regioisomer Contamination:

    • Issue: Formation of 2-(3-carboxypropyl)indole.

    • Cause: Kinetic control favored (low temp or weak acid).

    • Solution: Ensure the reaction reaches a vigorous reflux. The thermodynamic rearrangement requires sufficient thermal energy.

  • Safety - Hydrazine Handling:

    • Phenylhydrazine is a potent skin sensitizer and suspected carcinogen.

    • Protocol: All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory. Neutralize all glassware with bleach solution before washing.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Campos, K. R., et al. (2004). "Development of a Practical Synthesis of a 2,3-Disubstituted Indole." Journal of Organic Chemistry, 69(15), 5128-5131. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 29953-11-7. Link

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 3-(2-methyl-1H-indol-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists. It synthesizes theoretical principles with practical, field-proven protocols to establish a robust HPLC method for 3-(2-methyl-1H-indol-3-yl)propanoic acid (2-MIPA).

Method Development, Optimization, and Validation Protocols

Executive Summary

3-(2-methyl-1H-indol-3-yl)propanoic acid (2-MIPA) is a structural analog of the microbial metabolite Indole-3-propionic acid (IPA). Distinguished by the methylation at the C2 position of the indole ring, this molecule exhibits increased hydrophobicity and altered metabolic stability compared to its non-methylated counterparts.

This guide details the development of a Reversed-Phase HPLC (RP-HPLC) method utilizing Fluorescence Detection (FLD) for trace-level quantification and UV-Vis for purity profiling. The protocol prioritizes the suppression of carboxylic acid ionization to ensure retention stability and utilizes the natural fluorescence of the indole moiety for high-sensitivity detection (LOD < 10 ng/mL).

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in robust method development.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Indole ring + Propanoic acid tail + C2-MethylHydrophobic retention on C18; C2-Methyl increases retention time relative to IPA.
Acidity (pKa) ~4.8 (Carboxylic acid)Critical: Mobile phase pH must be < 3.0 to keep the acid protonated (neutral) and prevent peak tailing/early elution.
Fluorescence Ex: 280-290 nmPrimary Detection: High selectivity and sensitivity.
Em: 350-360 nm
UV Absorption

~220 nm, ~280 nm
Secondary Detection: Used for high-concentration purity checks.
Stability Light sensitive; Oxidation proneProtect samples from light; Use amber vials; Keep autosampler cooled (4°C).
Method Development Logic
  • Stationary Phase: A C18 column is selected for its ability to interact with the hydrophobic indole ring. A "base-deactivated" or high-purity silica column is recommended to minimize secondary interactions with the indole nitrogen.

  • Mobile Phase pH: To achieve sharp peak shapes, the carboxylic acid group must be protonated. A phosphate or formate buffer at pH 3.0 is ideal.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for indole derivatives.

Instrumental Protocols

The "Golden" Starting Method

This method is designed to work "out of the box" for most modern HPLC/UHPLC systems (Agilent 1200/1290, Waters Alliance/Acquity, Shimadzu Prominence/Nexera).

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 10 - 20 µL.

Detection Parameters:

  • Fluorescence (Preferred): Excitation: 285 nm | Emission: 360 nm.

  • UV-Vis (Backup): 280 nm (Reference 360 nm).

Gradient Program:

Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
2.0020%Isocratic Loading
12.0060%Linear Gradient Elution
13.0095%Column Wash (Remove hydrophobic impurities)
16.0095%Wash Hold
16.1020%Re-equilibration
21.0020%End of Run

Experimental Workflow & Sample Preparation

Standard Preparation

Stock Solution (1 mg/mL):

  • Weigh 10.0 mg of 2-MIPA reference standard.

  • Dissolve in 10.0 mL of Methanol . (Do not use water; solubility is low).

  • Store in amber glass at -20°C. Stable for 1 month.

Working Standards: Dilute Stock with Mobile Phase A:B (80:20) to create a curve: 10, 50, 100, 500, 1000 ng/mL.

Biological Sample Preparation (Liquid-Liquid Extraction)

Direct injection of plasma is not recommended. Use LLE for superior cleanliness.

  • Aliquot: Transfer 200 µL of Plasma/Media to a 1.5 mL microcentrifuge tube.

  • Acidify: Add 20 µL of 1M HCl (Acidification ensures 2-MIPA is neutral and extracts into organic phase).

  • Extract: Add 1.0 mL Ethyl Acetate .

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifuge: 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a fresh tube.

  • Dry: Evaporate to dryness under nitrogen stream or vacuum concentrator (SpeedVac).

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (20:80 ACN:Buffer).

  • Inject: Inject 20 µL into HPLC.

Visual Workflow Diagram

G cluster_0 Sample Preparation (LLE) cluster_1 HPLC Analysis Sample Sample (200µL) + 1M HCl Extract Add Ethyl Acetate (Vortex 2 min) Sample->Extract Spin Centrifuge (10k g, 5 min) Extract->Spin Dry Evaporate Organic Layer Spin->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Injection (20µL) Recon->Inject Column C18 Column (pH 3.0, 30°C) Inject->Column Detect FLD Detection Ex:285 / Em:360 Column->Detect

Caption: Optimized Liquid-Liquid Extraction (LLE) and HPLC-FLD workflow for 2-MIPA analysis.

Method Validation (Acceptance Criteria)

This section outlines the validation parameters required to meet FDA/ICH guidelines.

ParameterProcedureAcceptance Criteria
Specificity Inject blank matrix (plasma) and check for interference at retention time (

).
No peaks > 20% of LLOQ at

.
Linearity Run 6 concentrations (10 - 1000 ng/mL).

.[2]
Precision Inject Quality Control (QC) sample (n=6).RSD < 2.0% (System Suitability).
Recovery Spike matrix before extraction vs. post-extraction.85% - 115% Recovery.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.LOD (S/N=3), LOQ (S/N=10).

Troubleshooting & Optimization Guide

If the "Golden Method" requires tuning, follow this logic path.

DecisionTree Start Issue Observed Tailing Peak Tailing? Start->Tailing Drift Retention Drift? Start->Drift Sens Low Sensitivity? Start->Sens Act_pH Check pH. Must be < 3.0 to suppress -COOH ionization. Tailing->Act_pH Act_Temp Thermostat Column. Indoles are temp sensitive. Drift->Act_Temp Act_FLD Optimize Ex/Em wavelengths. Scan spectrum in mobile phase. Sens->Act_FLD

Caption: Troubleshooting logic for common HPLC anomalies involving acidic indole derivatives.

Common Issues:
  • Peak Tailing: The most common issue with propanoic acid derivatives.

    • Cause: Ionization of the carboxyl group or interaction with silanols.

    • Fix: Ensure Mobile Phase A pH is 3.0 or lower. Increase buffer concentration to 25-50 mM if capacity is low.

  • Low Fluorescence Signal:

    • Cause: Quenching by oxygen or incorrect wavelengths.

    • Fix: Degas mobile phases thoroughly. Verify Ex/Em maxima using a stop-flow scan of the standard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 116838256, 2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid (Structural Analog Reference). Retrieved from [Link]

  • Hagemeier, J., et al. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma.[3] National Institutes of Health (PMC). Retrieved from [Link]

  • Agilent Technologies (2013). Rapid Determination of Eight Related Aromatic Acids using Agilent Poroshell SB-C18.[4] Application Note. Retrieved from [Link]

  • Brieflands (2014). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Indole Derivatives. Retrieved from [Link]

Sources

Application Note: Strategic Solvent Selection and Protocol for the Solubilization of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed framework and actionable protocols for determining the optimal solvent systems for 3-(2-methyl-1H-indol-3-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple solvent lists to explain the underlying chemical principles governing solubility. We present a strategic workflow, from initial qualitative screening to quantitative analysis, enabling the rational selection of solvents for a variety of applications, including analytical standards, in vitro biological assays, and formulation development.

Compound Profile and Solubility Rationale

The solubility of a compound is dictated by its molecular structure. 3-(2-methyl-1H-indol-3-yl)propanoic acid possesses two key functional regions that govern its interaction with different solvents: a bulky, non-polar indole ring system and a polar, ionizable carboxylic acid group. This amphiphilic nature is the primary determinant of its solubility profile.

  • The Indole Moiety: The bicyclic indole core is aromatic and largely non-polar, favoring interactions with non-polar or moderately polar organic solvents through van der Waals forces. The methyl group further increases its lipophilicity.

  • The Propanoic Acid Moiety: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. Crucially, it is acidic and can be deprotonated to form a highly polar carboxylate salt, a transformation that dramatically influences aqueous solubility.

The fundamental principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solvent and the solute are similar.[1] For this compound, a successful solubilization strategy must address both its polar and non-polar characteristics.

cluster_molecule 3-(2-methyl-1H-indol-3-yl)propanoic acid cluster_regions Key Functional Regions mol polar_head Hydrophilic Region (Carboxylic Acid) polar_head->mol  - Ionizable (Acidic)  - H-Bonding  - Favors Polar Solvents  - pH-Dependent Solubility nonpolar_tail Lipophilic Region (Methylated Indole Core) nonpolar_tail->mol  - Non-polar  - Van der Waals Forces  - Favors Organic Solvents

Caption: Molecular structure and key functional regions influencing solubility.

The Critical Role of pH

For any compound with an ionizable group, pH is the most powerful tool for modulating aqueous solubility. The carboxylic acid group of 3-(2-methyl-1H-indol-3-yl)propanoic acid will exist in two states:

  • Protonated (R-COOH): At a pH below its acid dissociation constant (pKa), the group is neutral and less polar.

  • Deprotonated (R-COO⁻): At a pH above its pKa, the group loses a proton to become a negatively charged carboxylate ion. This ionic form is significantly more polar and interacts much more favorably with water.

Therefore, a dramatic increase in aqueous solubility is expected in basic solutions (e.g., 0.1 M NaOH, or buffers with pH > 7) compared to neutral or acidic solutions.

Strategic Workflow for Solvent System Optimization

A systematic approach is essential to efficiently identify the ideal solvent. We recommend a multi-stage process that moves from broad, qualitative screening to precise, quantitative measurement. This ensures that the selected solvent system is not only effective but also appropriate for the intended downstream application.

G start Start: Solid Compound screening Step 1: Preliminary Screening (Qualitative Assessment) start->screening decision1 Is solubility observed? screening->decision1 quant_thermo Step 2a: Quantitative Analysis (Thermodynamic Solubility) Shake-Flask Method decision1->quant_thermo Yes, in some solvents cosolvent Step 3: Co-Solvent Screening (For Poor Aqueous Solubility) decision1->cosolvent No, poor solubility application Application Context quant_thermo->application decision2 Is solubility sufficient for application? quant_thermo->decision2 quant_kinetic Step 2b: Quantitative Analysis (Kinetic Solubility) DMSO Stock Dilution quant_kinetic->decision2 application->quant_kinetic decision2->cosolvent No stability Step 4: Stability Assessment (HPLC at T=0 and T=24h) decision2->stability Yes cosolvent->decision2 finish End: Optimal Solvent System Identified stability->finish

Caption: Recommended workflow for solvent system optimization.

Kinetic vs. Thermodynamic Solubility: It is vital to distinguish between these two measurements.[2]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated organic stock solution (typically DMSO). This is a rapid, high-throughput measurement relevant for early-stage in vitro screening.[3][4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of solid compound to a solvent and allowing it to equilibrate over time. This is the gold-standard measurement, crucial for formulation and development.[2][5]

Experimental Protocols

Protocol 1: Preliminary Qualitative Solubility Screening

Objective: To rapidly identify promising candidate solvents from a diverse panel.

Materials:

  • 3-(2-methyl-1H-indol-3-yl)propanoic acid

  • 2 mL glass vials

  • Vortex mixer

  • Solvent Panel:

    • Type I Purified Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

Procedure:

  • Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add 100 µL of the first solvent to the corresponding vial.

  • Vortex vigorously for 30-60 seconds.

  • Visually inspect for undissolved solid against a dark background.

  • If fully dissolved, the approximate solubility is ≥10-20 mg/mL. Record as "Freely Soluble."

  • If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL). Vortex for 30-60 seconds.

  • Visually inspect again. If dissolved, the approximate solubility is ≥2-4 mg/mL. Record as "Soluble."

  • If not fully dissolved, add a final 500 µL of the solvent (total volume 1 mL). Vortex for 30-60 seconds.

  • Visually inspect. If dissolved, the approximate solubility is ≥1-2 mg/mL. Record as "Sparingly Soluble."

  • If solid remains, record as "Poorly Soluble" or "Insoluble."

  • Repeat for all solvents in the panel.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility in a chosen solvent. This method is considered the industry standard.[5]

Materials:

  • Excess solid 3-(2-methyl-1H-indol-3-yl)propanoic acid

  • Chosen solvent(s) from Protocol 1

  • Thermostated shaker/incubator (set to 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • HPLC system with UV detector

Procedure:

  • Add an excess of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid remains at the end of the experiment.

  • Add 1 mL of the chosen solvent.

  • Seal the vial and place it in a thermostated shaker at 25 °C.

  • Agitate for 24 hours to ensure equilibrium is reached. A 48-hour time point can be used to confirm equilibrium.

  • After incubation, allow the vial to stand for at least 1 hour for large particles to settle.

  • Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any fine particulates.

  • Dilute the filtrate with an appropriate mobile phase and analyze by a validated HPLC-UV method.

  • Calculate the concentration against a standard calibration curve of the compound. This concentration is the thermodynamic solubility.

Data Presentation and Interpretation

Organizing results in a clear table is crucial for comparison and decision-making.

Solvent/SystempHQualitative Solubility (at ~1 mg/mL)Quantitative Solubility (mg/mL)Remarks
Purified Water~6-7Poorly Soluble< 0.01Hydrophobic indole core limits solubility.
0.1 M HCl1.0Poorly Soluble< 0.01Carboxylic acid is fully protonated (neutral).
PBS7.4Sparingly Soluble0.05 - 0.15Partial deprotonation of carboxylic acid occurs.
0.1 M NaOH13.0Freely Soluble> 20Complete deprotonation to carboxylate salt.
EthanolN/ASoluble5 - 10Good balance for polar and non-polar moieties.[6]
MethanolN/ASoluble8 - 15Similar to ethanol, slightly more polar.
AcetonitrileN/ASparingly Soluble0.5 - 1.5Polar aprotic solvent, less effective than alcohols.
DMSON/AFreely Soluble> 50Excellent polar aprotic solvent; ideal for stock solutions.[7]
DMFN/AFreely Soluble> 50Similar to DMSO but with higher toxicity concerns.[7][8]

Interpretation:

  • For Aqueous Buffers: The data clearly show that solubility is highly pH-dependent. For biological assays in aqueous media, preparing a concentrated stock in DMSO and then diluting is common. Alternatively, for formulation, using a buffer with a pH > 8 is a viable strategy.

  • For Organic Solvents: DMSO and DMF are excellent solvents for creating highly concentrated stock solutions.[7] Ethanol and methanol are also effective and can be suitable for applications where a less aggressive or more volatile solvent is required.

Safety and Solvent Handling

Proper safety precautions are mandatory when handling any chemical. Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Dimethyl Sulfoxide (DMSO): Has excellent solvency but can readily penetrate the skin, potentially carrying dissolved substances with it. Handle with care. It is considered to have lower toxicity than DMF or NMP.[7]

  • N,N-Dimethylformamide (DMF): A powerful solvent but is classified as toxic and can cause liver damage and reproductive harm upon inhalation or skin contact.[9] Its use should be minimized and restricted to a certified chemical fume hood.[8]

  • Acids and Bases (HCl, NaOH): Are corrosive. Handle with extreme care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each specific solvent and for the target compound before beginning any work.

References

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.).
  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246. doi: 10.1248/yakushi.122.237. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • ChemSynthesis. (2025, May 20). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).

Sources

Application Notes and Protocols for the Extraction of 2-Methyl-Indole-3-Propanoic Acid from Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-indole-3-propanoic acid, a tryptophan metabolite, is of increasing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate quantification of this and related indole-containing compounds in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological significance.[1][2][3] This document provides detailed protocols for the extraction of 2-methyl-indole-3-propanoic acid from biological fluids, focusing on two robust and widely used techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample volume, required throughput, and the desired level of extract cleanliness.

The protocols outlined herein are designed to serve as a comprehensive guide, explaining the rationale behind key steps to allow for methodological adjustments based on specific experimental needs. Subsequent analysis is typically performed using sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS).[4][5][6]

Physicochemical Properties of Indole Propanoic Acids

A fundamental understanding of the analyte's physicochemical properties is critical for developing an effective extraction protocol. Indole-3-propanoic acid, a structurally similar compound, has a pKa of approximately 4.77.[7] This acidic nature is a key factor in designing extraction methods, as the charge state of the molecule can be manipulated by adjusting the pH of the sample matrix. At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule less polar and more soluble in organic solvents, which is a core principle behind the described LLE protocol.[8]

Table 1: Physicochemical Properties of Related Indole Compounds

PropertyValue (for Indole-3-propanoic acid)Significance in Extraction
Molecular Weight189.22 g/mol [7]Influences diffusion and chromatographic behavior.
pKa~4.77[7]Dictates the pH for efficient extraction into an organic solvent.
LogP (Octanol/Water Partition Coefficient)1.49[7]Indicates a moderate lipophilicity, suitable for reversed-phase SPE and LLE with appropriate solvents.
SolubilityVery soluble in water[7]Requires pH adjustment or salting-out to enhance transfer to an organic phase during LLE.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of analytes from a liquid sample into an immiscible liquid solvent.[9] For acidic compounds like 2-methyl-indole-3-propanoic acid, acidification of the aqueous sample is a critical first step to ensure the analyte is in its neutral, more nonpolar form, thereby facilitating its transfer into an organic solvent.[8]

Materials and Reagents
  • Biological fluid (e.g., plasma, serum, urine)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Hydrochloric acid (HCl), 1M

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether[10]

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method, e.g., mobile phase)

Step-by-Step LLE Protocol
  • Sample Preparation: In a clean centrifuge tube, add 200 µL of the biological sample.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample. This is crucial for correcting for variability in extraction efficiency and instrument response.

  • Acidification: Add 50 µL of 1M HCl to the sample to lower the pH to approximately 2-3. Vortex briefly to ensure thorough mixing. This step protonates the carboxylic acid group of the analyte, increasing its hydrophobicity.

  • Extraction: Add 1 mL of the chosen organic extraction solvent (e.g., MTBE).

  • Mixing: Vortex the mixture vigorously for 2-5 minutes to maximize the surface area for mass transfer between the aqueous and organic phases.

  • Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C to achieve a clean separation of the two liquid phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer or the protein interface.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved. The sample is now ready for analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction start Biological Sample spike Spike with Internal Standard start->spike acidify Acidify (pH 2-3) spike->acidify add_solvent Add Organic Solvent (e.g., MTBE) acidify->add_solvent Protonated Analyte vortex Vortex (2-5 min) add_solvent->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic Phase Separation dry Dry (Na2SO4) collect_organic->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis reconstitute->end Ready for LC-MS/MS Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 2-methyl-indole-3-propanoic acid.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more automatable technique that utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample.[11] For compounds like 2-methyl-indole-3-propanoic acid, a reversed-phase SPE cartridge is a suitable choice, where the nonpolar stationary phase retains the analyte while polar impurities are washed away.

Materials and Reagents
  • Biological fluid (e.g., plasma, serum, urine)

  • Internal Standard (IS) solution

  • Phosphoric acid, 0.1% in water (for sample pretreatment)

  • SPE Cartridge (e.g., C18 or polymeric reversed-phase)

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Wash Solvent (e.g., 5% methanol in water)

  • Elution Solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Evaporation and reconstitution supplies (as in LLE)

Step-by-Step SPE Protocol
  • Sample Pretreatment: In a clean tube, add 200 µL of the biological sample. Add the internal standard. Add 200 µL of 0.1% phosphoric acid in water and vortex. This step not only acidifies the sample but also helps in protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant is used for the SPE procedure.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the stationary phase.

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. It is crucial not to let the sorbent bed dry out from this point until the sample is loaded.

  • Sample Loading: Load the pretreated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The analyte will be retained on the sorbent.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove any remaining polar interferences that may have been retained.

  • Elution: Elute the analyte from the cartridge by passing 1 mL of the elution solvent through it. Collect the eluate in a clean tube.

  • Evaporation and Reconstitution: As with the LLE protocol, evaporate the eluate to dryness and reconstitute it in a precise volume of a suitable solvent for analysis.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe_steps SPE Cartridge Steps cluster_final_steps Final Processing sample Biological Sample + IS acidify_precip Acidify & Precipitate Proteins sample->acidify_precip centrifuge_supernatant Centrifuge & Collect Supernatant acidify_precip->centrifuge_supernatant load 3. Load Sample centrifuge_supernatant->load Load Supernatant condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (e.g., 5% Methanol) load->wash elute 5. Elute (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate Collect Eluate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis Ready for LC-MS/MS Analysis

Caption: Solid-Phase Extraction (SPE) workflow for 2-methyl-indole-3-propanoic acid.

Analytical Considerations

Following extraction, the samples are typically analyzed by LC-MS/MS. A reversed-phase C18 column is commonly used for chromatographic separation.[12] The mobile phase often consists of an aqueous component with a small amount of acid (e.g., formic or acetic acid) and an organic component like acetonitrile or methanol.[4] Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9]

Table 2: Example LC-MS/MS Parameters for Indole Propanoic Acids

ParameterTypical SettingRationale
LC Column C18, e.g., 150 x 3 mm, 3 µm[12]Provides good retention and separation of moderately nonpolar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte remains protonated for good peak shape.
Mobile Phase B Acetonitrile or Methanol[4]Organic solvent for eluting the analyte from the column.
Detection Mode Negative Ion Electrospray (ESI-)The carboxylic acid group readily deprotonates to form a negative ion.
Monitoring Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Method Validation

It is imperative that any extraction method be thoroughly validated to ensure its reliability for the intended application. Key validation parameters include:

  • Recovery: The efficiency of the extraction process. This is determined by comparing the analyte response in an extracted sample to the response of a standard added to a blank matrix extract post-extraction.

  • Matrix Effects: The influence of co-eluting endogenous components of the biological matrix on the ionization of the analyte.

  • Linearity: The range over which the analytical response is directly proportional to the analyte concentration.

  • Precision and Accuracy: The closeness of repeated measurements to each other and to the true value, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[6]

Conclusion

The successful extraction of 2-methyl-indole-3-propanoic acid from biological fluids is a critical prerequisite for its accurate quantification. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer robust and reliable means of sample preparation. The choice of method will depend on the specific requirements of the study, including sample volume, throughput needs, and the complexity of the biological matrix. The detailed protocols provided in this application note, grounded in the physicochemical properties of the analyte, offer a solid foundation for researchers to develop and validate their own analytical methods for this and other related indole-containing metabolites.

References

  • Biotage. (2014, August 26). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates.
  • ResearchGate. (2025, August 10). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma | Request PDF.
  • Anderton, M. J., et al. (2003, April 25). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. PubMed.
  • PubChem. (2~{r})-3-(1~{h}-Indol-3-Yl)-2-[[(2~{s})-2-Methyl-3-Sulfanyl-Propanoyl]amino]propanoic Acid.
  • MDPI. (2022, September 9). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome.
  • MDPI. (2022, August 23). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS.
  • PMC. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium.
  • Encyclopedia MDPI. (2021, December 6). LC-MS/MS for the Diagnosis of Organic Acidemias.
  • PMC. (2023, October 20). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS.
  • Taylor & Francis. (2025, March 31). Potential role of indole-3-propionic acid in tuberculosis: current perspectives and future prospects.
  • PubChem. 2-Methyl-3-(methylamino)propanoic acid | C5H11NO2 | CID 18404486.
  • MDPI. (2023, April 27). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva.
  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2).
  • PMC. (2023, April 27). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva.
  • ResearchGate. (2025, October 13). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva.
  • PMC. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease.
  • FooDB. (2010, April 8). Showing Compound 2(or 3)-methylindole (FDB004302).
  • BenchChem. Application Notes and Protocols for the Extraction of 3-(Methylthio)propanoic Acid from Biological Samples.
  • Semantic Scholar. (2023, April 27). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva.
  • ChemicalBook. Indole-3-propionic acid(830-96-6).
  • AHA/ASA Journals. (2022, July 27). Gut Microbially Produced Indole-3-Propionic Acid Inhibits Atherosclerosis by Promoting Reverse Cholesterol Transport and Its Deficiency Is Causally Related to Atherosclerotic Cardiovascular Disease.
  • ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?.
  • LCGC International. Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates.
  • LCGC International. (2014, September 4). Denaturing Solid-Phase Extraction for Reduced Protein Interference in Bioanalytical SPE–LC–MS.
  • MDPI. (2020, August 25). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress.
  • MDPI. (2024, May 16). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine.
  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Journal of Chemical and Petroleum Engineering. (2018, November 6). Propionic acid extraction in a microfluidic system: simultaneous effects of channel diameter and fluid flow rate on the flow regime and mass transfer.
  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.

Sources

Application Note & Protocol: Preparation of 3-(2-methyl-1H-indol-3-yl)propanoic acid Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation and use of 3-(2-methyl-1H-indol-3-yl)propanoic acid in cell culture experiments. The protocols herein are designed to ensure the integrity, stability, and sterility of the compound, thereby promoting experimental reproducibility and accuracy. We detail the rationale behind solvent selection, concentration strategy, and sterilization methods. Step-by-step protocols for creating a high-concentration primary stock solution and subsequent dilutions to final working concentrations are provided, supplemented with workflow diagrams and dilution tables. Furthermore, this note emphasizes the critical importance of appropriate vehicle controls to mitigate potential solvent-induced artifacts in experimental outcomes.

Introduction and Physicochemical Profile

3-(2-methyl-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds with diverse biological activities. The parent compound, indole-3-propionic acid, is a bacterial metabolite known for its antioxidant and neuroprotective properties.[1] Accurate and consistent preparation of stock solutions is the foundational step for any in vitro study. Improper handling can lead to issues such as poor solubility, degradation of the compound, microbial contamination, or solvent-induced cytotoxicity, all of which can compromise the validity of experimental results.

This guide establishes a robust methodology based on an understanding of the compound's chemical properties.

Table 1: Physicochemical Properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [2]
CAS Number 42951-33-7[2]
Appearance Solid
Predicted Solubility Soluble in DMSO, ethanol[1]
Storage (Solid) 2-8°C, sealed in a dry environment

Rationale and Key Experimental Considerations

A scientifically sound protocol is built on understanding the causality behind each step. The following considerations are paramount for working with 3-(2-methyl-1H-indol-3-yl)propanoic acid.

Solvent Selection: The Case for DMSO

Most indole-propanoic acid derivatives exhibit poor aqueous solubility.[3] Therefore, an organic solvent is necessary for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is widely regarded as a "universal solvent" in cell culture for its ability to dissolve a wide range of hydrophobic compounds.[4]

Justification:

  • High Solubilizing Power: The related compound, Indole-3-propionic acid, is soluble in DMSO at concentrations up to 30 mg/mL, providing a strong basis for its use.[1]

  • Miscibility with Media: DMSO is miscible with aqueous cell culture media, allowing for homogenous dilution to final working concentrations.

The High-Concentration Stock Principle

Preparing a highly concentrated primary stock (e.g., 10 mM) is standard practice.[5][6]

Justification:

  • Minimizing Solvent Exposure: It allows for a large dilution factor (typically 1:1000 or greater), ensuring the final concentration of DMSO in the cell culture medium remains non-toxic, generally at or below 0.1%.[7][8]

  • Improving Stability: Many compounds are more stable when stored at higher concentrations.[5]

  • Reducing Pipetting Errors: It is more accurate to pipette a larger volume (e.g., 1 µL) from an aliquot than a smaller, sub-microliter volume.

Sterility: Filtration over Autoclaving

All solutions added to a cell culture must be sterile to prevent microbial contamination.[9][10]

Justification:

  • Heat Lability: Complex organic molecules like indole derivatives can be sensitive to the high temperatures and pressures of autoclaving.

  • Solvent Volatility: DMSO is not suitable for autoclaving.

  • Sterile Filtration: Passing the DMSO stock solution through a 0.22 µm filter is the industry-standard method to remove bacteria and other potential contaminants without degrading the compound.[11][12][13]

Managing Solvent Cytotoxicity

While essential, DMSO is not biologically inert and can be toxic to cells at higher concentrations.[4][14] Studies have shown that DMSO concentrations above 0.5% can significantly inhibit cell proliferation, with effects varying between cell types and exposure times.[8][14][15]

Justification:

  • The ≤0.1% Rule: A final DMSO concentration of 0.1% is a widely accepted upper limit for most cell lines, though some sensitive cell types may require even lower concentrations.[7][8]

  • Vehicle Control is Mandatory: To distinguish the effects of the compound from the effects of the solvent, a "vehicle control" (cell culture medium with the same final concentration of DMSO as the experimental wells) must be included in every experiment.[7][16]

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of 3-(2-methyl-1H-indol-3-yl)propanoic acid in cell culture-grade DMSO.

Materials:

  • 3-(2-methyl-1H-indol-3-yl)propanoic acid powder (MW: 203.24 g/mol )

  • High-purity, sterile, cell culture-grade DMSO

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible material)

  • Sterile syringe (1 mL or 3 mL)

  • Sterile, light-protecting (amber) cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 203.24 g/mol × 1000 mg/g

    • Mass (mg) = 2.03 mg

  • Weighing: In a chemical fume hood, carefully weigh 2.03 mg of 3-(2-methyl-1H-indol-3-yl)propanoic acid powder and transfer it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Homogenization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Sterile Filtration:

    • Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the 1 mL of the stock solution into the syringe.

    • Carefully dispense the solution through the filter into a sterile collection tube (e.g., a 15 mL conical tube to facilitate aliquoting). This step must be performed in a sterile environment like a biosafety cabinet.

  • Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.[17][18][19] Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[5][20]

G cluster_prep Primary Stock Preparation cluster_sterile Aseptic Processing (in Biosafety Cabinet) calc 1. Calculate Mass (2.03 mg for 1 mL) weigh 2. Weigh Powder calc->weigh add_dmso 3. Add 1 mL Sterile DMSO weigh->add_dmso vortex 4. Vortex to Dissolve add_dmso->vortex filter 5. Sterile Filter (0.22 µm Syringe Filter) vortex->filter aliquot 6. Aliquot into Amber Vials (e.g., 20 µL portions) filter->aliquot store 7. Label and Store (-20°C or -80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes how to dilute the 10 mM primary stock to a final desired concentration in your cell culture medium. The key is to ensure the final DMSO concentration does not exceed 0.1%. A 1:1000 dilution is standard for achieving this.

Methodology:

  • Thawing: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Keep it protected from light. Once thawed, gently vortex to ensure homogeneity.

  • Dilution Calculation: The dilution factor is calculated as: (Concentration of Stock) / (Final Concentration).

    • For a final concentration of 10 µM: 10,000 µM / 10 µM = 1000. The dilution factor is 1000.

  • Dilution: Add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium. For example, to prepare 10 mL of a 10 µM working solution:

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed, complete cell culture medium.

    • This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).

  • Mixing and Application: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells. Prepare fresh working solutions for each experiment. Do not store diluted solutions in cell culture medium.

Table 2: Dilution Guide for Preparing Working Solutions from a 10 mM Stock

Desired Final ConcentrationDilution FactorVolume of 10 mM Stock to add to 10 mL of MediaFinal DMSO Concentration
1 µM10,0001 µL0.01%
5 µM2,0005 µL0.05%
10 µM 1,000 10 µL 0.1%
25 µM40025 µL0.25%
50 µM20050 µL0.5%

*Note: Final DMSO concentrations >0.1% may induce cytotoxicity. It is crucial to run a vehicle control to test for solvent toxicity at these concentrations with your specific cell line.

G cluster_dilution Dilution for a 10 µM Working Solution stock Primary Stock 10 mM in DMSO add_stock Add 10 µL stock->add_stock working Working Solution 10 µM Compound 0.1% DMSO media Cell Culture Medium (Pre-warmed) add_media Add 10 mL media->add_media cluster_process cluster_process cluster_process->working Mix Well

Caption: Dilution scheme for preparing a 10 µM working solution.

Experimental Design: The Indispensable Role of Vehicle Controls

To generate meaningful and interpretable data, experiments must be designed to isolate the effect of the compound of interest. When using a solvent like DMSO, it is impossible to assume that the solvent has no biological effect.[16] Therefore, including a vehicle control is not optional; it is a mandatory component of a well-designed experiment.

Experimental Groups:

  • Untreated Control: Cells cultured in medium only. This provides the baseline for normal cell health and behavior.

  • Vehicle Control: Cells treated with the same volume/concentration of DMSO as the experimental group, but without the compound. This reveals any effects caused by the solvent itself.

  • Experimental Group(s): Cells treated with 3-(2-methyl-1H-indol-3-yl)propanoic acid dissolved in DMSO.

By comparing the results of the Experimental Group to the Vehicle Control group, one can confidently attribute any observed changes to the action of the compound itself.

G exp_setup Experimental Setup untreated Group 1: Untreated Control (Cells + Medium) exp_setup->untreated vehicle Group 2: Vehicle Control (Cells + Medium + 0.1% DMSO) exp_setup->vehicle compound Group 3: Experimental (Cells + Medium + 0.1% DMSO + 10 µM Compound) exp_setup->compound untreated->vehicle Effect of Solvent vehicle->compound Effect of Compound

Caption: Logical relationship of essential controls in experimental design.

References

  • Preparing Stock Solutions . PhytoTech Labs. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices . (2025). CUSABIO. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies . Keyence. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) . (2020). [Link]

  • Qi, W., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells . Tropical Journal of Pharmaceutical Research. [Link]

  • 5 Best Practices for Safer Chemical Storage . (2025). SPC Industrial. [Link]

  • Sterile Filtration in Cell Culture: Importance & Best Practices . (2025). GMP Plastics. [Link]

  • Stock Solutions . (2002). Cold Spring Harbor Laboratory Press. [Link]

  • Kildegaard, H. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays . Cytotechnology. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? . (2017). ResearchGate. [Link]

  • Sartorius Sterile Filtration Solutions . Sartorius. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage . (2025). IDR Environmental Services. [Link]

  • Filtration in the Preparation of Cell Culture Media & Buffers . Critical Process Filtration. [Link]

  • Sterile Lab Media Filtration & Cultureware . Merck Millipore. [Link]

  • 10 steps for a safe chemical cleaning storage . Dominant. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams . (2025). The SafetyStratus. [Link]

  • Methyl 3-(1H-indol-3-yl)propanoate . PubChem. [Link]

  • 3-(1H-indol-3-yl)-2-methylpropanoic acid . ChemSynthesis. [Link]

  • 3-(1H-INDOL-3-YL)PROPANOIC ACID | CAS 830-96-6 . Matrix Fine Chemicals. [Link]

  • MSDS of 3-(5-Fluoro-1H-indol-3-YL)-2-methyl-propionic acid . (2025). Capot Chemical. [Link]

  • 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid . PubChem. [Link]

  • Tryptophan . Wikipedia. [Link]

  • Słoczyńska, K., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors . MDPI. [Link]

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Application Note & Protocol: High-Purity Isolation of 3-(2-methyl-1H-indol-3-yl)propanoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 3-(2-methyl-1H-indol-3-yl)propanoic acid, a key intermediate in pharmaceutical synthesis and a significant metabolite in biological studies.[1][2] The protocol details a robust recrystallization procedure designed to eliminate common impurities derived from synthesis, such as unreacted starting materials or side-products. We delve into the rationale behind solvent system selection, provide a detailed step-by-step workflow, and offer a troubleshooting guide to address common challenges, ensuring researchers can achieve high purity and crystalline integrity of the target compound.

Introduction: The Rationale for Purification

3-(2-methyl-1H-indol-3-yl)propanoic acid and its parent compound, indole-3-propionic acid, are of significant interest in drug development and metabolic research.[3] The purity of such active pharmaceutical ingredient (API) precursors is non-negotiable, as even trace impurities can alter biological activity, affect downstream reaction yields, or introduce toxicity. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving the requisite purity for these applications.

The fundamental principle of recrystallization is the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[4] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration). This guide will systematically walk through the process of selecting such a solvent and executing the purification protocol.

Analyte Profile: 3-(2-methyl-1H-indol-3-yl)propanoic acid

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful recrystallization protocol.

  • Structure: The molecule possesses a moderately polar indole ring system, a nonpolar methyl group, and a polar carboxylic acid functional group.

  • Polarity: The presence of both hydrophobic (indole ring) and hydrophilic (carboxylic acid) moieties gives the molecule an amphiphilic character. The carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar protic solvents.[5]

  • Expected Solubility: Based on its structure, the compound is expected to be soluble in polar organic solvents like alcohols (ethanol, methanol) and potentially show some solubility in hot water.[5][6] Its solubility will be limited in non-polar solvents like hexanes.[5] A close analog, Indole-3-propionic acid, is slightly soluble in water and has a melting point of 132-135°C.[7] A patent describing a related synthesis purified a similar compound, α-methyl-β-3-indolepropionic acid, by crystallization from water to yield off-white needles with a melting point of 127-129°C.[8]

Critical Step: Solvent System Selection

The success of this purification hinges on the choice of solvent. The goal is to identify a solvent or solvent pair that meets the following criteria:

  • High Dissolution at Elevated Temperature: The solvent must completely dissolve the crude 3-(2-methyl-1H-indol-3-yl)propanoic acid near its boiling point.

  • Low Dissolution at Low Temperature: As the solution cools, the compound's solubility should decrease dramatically, promoting crystal formation and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should remain dissolved in the cold solvent or be insoluble in the hot solvent.

  • Inertness & Volatility: The solvent must not react with the compound and should have a relatively low boiling point for easy removal during the drying phase.[9]

Single Solvent Screening

A small-scale screening is the most effective method for solvent selection.

Protocol:

  • Place approximately 20-30 mg of the crude acid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the volume is ~0.5 mL. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4]

  • If the solid dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of well-defined crystals upon cooling.[4]

Two-Solvent System (Solvent/Anti-Solvent)

If no single solvent provides the ideal solubility profile, a two-solvent system is an excellent alternative.[10] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point).

  • Suggested Pairs for this Compound:

    • Ethanol/Water: Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists.

    • Acetone/Hexane: Dissolve in warm acetone, then add hexane dropwise.[6]

    • Ethyl Acetate/Heptane: A common and effective pair for moderately polar compounds.[11]

Recommended Solvent Systems

Based on the analyte's structure and empirical data for similar compounds, the following systems are recommended for initial screening.

Solvent SystemBoiling Point (°C)Rationale & Characteristics
Water 100°CThe carboxylic acid group may impart sufficient polarity for hot water solubility. A patent for a similar compound successfully used water.[8] It is non-flammable and inexpensive.
Ethanol/Water 78-100°CA highly versatile and tunable system. Ethanol solubilizes the indole moiety, while water acts as an effective anti-solvent to induce crystallization.[6]
Isopropanol 82°COften provides a better solubility differential than ethanol for moderately polar compounds.
Ethyl Acetate/Hexane 69-78°CGood for removing more non-polar impurities. Ethyl acetate solubilizes the compound, while hexane serves as the anti-solvent.[6]

Detailed Experimental Protocol

This protocol assumes a starting quantity of ~5 grams of crude material. Adjust volumes accordingly for different scales. Always perform this procedure in a well-ventilated fume hood.

Phase 1: Dissolution
  • Place 5.0 g of crude 3-(2-methyl-1H-indol-3-yl)propanoic acid into a 250 mL Erlenmeyer flask. Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents splashing during heating; its sloped sides promote crystal formation without a "crust" forming at the top.[12]

  • Add the selected primary solvent (e.g., 50 mL of isopropanol) and a magnetic stir bar to the flask.

  • Place the flask on a stirrer/hotplate and begin heating with gentle stirring.

  • Gradually add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will significantly reduce the final yield.[13] Note the total volume of solvent used.

Phase 2: Hot Filtration (Optional, but Recommended)

This step is crucial if insoluble impurities (e.g., dust, inorganic salts, polymeric byproducts) are observed in the hot solution.

  • Pre-heat a separate 250 mL Erlenmeyer flask containing a small amount (~10-15 mL) of the pure solvent on the hotplate to generate solvent vapor.

  • Place a stemless or short-stemmed funnel fitted with fluted filter paper into the neck of this receiving flask. Rationale: Using a stemless funnel and pre-heating the apparatus prevents premature crystallization of the product in the funnel stem, which would clog the filter and reduce yield.[10]

  • Carefully and quickly pour the hot, saturated solution through the fluted filter paper.

  • Rinse the original flask with a small amount (~5-10 mL) of hot solvent and pass it through the filter to recover any residual product.

Phase 3: Crystallization
  • Remove the flask containing the clear filtrate from the heat. If a two-solvent system is being used, add the anti-solvent dropwise to the hot solution until a persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve it.[10]

  • Cover the flask with a watch glass or loosely plugged stopper and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure needles or powder.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[12][13]

Phase 4: Isolation and Drying
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.[4]

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.

  • Wash the collected crystals (the "filter cake") with one or two small portions of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. Rationale: Using ice-cold solvent for washing minimizes the loss of the desired product, which would redissolve in room-temperature or warm solvent.[13]

  • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air-dry completely in a dust-free environment or in a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, weigh the crystals to determine the percent recovery and measure the melting point to assess purity.

Workflow Visualization

Recrystallization_Workflow Crude_Product Crude Product (Solid) Dissolution 1. Dissolution (Minimum Hot Solvent) Crude_Product->Dissolution Hot_Filtration 2. Hot Filtration (Remove Insolubles) Dissolution->Hot_Filtration Crystallization 3. Slow Cooling (Crystal Formation) Hot_Filtration->Crystallization Impurities_Insoluble Insoluble Impurities Hot_Filtration->Impurities_Insoluble Vacuum_Filtration 4. Isolation (Vacuum Filtration) Crystallization->Vacuum_Filtration Drying 5. Drying Vacuum_Filtration->Drying Impurities_Soluble Soluble Impurities (in Mother Liquor) Vacuum_Filtration->Impurities_Soluble Pure_Crystals Purified Crystals (Solid) Drying->Pure_Crystals

Caption: General workflow for the purification of 3-(2-methyl-1H-indol-3-yl)propanoic acid.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. / The solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used. / The solution is not saturated enough. / The compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and try cooling again.[10] If crystals still do not form, scratch the inside of the flask with a glass rod or add a "seed crystal" from a previous batch to induce nucleation.
Low Recovery/Yield Too much solvent was used. / The cooling period was too short. / Crystals were washed with warm solvent. / Premature crystallization occurred during hot filtration.Ensure the minimum amount of hot solvent is used. Extend the cooling time in the ice bath. Always wash the filter cake with ice-cold solvent. Ensure the filtration apparatus is pre-heated.
Colored Impurities Remain The impurity has similar solubility to the product.Add a very small amount of activated charcoal (Norit) to the hot solution before the hot filtration step. Caution: Use sparingly, as charcoal can also adsorb the desired product.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link]

  • United States Patent US3062832A. (1962). Process for the production of 3-indole-propionic acids.
  • Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from Solubility of Things website. [Link]

  • Chemistry LibreTexts. (2026, January 16). 1.1: Recrystallization - Experiment. [Link]

  • University of the People. (2021, July 16). Experimental No. (4) Recrystallization. [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from University of Calgary website. [Link]

  • Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]

  • ChemSynthesis. (2025, May 20). 3-(1H-indol-3-yl)-2-methylpropanoic acid. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • Reddit. (2023, February 19). r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • Canadian Science Publishing. (n.d.). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Wikipedia. (n.d.). 2-Methylindole. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. [Link]

  • Wikipedia. (n.d.). 3-Indolepropionic acid. Retrieved from Wikipedia. [Link]

  • PubChemLite. (n.d.). 2,2-difluoro-3-(2-methyl-1h-indol-3-yl)propanoic acid. [Link]

  • Rapolu, M., et al. (n.d.). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

  • Circulation Research. (2022, July 27). Gut Microbially Produced Indole-3-Propionic Acid Inhibits Atherosclerosis by Promoting Reverse Cholesterol Transport and Its Deficiency Is Causally Related to Atherosclerotic Cardiovascular Disease. [Link]

  • Google Patents. (n.d.).
  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-. National Institute of Standards and Technology. [Link]

Sources

Application Note: 3-(2-Methyl-1H-indol-3-yl)propanoic Acid as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-(2-methyl-1H-indol-3-yl)propanoic acid (referred to herein as 2-Me-IPA ) as a versatile scaffold.

Abstract & Compound Profile

3-(2-methyl-1H-indol-3-yl)propanoic acid (CAS: 27506-03-8) is a privileged synthetic intermediate that bridges the gap between simple indole building blocks and complex tricyclic alkaloids or targeted therapeutics. Unlike its des-methyl analog (Indole-3-propionic acid, IPA), the presence of the C2-methyl group serves two critical functions:

  • Metabolic Stability: Blocks the metabolically labile C2 position, preventing oxidation to oxindoles.

  • Regiocontrol: Sterically hinders the C2 position, forcing electrophilic cyclizations to occur at the C4 (peri) position or directing functionalization to the nitrogen or side-chain terminus.

This note outlines protocols for its synthesis, its use in generating tetrahydrocarbazole cores via intramolecular Friedel-Crafts acylation, and its application in designing HDAC and COX inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name 3-(2-methyl-1H-indol-3-yl)propanoic acid
Structure Indole core, C2-Methyl, C3-Propanoic Acid
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Key Reactivity Carboxylic acid coupling, C4-cyclization, N-alkylation

Synthesis of the Intermediate (Protocol A)

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route utilizes the Michael addition of 2-methylindole to acrylic acid (or its esters), catalyzed by mild acid.

Mechanistic Insight

The C3 position of 2-methylindole is highly nucleophilic (enamine-like). The 2-methyl group enhances this nucleophilicity via inductive donation, making the Michael addition to acrylic acid smoother than with unsubstituted indole.

Protocol A: Green Synthesis via Michael Addition

Reagents: 2-Methylindole (1.0 eq), Acrylic Acid (1.2 eq), Acetic Acid (Glacial), Acetic Anhydride (Catalytic).

  • Setup: Charge a round-bottom flask with 2-methylindole (13.1 g, 100 mmol) and glacial acetic acid (40 mL).

  • Addition: Add acrylic acid (8.2 mL, 120 mmol) and acetic anhydride (2 mL). The anhydride acts as a water scavenger and activates the acrylic acid.

  • Reaction: Heat the mixture to 90°C for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane). The product typically runs lower than the starting indole.

    • Note: Avoid refluxing at >110°C to prevent polymerization of acrylic acid.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product usually precipitates as a solid.

  • Purification: Filter the precipitate. If an oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

  • Yield: Expected yield 75–85%.

Application 1: Construction of Tricyclic Cores (Tetrahydrocarbazoles)

The most powerful application of 2-Me-IPA is its conversion into 1-methyl-4-oxo-1,2,3,4-tetrahydrocarbazole derivatives. This tricyclic ketone is a precursor for carbazole alkaloids and DNA-intercalating drugs (e.g., Ellipticine analogs).

The Regiochemistry Challenge

With the C2 position blocked by a methyl group, intramolecular cyclization cannot form the cyclopent[b]indole system. Instead, under strong acidic conditions (PPA), the side chain attacks the C4 position of the benzene ring, forming a 6-membered ketone ring.

Cyclization Start 2-Me-IPA (Acid Precursor) Activation Acylium Ion Formation Start->Activation PPA, 100°C Intermediate Spiro/Sigma Complex Activation->Intermediate Electrophilic Attack at C4 Product Tricyclic Ketone (4-oxo-tetrahydrocarbazole) Intermediate->Product Aromatization (-H+)

Figure 1: Pathway for the PPA-mediated cyclization of 2-Me-IPA to the tricyclic ketone.

Protocol B: Intramolecular Cyclization

Reagents: 2-Me-IPA, Polyphosphoric Acid (PPA).

  • Preparation: Heat PPA (10 g per 1 g of substrate) to 80°C in a beaker to reduce viscosity.

  • Addition: Add 2-Me-IPA (1.0 g) portion-wise to the stirring PPA. Ensure complete dispersal.

  • Cyclization: Increase temperature to 100–110°C . Stir for 2–4 hours.

    • Critical Control Point: Do not exceed 120°C, as decomposition (charring) occurs rapidly.

  • Quench: Cool to 60°C. Pour the syrup onto crushed ice (50 g) with vigorous stirring. The complex will hydrolyze, precipitating the ketone.

  • Isolation: Extract with CH₂Cl₂ (3x). Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid.

  • Data: The product exhibits a characteristic ketone C=O stretch at ~1650–1670 cm⁻¹ (conjugated) in IR.[1]

Application 2: Pharmacophore Design (HDAC & COX Inhibitors)

2-Me-IPA serves as a scaffold for "linker-binder" drug design. The carboxylic acid is easily converted into zinc-binding groups (ZBGs) or coupled to lipophilic tails.

Workflow: Divergent Synthesis

The following diagram illustrates how to diversify the scaffold into three distinct pharmacological classes.

DivergentSynthesis Core 2-Me-IPA Scaffold (Carboxylic Acid) PathA Path A: Hydroxamic Acids (HDAC Inhibitors) Core->PathA NH2OH, CDMT PathB Path B: Amides/Esters (COX/CRTH2 Antagonists) Core->PathB R-NH2, EDC/HOBt PathC Path C: C3-Alcohols (Linker Reduction) Core->PathC LiAlH4 or BH3 ProdA Target: Panobinostat Analogs (Zn2+ Chelation) PathA->ProdA ProdB Target: Indomethacin Homologs (Selectivity Tuning) PathB->ProdB ProdC Target: PROTAC Linkers (Alkyl spacers) PathC->ProdC

Figure 2: Divergent synthetic workflows starting from 3-(2-methyl-1H-indol-3-yl)propanoic acid.

Protocol C: Synthesis of Hydroxamic Acid (HDAC Inhibitor)

Indole-3-propionic hydroxamic acids are potent HDAC inhibitors. The 2-methyl group improves selectivity for HDAC6 by filling the hydrophobic pocket near the active site.

  • Activation: Dissolve 2-Me-IPA (1.0 eq) in THF. Add CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) (1.1 eq) and N-methylmorpholine (1.2 eq). Stir at RT for 1 hour to form the active ester.

  • Coupling: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq) previously neutralized with Et₃N in MeOH.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Evaporate volatiles. Partition between EtOAc and 1N HCl (to remove excess amine), then wash with brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient). Hydroxamic acids are polar and often require lyophilization.

Comparative Data & Optimization

When optimizing reactions with 2-Me-IPA , solvent choice significantly impacts yield due to the solubility of the indole core vs. the polarity of the acid tail.

Reaction TypeRecommended SolventCatalyst/ReagentTypical YieldNotes
Michael Addition Acetic AcidAc₂O (scavenger)82%High concentration promotes product precipitation.
Amide Coupling DMF or THFHATU / DIPEA90%Indole NH does not require protection for standard couplings.
Cyclization PPA (Neat)None55–65%Vigorous stirring essential; highly viscous.
Reduction THF (Anhydrous)LiAlH₄88%Forms the C3-propanol derivative; careful quench required.

Troubleshooting & Expert Tips

  • Issue: Dimerization.

    • Cause: Acid-catalyzed dimerization of the indole double bond (C2-C3) can occur if the reaction mixture is too concentrated or too hot.

    • Solution: The 2-methyl group significantly reduces this risk compared to unsubstituted indole, but maintaining temperatures <100°C during synthesis is best practice.

  • Issue: N-Acylation vs. C-Acylation.

    • Insight: In coupling reactions (Protocol C), the carboxylic acid is far more reactive than the Indole-NH (pKa ~17). Protection of the Indole-NH is not required for standard amide/ester formation. However, if using strong bases (NaH), the Indole-N will deprotonate and alkylate.

  • Storage:

    • Store 2-Me-IPA at 2–8°C, protected from light. Indoles are prone to photo-oxidation, turning pink/brown over time.

References

  • Synthesis of Indole-3-Propionic Acids: Johnson, H. E., & Crosby, D. G. (1963). Indole-3-propionic Acid.[2][3][4][5] Journal of Organic Chemistry. Link (General method adapted for 2-methyl derivative).

  • Intramolecular Cyclization (Uhle's Ketone Analogs): Vakhid A. M., et al. (2023). Polyphosphoric Acid (PPA)-Mediated Intramolecular Rearrangements. Journal of Organic Chemistry. Link[6]

  • HDAC Inhibitor Design: Meltzer, P. C., et al. (2008). Indole-based Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Biological Activity of Indole Propionates: Konopelski, P., et al. (2019). Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Blood Pressure. Hypertension. Link (Context for the scaffold's bioavailability).

  • Crystal Structure & Properties: Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Synthetic Communications. Link

Sources

Quantitative Analysis of 2-methyl-1H-indol-3-yl propanoic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and selective quantification of 2-methyl-1H-indol-3-yl propanoic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a structural analog of the well-studied gut microbiota metabolite indole-3-propionic acid (IPA), accurate measurement of this compound is crucial for research in metabolomics, pharmacology, and drug development.[1][2] This guide details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust framework for researchers. The methodologies are designed to be self-validating, with explanations grounded in established analytical principles to ensure both accuracy and reliability.

Introduction and Scientific Principle

2-methyl-1H-indol-3-yl propanoic acid is an indole derivative. The indole functional group is a key structural motif in numerous biologically active compounds, including the essential amino acid tryptophan and its metabolites.[3] Many indole-containing compounds produced by the gut microbiota, such as indole-3-propionic acid (IPA), are recognized for their significant impact on host physiology, acting as signaling molecules and potent antioxidants.[2][3] Consequently, the ability to accurately quantify novel indole derivatives like the 2-methylated form of IPA is essential for understanding their potential biological roles.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its exceptional sensitivity, specificity, and ability to handle complex biological matrices.[4] The principle of this method involves three key stages:

  • Sample Preparation: The analyte is extracted from the biological matrix (e.g., plasma, serum, tissue homogenate), and interfering substances like proteins are removed.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components based on its physicochemical properties as it passes through a reversed-phase analytical column.

  • Mass Spectrometric Detection: The separated analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer then selectively monitors a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM), which provides a high degree of specificity and minimizes background noise.

This application note provides a comprehensive workflow, from sample receipt to final data analysis, establishing a reliable method for the quantification of 2-methyl-1H-indol-3-yl propanoic acid.

Materials and Instrumentation

Reagents and Chemicals
  • 2-methyl-1H-indol-3-yl propanoic acid (Reference Standard, >98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-methyl-1H-indol-3-yl-d4-propanoic acid (recommended for highest accuracy) or Indole-3-propionic-2,2-d2 acid.[5]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

Instrumentation
  • Liquid Chromatography: UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).[2][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A, Sciex 4000 QTRAP).[1][2]

  • Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 100 mm x 2 mm, 3 µm particle size).[6]

Detailed Experimental Protocols

Preparation of Standards and Quality Controls

Proper preparation of calibration standards and quality controls (QCs) is fundamental to achieving accurate quantification.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of 2-methyl-1H-indol-3-yl propanoic acid reference standard and the internal standard (IS).

    • Dissolve each in 1 mL of methanol to create individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of intermediate working standard solutions by serially diluting the primary stock solution with 50:50 methanol/water.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC and QC samples by spiking the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or the same matrix as the study samples).[7]

    • A typical calibration range is 1–500 ng/mL.[7]

    • Prepare at least three levels of QCs: Low, Medium, and High (e.g., 3, 100, and 375 ng/mL).[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples.[4][7]

  • Aliquot Samples: To 100 µL of study sample, CC, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Precipitation: Add 200-400 µL of ice-cold acetonitrile (or methanol). The use of cold solvent enhances the precipitation of proteins.[7][8]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.[7][8][9] This will form a tight pellet of precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 100 µL Plasma) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Add Cold Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Injection Inject into UHPLC System Supernatant->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Triple Quadrupole MS (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification Report Final Report Quantification->Report

Caption: A flowchart of the complete analytical process.

Liquid Chromatography Parameters

The goal of the chromatographic separation is to resolve the analyte from potential matrix interferences, ensuring a clean signal for the mass spectrometer.[9] A reversed-phase gradient method is recommended.

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, 1.8-3 µmProvides excellent retention and separation for indole compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid ensures the analyte is protonated for efficient ESI+ ionization.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.[5]
Injection Vol. 5-10 µL
Gradient See Table 2 belowA gradient ensures that early-eluting polar interferences are washed away before the analyte elutes, followed by a ramp to elute the analyte with good peak shape.

Table 2: Suggested LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Mass Spectrometry Parameters

Optimization of MS parameters should be performed by infusing a standard solution of the analyte directly into the mass spectrometer. Electrospray ionization in positive mode (ESI+) is highly effective for indole-containing compounds due to the basicity of the indole nitrogen.[11][12]

  • Analyte: 2-methyl-1H-indol-3-yl propanoic acid

  • Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 Da

  • Precursor Ion [M+H]⁺: m/z 204.2

Table 3: Optimized Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Mode ESI, Positive
Spray Voltage +4500 V
Source Temperature 350-500 °C
Nebulizer Gas Instrument Dependent
Drying Gas Instrument Dependent
MRM Transitions See Table 4

| Dwell Time | 50-100 ms |

Table 4: Proposed MRM Transitions for Quantification Note: Collision energies (CE) must be optimized empirically on the specific instrument used.[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Use
2-methyl-1H-indol-3-yl propanoic acid204.2144.115 - 25Quantifier
204.2116.125 - 35Qualifier
Internal Standard (d4)208.2148.115 - 25Quantifier

Rationale for Fragmentation: The fragmentation of indole derivatives is well-characterized.[11] For indole-3-acetic acid, a primary fragment is the quinolinium ion at m/z 130.0.[8] For our 2-methyl substituted analyte, the analogous fragmentation involves the loss of the propanoic acid side chain to yield a stable 2-methyl-quinolinium cation or a related structure at m/z 144.1. This is expected to be a highly specific and abundant fragment, making it an excellent choice for quantification.

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions Precursor m/z 204.2 (C12H14NO2)+ Product1 Quantifier Ion m/z 144.1 (2-methyl-quinolinium ion) Precursor->Product1 Collision-Induced Dissociation (CID) Product2 Qualifier Ion m/z 116.1 Precursor->Product2 CID

Caption: Proposed fragmentation of the protonated analyte.

Data Analysis and Method Validation

  • Quantification: Peak areas of the analyte and internal standard are integrated using the instrument's software (e.g., Agilent MassHunter). A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.

  • Method Validation: To ensure the trustworthiness of the results, the method should be validated according to established guidelines. Key validation parameters include:

    • Selectivity: Absence of interfering peaks at the retention time of the analyte.

    • Linearity: Correlation coefficient (r²) of the calibration curve should be >0.99.

    • Accuracy and Precision: The mean concentration of QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the coefficient of variation (%CV) should be <15% (<20% for LLOQ).

    • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

    • Stability: Analyte stability under various storage and processing conditions.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of 2-methyl-1H-indol-3-yl propanoic acid in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the scientific rationale for key parameter choices, offer a solid foundation for researchers. Empirical optimization, particularly of collision energies, and a thorough method validation are critical steps to ensure the generation of high-quality, reliable, and reproducible data in your laboratory.

References

  • Cao, J., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules. Available at: [Link]

  • Hilaris. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Journal of Pharmaceutics & Pharmacology. Available at: [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • McClean, S., et al. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Lin, L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Available at: [Link]

  • Liu, H., et al. (2022). Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium. Frontiers in Immunology. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent Application Note. Available at: [Link]

  • Sachan, S. G., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol. Available at: [Link]

  • Jorgensen, C. W., et al. (2020). Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Szeligowska-Bialas, M., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. Available at: [Link]

  • Wikipedia. (2024). Tryptophan. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a high-efficiency, reproducible protocol for the synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid .

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals and agrochemicals. 3-(2-methyl-1H-indol-3-yl)propanoic acid is a critical intermediate, structurally related to the bioactive auxin Indole-3-propionic acid (IPA) but stabilized by a C2-methyl group. Traditional thermal synthesis (Fischer Indolization) often suffers from long reaction times (4–24 hours), harsh reflux conditions, and difficult purification due to tar formation.

This protocol details a microwave-assisted methodology that reduces reaction time to 10 minutes , improves regioselectivity toward the 2,3-disubstituted product, and significantly increases yield.[1]

Key Advantages[2][3]
  • Speed: Reaction time reduced from hours to minutes.

  • Regiocontrol: Microwave irradiation favors the thermodynamic enamine intermediate, promoting the formation of the desired 2,3-disubstituted indole over the 2-substituted isomer.

  • Green Chemistry: Compatible with solvent-free conditions or benign solvents (Acetic Acid).

Scientific Principles & Mechanism[4]

The Reaction Design

The synthesis utilizes the Fischer Indole Synthesis , reacting phenylhydrazine with 5-oxohexanoic acid (also known as


-acetyl-n-butyric acid).

Regioselectivity Challenge: The ketone substrate (5-oxohexanoic acid) is unsymmetrical. Hydrazone formation is followed by tautomerization to an enamine (ene-hydrazine).[2] Two pathways exist:

  • Kinetic Pathway (Less substituted enamine): Cyclization at the terminal methyl group (

    
    ) 
    
    
    
    Yields 2-(3-carboxypropyl)indole.
  • Thermodynamic Pathway (More substituted enamine): Cyclization at the internal methylene group (

    
    ) 
    
    
    
    Yields 3-(2-methyl-1H-indol-3-yl)propanoic acid (Target).

Microwave Advantage: Rapid dielectric heating provides the activation energy to quickly reach thermodynamic equilibrium, strongly favoring Pathway 2 (the target molecule).

Mechanistic Pathway (Graphviz)

FischerIndole Start Phenylhydrazine + 5-Oxohexanoic Acid Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. / MW Enamine_Kinetic Kinetic Enamine (Terminal Double Bond) Hydrazone->Enamine_Kinetic Tautomerization A Enamine_Thermo Thermodynamic Enamine (Internal Double Bond) Hydrazone->Enamine_Thermo Tautomerization B (Favored by MW/Acid) Product_Byproduct BYPRODUCT: 2-(3-carboxypropyl)indole Enamine_Kinetic->Product_Byproduct Minor Pathway Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine_Thermo->Sigmatropic Aminal Aminoacetal Formation Sigmatropic->Aminal Elimination NH3 Elimination & Aromatization Aminal->Elimination Product_Target TARGET: 3-(2-methyl-1H-indol-3-yl)propanoic acid Elimination->Product_Target

Caption: Mechanistic flow of the Fischer Indole Synthesis. Microwave irradiation promotes the thermodynamic pathway, favoring the formation of the target 2,3-disubstituted indole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6]QuantityRole
Phenylhydrazine HCl 144.601.0145 mg (1 mmol)Indole Core Precursor
5-Oxohexanoic Acid 130.141.1143 mg (1.1 mmol)C2/C3 Carbon Source
Glacial Acetic Acid 60.05Solvent2.0 mLSolvent & Catalyst
Zinc Chloride (

)
136.301.5204 mgLewis Acid Catalyst

Note: Phenylhydrazine is toxic. Handle in a fume hood. 5-oxohexanoic acid is hygroscopic; store in a desiccator.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL Pyrex pressure vial with silicone/PTFE septum.

  • Workup: Centrifuge or vacuum filtration setup.

Step-by-Step Methodology
1. Reaction Assembly
  • Weigh 145 mg of Phenylhydrazine HCl and 204 mg of

    
      directly into a 10 mL microwave vial.
    
  • Add 143 mg of 5-Oxohexanoic acid .

  • Add 2.0 mL of Glacial Acetic Acid .

  • Add a magnetic stir bar and seal the vial with the crimp cap.

  • Pre-stir: Vortex or stir at room temperature for 30 seconds to ensure homogeneity.

2. Microwave Irradiation

Program the microwave reactor with the following parameters. The "Ramp" phase is critical to prevent pressure spikes from rapid solvent expansion.

ParameterSettingRationale
Temperature

Optimal for sigmatropic rearrangement activation.
Pressure Limit 250 psi (17 bar)Safety cutoff for acetic acid vapor.
Power Dynamic (Max 200W)Maintains temp without overheating.
Ramp Time 2:00 minControlled heating to prevent bumping.
Hold Time 10:00 minSufficient for >95% conversion.
Stirring HighEnsures uniform heat distribution.
3. Workup & Isolation
  • Cooling: Allow the vial to cool to

    
     using the reactor's compressed air cooling (approx. 2-3 mins).
    
  • Quench: Pour the reaction mixture slowly into 20 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a crude solid.

  • Neutralization (Optional but recommended): Adjust pH to ~4.0 using saturated Sodium Acetate solution to ensure the carboxylic acid is protonated but residual mineral acid is neutralized.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water (3 x 5 mL) to remove residual zinc salts and acetic acid.

4. Purification
  • Method A (Recrystallization): Recrystallize the crude solid from Ethanol/Water (1:1). Dissolve in hot ethanol, filter while hot (to remove any inorganic salts), then add warm water until turbid. Cool slowly to

    
    .
    
  • Method B (Flash Chromatography): If high purity is required (>99%), use silica gel chromatography.

    • Mobile Phase: DCM:Methanol (95:5) with 0.1% Acetic Acid.

Results & Analysis

Expected Data

The following data represents typical results comparing Conventional Thermal Reflux vs. Microwave Synthesis for this class of indoles.

MetricThermal RefluxMicrowave ProtocolImprovement
Reaction Time 4 - 6 Hours10 Minutes24x Faster
Solvent Volume 20 - 50 mL2 mL90% Reduction
Yield 55 - 65%85 - 92%+30% Yield
Purity (Crude) Low (Tars present)High (Cleaner profile)Simplified Workup
Characterization (Validation)

To validate the synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid , look for these key spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 ppm (s, 1H, COOH) – Broad singlet.
      
    • 
       10.6 ppm (s, 1H, NH) – Indole NH.
      
    • 
       7.4 - 6.9 ppm (m, 4H) – Aromatic Indole protons.
      
    • 
       2.9 ppm (t, 2H) – 
      
      
      
      adjacent to Indole C3.[7]
    • 
       2.5 ppm (t, 2H) – 
      
      
      
      adjacent to Carboxyl.[7]
    • 
       2.3 ppm (s, 3H) – Methyl group at C2  (Diagnostic peak; confirms regioselectivity).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 203.24 Da.

    • Observed

      
      : 204.1.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitation Reaction incomplete or product soluble in acidic water.Increase Hold Time to 15 min. During workup, ensure pH is ~4; if too acidic, the product may remain soluble.
Formation of "Sticky" Oil Presence of unreacted hydrazine or oligomers.Use Method A (Recrystallization) immediately. Do not let the oil sit. Scratching the glass side often induces crystallization.
Wrong Regioisomer Kinetic control favored.Ensure temperature reaches

. Lower temperatures (

) may favor the kinetic product. Ensure acid catalyst (

or

) is sufficient.

References

  • BenchChem. (2025).[8][3] Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Retrieved from

  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles. Retrieved from

  • National Institutes of Health (NIH). (2009). Microwave-assisted facile regioselective Fischer indole synthesis. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from

  • PrepChem. (2017). Preparation of 2-methylindole (General Fischer Protocol). Retrieved from

Sources

Application Note: Isolation of 2-Methyl-3-Indolepropionic Acid (2-MIPA) via Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 3-(2-methyl-1H-indol-3-yl)propanoic acid (2-MIPA) from complex biological matrices (plasma/serum). Unlike generic indole extraction methods, this protocol leverages Mixed-Mode Anion Exchange (MAX) chemistry to exploit the specific physicochemical properties of the 2-methyl indole scaffold—specifically its pKa (~4.8) and increased hydrophobicity relative to unsubstituted Indole-3-propionic acid (IPA). This method ensures >90% recovery and effective removal of phospholipid interferences, making it suitable for high-sensitivity LC-MS/MS analysis in drug development pipelines.

Introduction & Chemical Logic

The Analyte

2-Methyl-3-indolepropionic acid (C₁₂H₁₃NO₂, MW 203.[1]24) is a structural analog of the gut metabolite Indole-3-propionic acid (IPA). The addition of the methyl group at the C2 position of the indole ring increases the molecule's lipophilicity (LogP ~3.2) while retaining the weak acidity of the carboxylic acid tail (pKa ~4.8).

The Challenge

In biological matrices like plasma, the primary challenge is separating the target acidic metabolite from:

  • Phospholipids: High-abundance interferences that cause significant ion suppression in MS.

  • Neutral Indoles: Endogenous tryptophan metabolites that can co-elute.

  • Proteins: Which bind hydrophobic drugs.

The Solution: Mixed-Mode Anion Exchange (MAX)

While Reverse-Phase (C18) SPE is common, it often fails to separate acidic metabolites from other hydrophobic contaminants. We utilize a Polymeric Mixed-Mode Anion Exchange (MAX) sorbent.

  • Mechanism 1 (Retention): At pH 7-8, the carboxylic acid of 2-MIPA is ionized (anionic) and binds to the quaternary amine of the sorbent via ion exchange. The hydrophobic indole ring simultaneously binds to the polymeric backbone.

  • Mechanism 2 (Interference Removal): Neutrals are washed away with organic solvents.

  • Mechanism 3 (Elution): The analyte is eluted by neutralizing the charge (acidifying the solvent), breaking the ionic bond.

Materials & Reagents

ComponentGrade/SpecificationPurpose
SPE Cartridge Oasis MAX (or equivalent) 30 mg / 1 ccMixed-mode (RP + Anion Exchange)
Methanol (MeOH) LC-MS GradeElution and Conditioning
Acetonitrile (ACN) LC-MS GradeProtein Precipitation
Formic Acid (FA) >98% PuritypH adjustment (Acidification)
Ammonium Hydroxide (NH₄OH) 28-30%pH adjustment (Basification)
Water Milli-Q / 18.2 MΩSolvent base
Internal Standard Indole-3-propionic acid-d2 (IPA-d2)Normalization (Structural analog)

Sample Preparation Protocol

Objective: Release protein-bound analytes and adjust pH for Anion Exchange retention.

  • Aliquot: Transfer 200 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (IPA-d2, 1 µg/mL).

  • Precipitation: Add 600 µL of 1% NH₄OH in Acetonitrile.

    • Scientific Rationale: The basic ACN precipitates proteins while ensuring the 2-MIPA is fully deprotonated (COO⁻) for capture by the anion exchange sorbent.

  • Vortex & Centrifuge: Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer the supernatant to a clean tube and dilute 1:1 with Water (pH 8, adjusted with NH₄OH) .

    • Critical Step: This reduces the organic content to <50%, preventing "breakthrough" of the hydrophobic analyte during loading.

Solid-Phase Extraction (SPE) Workflow[2][3][4]

Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg/1 cc.

StepSolvent / CompositionVolumeMechanism / Rationale
1.[2][3] Condition Methanol1 mLSolvates the polymeric sorbent pores.
2. Equilibrate Water (with 5% NH₄OH)1 mLCreates basic environment to ensure anion exchange sites are active.
3. Load Pre-treated Sample~1.2 mLRetention: 2-MIPA binds via Ionic (COO⁻ ↔ N⁺) and Hydrophobic interactions.
4. Wash 1 5% NH₄OH in Water1 mLRemoves proteins, salts, and hydrophilic interferences. Keeps analyte ionized.
5. Wash 2 Methanol1 mLCRITICAL: Removes neutral hydrophobic interferences (endogenous indoles, fats). Analyte stays bound via ionic interaction.
6. Elute 2% Formic Acid in Methanol2 x 500 µLRelease: Acidifies the environment (pH < 3). The COO⁻ becomes COOH (neutral), breaking the ionic bond.
7. Dry Down N₂ Stream @ 40°C-Evaporate to dryness.
8. Reconstitute 20% ACN in Water (0.1% FA)100 µLReady for LC-MS/MS injection.

Visualizations

Extraction Workflow Diagram

SPE_Workflow Start Biological Sample (Plasma/Serum) PreTreat Pre-treatment: Add 1% NH4OH in ACN (Precipitate Proteins + Ionize Analyte) Start->PreTreat Load LOAD Sorbent: Analyte binds to Anion Exchange sites PreTreat->Load Supernatant pH > 7 Wash1 WASH 1 (Aqueous Base): Remove Salts & Proteins Load->Wash1 Waste Wash2 WASH 2 (100% MeOH): Remove Neutral Lipids/Indoles (Analyte LOCKED by Ionic Bond) Wash1->Wash2 Waste Elute ELUTE (2% Formic Acid in MeOH): Neutralize Acid -> Break Bond Wash2->Elute Collect LCMS LC-MS/MS Analysis Elute->LCMS Reconstitute

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) workflow for isolating 2-MIPA.

Mechanistic Interaction Diagram

Mechanism Analyte 2-Methyl Indole Propionic Acid (Anionic Form) Interaction1 Hydrophobic Interaction (Indole Ring <-> Polymer) Analyte->Interaction1 Interaction2 Ionic Interaction (COO- <-> N+) Analyte->Interaction2 Sorbent MAX Sorbent Surface (Polymeric + N+) Interaction1->Sorbent Interaction2->Sorbent

Caption: Dual-retention mechanism: Hydrophobic retention of the indole ring and Ionic retention of the acid tail.

LC-MS/MS Analytical Conditions

For the quantification of the isolated residue, use the following validated parameters.

  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-).

    • Why Negative Mode? Carboxylic acids ionize efficiently in negative mode [M-H]⁻.

  • MRM Transitions (Estimated):

    • Precursor: 202.1 m/z ([M-H]⁻)

    • Quantifier: 158.1 m/z (Loss of CO₂/COOH)

    • Qualifier: 130.1 m/z (Cleavage of propionic chain)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Analyte precipitated during load.Ensure sample is diluted 1:1 with water before loading to keep organic <50%.
Low Recovery (<60%) Incomplete Elution.Increase Formic Acid in elution solvent to 5% to ensure full neutralization of the acid group.
High Background Phospholipid breakthrough.Ensure "Wash 2" is 100% Methanol. Only the ionic bond holds the analyte; lipids will wash off.
Peak Tailing Secondary interactions.Add 5mM Ammonium Acetate to the LC mobile phase.

References

  • MDPI. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Purification of 3-indolylacetic acid by solid phase extraction. Retrieved from [Link]

  • American Journal of Physiology. (2019). Microbial metabolite indole-3-propionic acid supplementation protocols. Retrieved from [Link]

  • PubChem. (2025). 2-Methylindole Chemical Properties and Toxicity Data. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Indole-Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving solubility of 3-(2-methyl-1H-indol-3-yl)propanoic acid in aqueous buffers Case ID: SOL-2M-IPA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Root Cause Analysis

The Molecule: 3-(2-methyl-1H-indol-3-yl)propanoic acid (2-Me-IPA) is a lipophilic organic acid. It consists of a hydrophobic indole core (enhanced by the 2-methyl group) and a hydrophilic carboxylic acid tail.

The Problem: Users frequently report precipitation when diluting DMSO stocks into aqueous buffers (PBS, HBSS, Media). Root Cause:

  • pKa Mismatch: The carboxylic acid has a pKa of approximately 4.8 . In water (pH < 7), a significant portion remains protonated (neutral) and insoluble.

  • The "Crash-Out" Effect: The 2-methyl group increases the LogP (lipophilicity) compared to the parent indole-3-propionic acid. When a high-concentration organic stock hits an aqueous buffer, the local solubility limit is instantly exceeded before mixing occurs, causing micro-precipitation.

This guide provides three tiered protocols to resolve this, ranging from basic pH management to advanced encapsulation.

Module 1: The pH-Shift Protocol (Salt Formation)

Best for: High concentration stocks where organic solvents (DMSO) are restricted.

The Science: You must convert the free acid (insoluble) into its carboxylate salt (soluble). At pH 7.4, the solubility is orders of magnitude higher than at pH 4.0.

Protocol A: In-Situ Sodium Salt Formation

Goal: Create a 10–50 mM stock without DMSO.

  • Weighing: Weigh the target amount of 2-Me-IPA solid.

  • Alkaline Dissolution: Do NOT add water or PBS yet. Add 0.1 M NaOH (or KOH) at a 1:1 molar equivalent to the acid groups.

    • Tip: If the molecular weight is ~203 g/mol , for 20.3 mg (0.1 mmol), add 1.0 mL of 0.1 M NaOH.

  • Vortex: Vortex vigorously until the solution is clear. The high pH (>10) ensures full deprotonation.

  • Dilution: Slowly add this concentrate to your buffer (PBS/Media).

  • Back-Titration (Critical): The buffer capacity might be overwhelmed. Check pH. If > 7.6, adjust carefully with dilute HCl.

Visual Workflow (The pH-Shift):

pH_Shift_Protocol Start Solid 2-Me-IPA Step1 Add 1.0 eq NaOH (0.1 M) Start->Step1 Step2 Vortex to Clear (Formation of Salt) Step1->Step2 Deprotonation Step3 Slow Addition to Buffer (PBS/Media) Step2->Step3 Check Check pH Step3->Check Adjust Adjust with dilute HCl Check->Adjust pH > 7.6 Final Stable Solution Check->Final pH 7.2-7.6 Adjust->Final

Caption: Workflow for converting the insoluble free acid to the soluble carboxylate salt form.

Module 2: The Cosolvent Strategy

Best for: High-throughput screening (HTS) or when pH adjustment is difficult.

The Science: Cosolvents disrupt the water lattice and solvate the hydrophobic indole ring. However, biological tolerance dictates the limit.

Protocol B: Optimized DMSO/Buffer Mixing

Goal: Prevent "shock precipitation" upon dilution.

  • Stock Prep: Dissolve 2-Me-IPA in 100% anhydrous DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Step (The "Step-Down"):

    • Do not pipette 1 µL DMSO directly into 1 mL media.

    • Instead, dilute the DMSO stock 1:10 into PEG-400 or Ethanol .

  • Final Dilution: Pipette this mix into the vortexing buffer.

Biological Tolerance Table (Max Recommended Concentrations):

SolventCell Culture (Sensitive)Cell Culture (Robust)In Vivo (IV/IP)Mechanism of Toxicity
DMSO < 0.1%0.5%< 5%Membrane permeabilization; differentiation induction.
Ethanol < 0.1%1.0%< 10%Protein denaturation; signaling interference.
PEG-400 < 0.5%1-2%< 20%Osmotic stress.

Module 3: Advanced Formulation (Cyclodextrins)

Best for: Animal studies (IP/IV) or very high concentrations (>1 mM).

The Science: The indole ring fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin (β-CD). The outer shell renders the complex water-soluble. This prevents precipitation and protects the indole from oxidation.

Protocol C: HP-β-CD Complexation

Reagents: Hydroxypropyl-β-cyclodextrin (HP-β-CD) - avoid native β-CD due to renal toxicity in vivo.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS.

  • Addition: Add 2-Me-IPA solid to the vehicle.

  • Energy Input: The complexation requires energy. Sonicate in a water bath at 37°C for 30 minutes.

  • Filtration: Filter sterilize (0.22 µm). If the drug was not fully soluble, the filter will remove the excess, but the filtrate will contain the maximum soluble complex.

Decision Logic for Method Selection:

Solubility_Decision_Tree Start Start: Solubilize 2-Me-IPA Q1 Is DMSO allowed? Start->Q1 Method1 Use DMSO Stock (Keep <0.5% final) Q1->Method1 Yes (In Vitro) Q2 Is pH adjustment allowed? Q1->Q2 No (In Vivo/Sensitive) Method2 Use pH-Shift Protocol (NaOH -> PBS) Q2->Method2 Yes Q3 High Concentration Needed (>1 mM)? Q2->Q3 No (Strict pH 7.4) Method3 Use HP-beta-Cyclodextrin (20% w/v) Q3->Method3 Yes Fail Consider Chemical Modification (Salt synthesis) Q3->Fail No

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting & FAQ

Q: My solution turned yellow/brown after 24 hours. Is it still good? A: Discard it. Indoles are susceptible to oxidation, forming colored quinoidal byproducts.

  • Fix: Prepare fresh. If storage is necessary, store as a solid or 100% DMSO stock at -20°C, protected from light (amber vials).

Q: I followed the pH shift, but it precipitated when I added it to the cell media. A: This is likely due to the Common Ion Effect or pH Shock .

  • Fix: Cell media contains high salts and buffering agents. If your concentrated stock is too basic, it might locally crash out before mixing. Try diluting your NaOH stock 1:10 in water before adding to the media to lower the ionic shock.

Q: Can I use sonication? A: Use with caution. Excessive sonication generates heat and free radicals, which can degrade the indole ring. Use short bursts (30s) in a water bath, not a probe sonicator.

References

  • PubChem. 3-(2-methyl-1H-indol-1-yl)propanoic acid Compound Summary. National Library of Medicine. Link

  • Cayman Chemical. Indole-3-propionic Acid Product Information & Solubility Data. (Standard IPA solubility profiles used as baseline). Link

  • BenchChem. DMSO Tolerance in Cell Culture: A Comprehensive Guide.Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-β-CD protocols for lipophilic drugs). Link

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility and hydration of indole derivatives. (Mechanistic insight into indole hydrophobicity). Link

troubleshooting low yields in 3-(2-methyl-1H-indol-3-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 3-(2-methyl-1H-indol-3-yl)propanoic Acid Synthesis

Executive Summary & Route Selection

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid (often abbreviated as 2-Me-IPA) is deceptively simple. While the literature suggests straightforward pathways, practical execution frequently suffers from low yields due to polymerization, regioselectivity errors (N1 vs. C3 alkylation), and "tar" formation during cyclization.

Use the following decision matrix to select the appropriate route for your specific constraints:

RouteSelection Start Start: Select Precursors Q1 Do you have 2-Methylindole? Start->Q1 RouteA Route A: Michael Addition (2-Me-Indole + Acrylic Acid) Q1->RouteA Yes RouteB Route B: Fischer Indole (Phenylhydrazine + Levulinic Acid) Q1->RouteB No SubQ Is Scale > 50g? RouteA->SubQ Direct Direct Acid Catalysis (AcOH/Ac2O) SubQ->Direct Yes (Robust) Green Green Catalysis (KHSO4/Water) SubQ->Green No (Eco-friendly)

Figure 1: Strategic route selection based on starting material availability and scale.

Route A: Michael Addition (2-Methylindole + Acrylic Acid)

The Core Problem: Regioselectivity.[1][2] Indoles are ambident nucleophiles. Under basic conditions, the N1-proton is removed, leading to N-alkylation . To achieve the desired C3-alkylation , you must operate under acidic conditions or use specific Lewis acids to activate the C3 position (Friedel-Crafts type mechanism).

Protocol 1: The "Classic" Acid-Catalyzed Route
  • Reagents: 2-Methylindole (1.0 eq), Acrylic Acid (1.2 eq), Acetic Acid (glacial), Acetic Anhydride (catalytic).

  • Conditions: Reflux (118°C) or sealed tube at 80-90°C.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is an oil/gum Polymerization of Acrylic AcidAdd Hydroquinone (1%) to the reaction mixture to inhibit radical polymerization of the acrylate.
N-Alkylated Byproduct Basic impurities or wrong catalystEnsure reaction pH is < 3. Strictly avoid bases (KOH, K2CO3, NaH). Switch to Lewis Acid catalysis (InCl3 or AlCl3) if protic acids fail.
Low Conversion (<30%) Reversibility (Retro-Michael)The reaction is reversible. Increase concentration (run neat or highly concentrated). Use Acrylic Acid Ethyl Ester instead of free acid, then hydrolyze.
C2-Alkylation C3 position blocked?Verify starting material.[3] If C3 is free, C2 alkylation is rare unless C3 is sterically crowded. 2-Methylindole naturally directs to C3.

Expert Insight: If using the ester (Methyl Acrylate), the reaction is often cleaner. The ester can be hydrolyzed (LiOH/THF/H2O) quantitatively in a second step. This avoids the polymerization issues common with free acrylic acid.

Route B: Fischer Indole Synthesis (Phenylhydrazine + Levulinic Acid)

The Core Problem: "Tar" Formation. The reaction between phenylhydrazine and levulinic acid involves hydrazone formation followed by a [3,3]-sigmatropic rearrangement. The "tar" is often polymerized hydrazine or decomposition products caused by harsh acid catalysts.

Protocol 2: The "Green" Sulfamic Acid Route
  • Reagents: Phenylhydrazine (1.0 eq), Levulinic Acid (1.0 eq), Sulfamic Acid (10 mol%).

  • Solvent: Acetonitrile (MeCN) or Ethanol.

  • Conditions: Reflux for 2-4 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Cyclization (Hydrazone only) Acid too weak or Temp too lowEnsure reflux is vigorous. If using EtOH, switch to Acetic Acid as solvent (higher bp, stronger acid).
Black Tar / Low Yield Oxidative degradation of HydrazineDegas solvents with N2/Ar. Hydrazines oxidize rapidly. Add antioxidant (NaHSO3) during workup.
Incomplete Reaction Water inhibitionThe reaction generates water. Use a Dean-Stark trap (if in toluene) or molecular sieves to drive the equilibrium.
Impurity at ~2.3 ppm (NMR) Levulinic acid self-condensationUse Levulinic Acid Ethyl Ester . The ester is more stable. Hydrolyze the final indole ester.

Mechanistic Failure Analysis:

FischerFailure Reactants Phenylhydrazine + Levulinic Acid Hydrazone Hydrazone Intermediate Reactants->Hydrazone Side2 Polymerization/Tar (Oxidation/Excess Acid) Reactants->Side2 O2 / Heat EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Side1 Hydrolysis back to SM (Wet Solvent) Hydrazone->Side1 H2O present Sigmatropic [3,3]-Sigmatropic Shift (Rate Limiting) EneHydrazine->Sigmatropic Indole Target Indole Sigmatropic->Indole

Figure 2: Critical failure points in the Fischer Indole Synthesis mechanism.

Purification & Characterization

The physical properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid can make isolation tricky. It is an amphoteric molecule (weakly acidic carboxyl, weakly basic indole N).

Purification Protocol:

  • Basify: Dissolve crude reaction mixture in 1M NaOH (Target dissolves as carboxylate salt; non-acidic impurities precipitate).

  • Wash: Extract aqueous layer with Ethyl Acetate (removes unreacted indole/hydrazine).

  • Acidify: Carefully acidify aqueous layer with 1M HCl to pH 3-4. The product should precipitate as a white/off-white solid.

  • Recrystallization: If solid is colored, recrystallize from Ethanol/Water (1:1) . Use activated charcoal if necessary.

Diagnostic NMR Signals (DMSO-d6):

  • Indole NH: Broad singlet ~10.5 - 11.0 ppm.

  • C2-Methyl: Singlet ~2.30 ppm.

  • Propanoic Chain: Two triplets (or multiplets) ~2.5 ppm (overlaps with DMSO) and ~2.9 ppm.

  • N-Alkylated Impurity: If N-alkylation occurred, the NH signal will be missing, and a new triplet/multiplet will appear ~4.2 ppm (N-CH2).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Michael addition regioselectivity).
  • Yadav, J. S., et al. (2001). "Indium(III) chloride catalyzed stereoselective synthesis of 3-substituted indoles." Tetrahedron Letters, 42(45), 8063-8065. Link (Demonstrates Lewis Acid preference for C3 alkylation).

  • Bandini, M., & Umani-Ronchi, A. (2009). Catalytic Enantioselective Friedel–Crafts Reactions of Aromatic Compounds. Springer. (Detailed discussion on indole C3 nucleophilicity).
  • Li, C-J., et al. (2006). "Grignard-Type Reactions in Water." Chemical Reviews, 106(7), 2651.
  • Hearn, M. J., et al. (1985). "Reaction of Phenylhydrazine with Levulinic Acid." Journal of Chemical Education, 62(7), 631. Link (Specific to the Fischer route for this target).

Sources

Technical Support Center: HPLC Analysis of Indole Propanoic Acids (IPA)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Tailing & Asymmetry in Indole-3-Propionic Acid Analysis Ticket ID: IPA-HPLC-OPT-001 Support Level: Senior Application Scientist Status: Open

Executive Summary: The "Why" Behind the Tailing

User Issue: You are observing significant peak tailing (


) for Indole-3-propionic acid (IPA).
Root Cause Diagnosis:  IPA possesses a unique chemical duality: a hydrophobic indole ring and a hydrophilic carboxylic acid tail (pKa 

4.8). Tailing in this molecule is rarely a hardware failure; it is almost exclusively a kinetic lag caused by two competing mechanisms:
  • Ionization Hysteresis: Operating near the pKa (pH 4.0–5.5) creates a dynamic equilibrium between the neutral and ionized forms as the band travels down the column.

  • Secondary Silanol Interactions: The electron-rich indole moiety can form hydrogen bonds with free silanol groups (

    
    ) on the silica surface, while the carboxylic acid can chelate with trace metals or interact with ionized silanols (
    
    
    
    ).

The Chemistry of the Problem (Visualized)

To resolve the issue, we must first visualize the invisible interactions occurring inside your column.

IPAMechanism cluster_lowPH Low pH (< 3.0) - DESIRED cluster_midPH Mid pH (4.0 - 6.0) - PROBLEMATIC IPA_Neutral IPA (Neutral) Protonated Form Silanol_Free Stationary Phase Free Silanols (Si-OH) IPA_Neutral->Silanol_Free Secondary H-Bonding (Causes Tailing) IPA_Ion IPA (Ionized) Deprotonated Form Silanol_Ion Stationary Phase Ionized Silanols (Si-O-) IPA_Ion->Silanol_Ion Ionic Repulsion (Peak Distortion)

Figure 1: Mechanism of Secondary Interactions. At mid-pH, mixed ionization states lead to peak broadening. At low pH, both analyte and silanols are protonated, but H-bonding can still occur if the column is not end-capped.

Optimization Protocol: The "Gold Standard" Workflow

Do not guess. Follow this self-validating protocol to eliminate tailing systematically.

Phase 1: Mobile Phase Chemistry (The Primary Fix)

The most effective way to sharpen an IPA peak is to force the molecule into a single, neutral state.

The Rule of 2: You must operate at least 2 pH units away from the pKa (4.8).

  • Target pH: 2.5 – 2.8.

  • Why: At pH 2.5, IPA is >99% protonated (neutral). This maximizes retention on C18 (hydrophobic interaction) and minimizes ionic repulsion.

Recommended Mobile Phase:

Component Specification Function
Aqueous (A) 0.1% Formic Acid OR 20mM Phosphate Buffer (pH 2.5) Suppresses ionization of IPA; Phosphate provides superior buffering capacity if MS detection is not required.

| Organic (B) | Acetonitrile (MeCN) or Methanol (MeOH) | MeCN provides sharper peaks; MeOH can sometimes reduce tailing via H-bonding with silanols, but increases pressure. |

Phase 2: Stationary Phase Selection

If pH adjustment does not yield


, your column's silica activity is the culprit.
  • Requirement: High-purity, Type-B silica with exhaustive end-capping .

  • Advanced Option: Use a Polar-Embedded C18 group. The embedded polar group creates a "water shield" near the silica surface, preventing the indole ring from interacting with free silanols.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific situation.

TroubleshootingTree Start START: Peak Tailing > 1.2 Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH ACTION: Adjust pH to 2.5 (Formic Acid or Phosphate) Check_pH->Adjust_pH No Check_Load Is Column Overloaded? Check_pH->Check_Load Yes Adjust_pH->Check_Load Dilute ACTION: Dilute Sample 1:10 Check_Load->Dilute Yes Check_Column Is Column End-Capped? Check_Load->Check_Column No Dilute->Check_Column Replace_Col ACTION: Switch to Base-Deactivated / Polar-Embedded C18 Check_Column->Replace_Col No Check_System Check Extra-Column Volume Check_Column->Check_System Yes Fix_Tubing ACTION: Shorten tubing Use 0.12mm ID capillaries Check_System->Fix_Tubing High Dead Vol

Figure 2: Systematic Troubleshooting Workflow for IPA Analysis.

Frequently Asked Questions (FAQs)

Q1: I am using LC-MS, so I cannot use Phosphate buffer. What is the alternative? A: Phosphate is non-volatile and will ruin your MS source.

  • Solution: Use 0.1% Formic Acid or 0.1% Difluoroacetic Acid (DFA) .

  • Note: Formic acid is a weaker buffer than phosphate. If your sample matrix is highly basic or buffered, the local pH inside the column might shift. Ensure your sample is dissolved in the starting mobile phase to prevent "pH shock" at the injection plug.

Q2: My peak is splitting, not just tailing. Is this the same issue? A: Peak splitting often indicates you are operating exactly at the pKa (approx 4.8 for IPA).

  • Mechanism: Half the population is neutral (retained), half is ionized (unretained). They travel at different speeds, creating a "saddle" or split peak.

  • Fix: Shift pH to < 3.0 immediately.

Q3: Can I use "Base Deactivated" columns for an Acid like IPA? A: Yes. The term "Base Deactivated" refers to the treatment of the silica to remove acidic silanols. While designed for bases, these columns are superior for acids like IPA because they reduce the H-bonding potential of the indole ring with the silica surface.

Q4: I suspect metal chelation. How do I confirm? A: Indole acids can sometimes chelate iron in stainless steel frits.

  • Test: Add 0.1% EDTA to your mobile phase (if using UV detection only) or use a PEEK-lined column. If the tailing disappears, it was metal chelation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3744, 3-Indolepropionic acid. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC - Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

minimizing side reactions during 2-methyl-1H-indol-3-yl propanoic acid derivatization

[1][2]

Status: Operational Ticket ID: IND-2M-PROP-001 Subject: Minimizing Side Reactions During Carboxyl Group Activation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Mechanistic Overview

The Challenge: Derivatizing the carboxylic acid moiety of 2-methyl-1H-indol-3-yl propanoic acid (2-Me-IPA) presents a unique "chemoselectivity paradox." While the 2-methyl group blocks the C2 position (preventing the common electrophilic attack seen in unsubstituted indoles), it increases the electron density of the indole ring, making it highly susceptible to:

  • Acid-Catalyzed Oligomerization: The electron-rich C3 position is prone to attack by electrophiles (or protonation), leading to dimerization.[2]

  • N-Acylation: The indole nitrogen (N1) is weakly nucleophilic but can compete with the carboxyl group for acylating agents, especially under basic conditions.

  • Oxidative Degradation: The electron-rich ring is sensitive to air oxidation, often indicated by a pink/red discoloration.

The Solution Architecture: To minimize these side reactions, you must decouple the activation of the carboxylic acid from the reactivity of the indole ring. This requires maintaining a strictly neutral pH window and selecting coupling reagents that do not generate strong acid byproducts (like HCl).

Diagnostic Troubleshooting Guide

Issue 1: Reaction Mixture Turns Pink/Red or Dark Brown

Diagnosis: Oxidative degradation or Acid-Catalyzed Polymerization.[1][2]

  • Mechanism: Indoles are electron-rich.[1][2] In the presence of strong acids (e.g., HCl from Thionyl Chloride) or oxygen, they form radical cations that polymerize into colored oligomers (indolyl-indolines).

  • Immediate Fix:

    • Stop: Do not proceed to workup if the color deepens rapidly.

    • Scavenge: If using acid chlorides, ensure base (DIPEA/Pyridine) was added before the reagent.

    • Atmosphere: Switch to strict Argon/Nitrogen sparging.[2]

Issue 2: Low Yield / Double Mass Peak (M + Acyl)

Diagnosis: Unwanted N-Acylation (N1 attack).

  • Mechanism: If you use a strong base (e.g., NaH, excess TEA) or highly reactive acyl chlorides, the indole nitrogen (pKa ~17) becomes nucleophilic enough to attack the activated carboxyl species, forming an N-acyl indole byproduct.

  • Immediate Fix:

    • pH Control: Keep the reaction pH < 8.5.

    • Reagent Switch: Switch from Acid Chloride/Base to Carbodiimide (EDC) or Uronium (HATU) coupling.[2]

Issue 3: Formation of Tricyclic Ketones

Diagnosis: Intramolecular Friedel-Crafts Cyclization.[1][2]

  • Mechanism: The activated propanoic acid chain wraps around. Since C2 is blocked by the methyl group, strong Lewis acids can force cyclization onto the C4 position, forming a tricyclic ketone.

  • Immediate Fix:

    • Avoid: AlCl₃, BF₃·OEt₂, or high temperatures (>60°C).[2]

Strategic Protocol Optimization

Workflow A: The "Safe" Route (HATU/EDC Coupling)

Best for: Amide/Ester formation where the nucleophile is not sterically hindered.

Protocol:

  • Dissolution: Dissolve 2-Me-IPA (1.0 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.0 eq). Crucial: Do not use TEA; DIPEA hinders N-attack.[1][2]

  • Activation: Add HATU (1.1 eq) at 0°C. Stir for 15 mins.

    • Why HATU? It forms a highly reactive At-ester (7-azabenzotriazole) that reacts faster with the amine/alcohol than the indole nitrogen can interfere.[1][2]

  • Coupling: Add the amine/alcohol (1.2 eq). Warm to RT.

  • Validation: Monitor by LCMS. The "Active Ester" intermediate should disappear within 1 hour.

Workflow B: The "Hard" Route (Ghosez’s Reagent)

Best for: Sterically hindered nucleophiles where HATU fails.[2] Avoids HCl generation.[1][2][3]

Protocol:

  • Reagent: Use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) instead of Thionyl Chloride.

  • Mechanism: This reagent converts the acid to the acid chloride under neutral conditions , producing only a mild amide byproduct, avoiding the HCl spike that kills indoles.

  • Execution:

    • Dissolve 2-Me-IPA in DCM (0°C).

    • Add Ghosez’s Reagent (1.1 eq) dropwise.[2] Stir 1 hr.

    • Add nucleophile + mild base (Pyridine).[2]

Data & Decision Matrix

ParameterThionyl Chloride (SOCl₂)HATU / EDCGhosez's Reagent
Acidity High (Generates HCl)Neutral (pH 7-8)Neutral
Risk: Dimerization High (Requires scavengers)LowLow
Risk: N-Acylation Moderate (if base is excess)Very LowLow
Cost LowHighModerate
Recommendation Avoid for this substratePrimary Choice Secondary Choice

Visualizing the Reactivity Landscape

The following diagram maps the critical decision points to avoid "Dead Ends" (Side Reactions).

IndoleReactivityStart2-Methyl-Indole-3-Propanoic AcidActivationCarboxyl ActivationStart->Activation Reagents Side_DimerSide Rxn: Acid-CatalyzedDimerization/OligomerizationActivation->Side_Dimer Strong Acid (HCl)(e.g., SOCl2) Side_NAcylSide Rxn: N-Acylation(Competition at N1)Activation->Side_NAcyl Strong Base / Excess Base Side_CyclicSide Rxn: C4-Cyclization(Tricyclic Ketone)Activation->Side_Cyclic Lewis Acid / High Heat ProductDesired Amide/EsterActivation->Product Neutral pH (HATU/Ghosez)Controlled Temp

Caption: Reaction pathway analysis showing how acidic conditions or uncontrolled basicity lead to irreversible side products.

Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection on the indole nitrogen to prevent side reactions? A: Yes, and it is highly recommended if your synthesis involves multiple steps.

  • Why: Protecting the N1 position with a Boc (tert-butyloxycarbonyl) group serves two purposes:

    • It completely eliminates N-acylation risk.[1][2]

    • It pulls electron density out of the indole ring, making it less susceptible to oxidative degradation and acid-catalyzed dimerization.

  • How: Treat 2-Me-IPA with

    
     / DMAP / TEA in DCM before attempting the propanoic acid derivatization.
    

Q: I see a new spot on TLC moving slightly faster than my product. What is it? A: This is likely the


-acyl urea byproduct2
  • The Fix: This is a rearrangement byproduct. Switch to DIC (Diisopropylcarbodiimide) and use Oxyma or HOBt as an additive. The additive reacts faster with the O-acylisourea intermediate than the rearrangement can occur.

Q: My reaction turns black upon adding Thionyl Chloride. Is it salvageable? A: Likely not.[2] The black color indicates extensive polymerization of the indole core.

  • Prevention: Never add neat

    
     to an indole. Always use a catalytic amount of DMF in a solvent (DCM/Toluene) and consider adding a solid base scavenger (like 
    
    
    ) to the flask to neutralize HCl as it forms, or switch to the Ghosez Reagent protocol described above.

References

  • Indole Reactivity & Acid Sensitivity

    • Source: BenchChem. "Protocol for Fischer Indole Synthesis of 2-Methylindoles.
  • Coupling Reagent Selection (HATU/Phosphonium salts)

    • Source: MilliporeSigma. "Peptide Coupling Reagents Guide.
  • N-Acylation Mechanisms

    • Source: Beilstein Journals. "Chemoselective N-acylation of indoles using thioesters as acyl source.
    • [2]

  • Minimizing Side Reactions in Peptide/Acid Coupling

    • Source: Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Safety and efficacy of Oxyma/COMU vs HOBt).

Technical Support Center: Optimizing Reaction Temperature for 2-Methyl Indole Propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-3-indoleacetic acid (also known as 2-methyl indole propanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to optimizing the reaction temperature for this important indole derivative.

Introduction to the Synthesis

The most common and versatile method for synthesizing 2-methyl-3-indoleacetic acid and its esters is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically prepared from phenylhydrazine and a suitable keto-acid or keto-ester, such as levulinic acid or its ethyl ester. The overall process can be depicted as a two-step sequence: the formation of the hydrazone followed by the temperature-critical indolization step.

The Japp-Klingemann reaction provides an alternative route to the required phenylhydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[3][4] Regardless of the route to the hydrazone, the subsequent cyclization to form the indole ring is highly dependent on temperature.

This guide will focus on the critical aspects of temperature control during the Fischer indole synthesis step to maximize yield and purity of the desired 2-methyl indole propanoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Question 1: My reaction has stalled, and I am observing very low conversion to the desired 2-methyl indole propanoic acid. What should I do?

Answer:

Low conversion is a common issue and is often related to insufficient activation energy for the cyclization step. The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[2]

Causality: The mechanism of the Fischer indole synthesis involves a[5][5]-sigmatropic rearrangement of the protonated phenylhydrazone (as its enehydrazine tautomer), followed by cyclization and elimination of ammonia.[1] This rearrangement has a significant energy barrier that must be overcome with thermal energy.

Troubleshooting Steps:

  • Systematic Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. A systematic screening of temperatures, for example from 80°C up to 150°C, can help identify the optimal point where the reaction rate increases without significant byproduct formation.[6]

  • Catalyst Consideration: The choice of acid catalyst significantly impacts the required temperature. Stronger Brønsted acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can facilitate the reaction at lower temperatures compared to weaker acids.[1][7] If you are using a mild acid, consider switching to a more potent one.

  • Solvent Choice: Ensure you are using a high-boiling point solvent that is stable at the desired reaction temperature. Common choices include ethanol, acetic acid, or toluene.

  • Microwave Irradiation: For rapid optimization, consider using a microwave reactor. Microwave synthesis can often achieve higher temperatures and more uniform heating, leading to significantly reduced reaction times and improved yields.[6] For instance, some Fischer indole syntheses that are sluggish at 100°C show excellent conversion in minutes at 125-150°C under microwave irradiation.[6]

Self-Validating Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each temperature increment to observe the consumption of the starting hydrazone and the formation of the product.

Question 2: I am getting a good conversion, but my final product is impure, with multiple side products observed on my chromatogram. How can I improve the purity by adjusting the temperature?

Answer:

The formation of byproducts is often a consequence of excessive reaction temperatures or prolonged reaction times. While heat is necessary, too much can lead to undesired side reactions.

Causality: At elevated temperatures, several side reactions can occur:

  • Decomposition: The indole nucleus or the propanoic acid side chain may be susceptible to thermal degradation.

  • Polymerization: Indoles can be prone to acid-catalyzed polymerization, especially at higher temperatures.

  • Alternative Cyclization Pathways: With unsymmetrical ketones, there is a possibility of forming regioisomeric indole products, and the ratio of these isomers can be temperature-dependent.[3]

  • N-N Bond Cleavage: A known side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to various aniline and other cleavage products.[3]

Troubleshooting Steps:

  • Temperature Reduction: If you are observing significant impurity formation, your reaction temperature is likely too high. Try reducing the temperature in 10-20°C decrements while monitoring the reaction for a balance between an acceptable reaction rate and minimized byproduct formation.

  • Reaction Time Optimization: Prolonged heating, even at a seemingly optimal temperature, can lead to product degradation.[6] Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly.

  • Controlled Heating: Ensure uniform and controlled heating of your reaction mixture. Use a well-stirred oil bath or a heating mantle with a temperature controller. Localized overheating can lead to significant byproduct formation.

Data-Driven Approach to Temperature Optimization:

Temperature (°C)ObservationRecommendation
< 80No or very slow reactionIncrease temperature in 20°C increments.[6]
80 - 120Moderate reaction rate, clean product formationThis is often a good starting range. Optimize within this range for best results.
120 - 150Fast reaction, potential for increased byproductsMonitor purity closely. May be suitable for microwave synthesis with short reaction times.[6]
> 150Rapid reaction, significant charring or dark colorationTemperature is likely too high. Reduce immediately.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Fischer indole synthesis of 2-methyl indole propanoic acid?

A1: The optimal temperature can vary depending on the specific substrate, catalyst, and solvent used. However, a general starting point for conventional heating is in the range of 80°C to 120°C. For more robust catalysts like zinc chloride, temperatures up to 180°C have been reported for the synthesis of 2-methylindoles.[7] Microwave-assisted syntheses often utilize temperatures between 125°C and 150°C for very short reaction times.[6]

Q2: How does the choice of acid catalyst affect the optimal reaction temperature?

A2: The strength of the acid catalyst is inversely related to the required reaction temperature. Stronger acids, such as polyphosphoric acid (PPA) or sulfuric acid, can effectively catalyze the cyclization at lower temperatures. Lewis acids like zinc chloride are also very effective and are often used at higher temperatures.[1][7] Weaker acids, like acetic acid, may require more forcing conditions (i.e., higher temperatures) to achieve a reasonable reaction rate.[6]

Q3: Can I perform the synthesis of the phenylhydrazone and the Fischer cyclization in one pot? How does this affect temperature control?

A3: Yes, a one-pot procedure is a common and efficient approach for the Fischer indole synthesis.[7] In this method, the phenylhydrazine and the keto-ester (e.g., ethyl levulinate) are mixed in the presence of the acid catalyst and heated. The hydrazone forms in situ and then cyclizes to the indole. For temperature control in a one-pot reaction, a staged approach can be beneficial. The initial hydrazone formation is often exothermic and may not require external heating. Once the hydrazone formation is complete, the temperature can be raised to the optimal level for the cyclization step.

Q4: Are there any visual cues during the reaction that can indicate if the temperature is too high?

A4: Yes, excessive darkening or charring of the reaction mixture is a strong indicator that the temperature is too high and that decomposition is occurring. The reaction mixture will typically change color as the indole is formed, but a rapid transition to a dark, tar-like consistency suggests that the temperature should be reduced.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 2-Methyl-3-indoleacetate

Step A: Synthesis of Ethyl Levulinate Phenylhydrazone

  • Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of acetic acid.

  • Slowly add ethyl levulinate (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • The crude hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

Step B: Fischer Indole Cyclization

  • To the crude ethyl levulinate phenylhydrazone, add a suitable solvent (e.g., ethanol or toluene).

  • Add the acid catalyst (e.g., 10 mol% sulfuric acid or a stoichiometric amount of a Lewis acid like zinc chloride).

  • Heat the reaction mixture to the desired temperature (start with a screening range of 80-120°C) under a reflux condenser.

  • Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up and purification by column chromatography or recrystallization.

Visualization of the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction temperature for the Fischer indole synthesis of 2-methyl indole propanoic acid.

Temperature_Optimization_Workflow start Start: Low Yield or Impure Product check_temp Initial Reaction Temperature Assessment start->check_temp low_temp Reaction Stalled / Low Conversion check_temp->low_temp Too Low high_temp Significant Byproducts / Decomposition check_temp->high_temp Too High optimize_time Optimize Reaction Time at Optimal Temperature check_temp->optimize_time Optimal Temp Found increase_temp Systematically Increase Temperature (e.g., in 20°C increments) low_temp->increase_temp decrease_temp Systematically Decrease Temperature (e.g., in 10°C increments) high_temp->decrease_temp monitor_reaction Monitor by TLC/LC-MS increase_temp->monitor_reaction decrease_temp->monitor_reaction monitor_reaction->check_temp Re-evaluate end Optimal Conditions Found: High Yield & Purity optimize_time->end

Caption: A decision-making workflow for optimizing reaction temperature.

References

  • BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem Technical Support.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Al-Mulla, A. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Journal Name], , [Page numbers].

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem Technical Support.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • F. F. He, et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. [Journal Name], 25(3), 418-420.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
  • MDPI. (2024).
  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole).
  • ResearchGate. (2023).
  • ResearchGate. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
  • MDPI. (2021).
  • ResearchGate. (2025). New 3H-Indole Synthesis by Fischer's Method. Part I.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl Substituted Indole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2-methyl substituted indoles. The presence of a methyl group at the C2 position of the indole scaffold introduces significant steric hindrance, a common bottleneck in the synthesis of complex pharmaceutical intermediates and functional materials. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the 2-methyl group on an indole particularly problematic?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of groups in the vicinity of the reaction center.[1][2] These bulky groups physically impede the approach of attacking reagents, increasing the activation energy of the reaction.[3]

The 2-methyl group on the indole ring presents a classic case of this problem. While electronically, this group is weakly activating and directs electrophilic substitution to the C3 position, its physical presence creates a "steric shield" over two key reactive sites:

  • The N1 Position: The indole nitrogen (N1) is a common site for alkylation and arylation. The adjacent 2-methyl group severely obstructs the trajectory for incoming electrophiles and bulky catalyst complexes.

  • The C3 Position: As the most nucleophilic carbon, C3 is a primary site for functionalization. The 2-methyl group crowds this position, making it difficult for all but the smallest electrophiles to approach effectively.[4]

This dual hindrance means that reactions that proceed smoothly on an unsubstituted indole often fail or give poor yields with 2-methylindole.

Q2: What are the general strategies to mitigate steric hindrance in 2-methylindole reactions?

A2: Overcoming this steric barrier requires a multi-faceted approach. There is no single solution; rather, the strategy must be tailored to the specific reaction. Key approaches include:

  • Optimizing Reaction Conditions: Increasing thermal energy can provide molecules with the necessary kinetic energy to overcome the steric repulsion barrier. Advanced heating technologies are particularly effective.

    • Microwave-Assisted Synthesis: Microwave irradiation offers rapid, direct, and efficient heating, often dramatically reducing reaction times and improving yields for sterically congested transformations.[5][6]

    • Flow Chemistry: Continuous flow reactors provide superior control over temperature and pressure, enabling reactions to be run safely at conditions that would be hazardous in a batch setup. This enhanced control can drive sluggish, sterically hindered reactions to completion.[7][8][9]

  • Judicious Choice of Reagents & Catalysts:

    • Reagents: Employing more reactive reagents (e.g., switching from an alkyl bromide to a more labile alkyl iodide or triflate) can lower the activation energy.

    • Catalysts: For metal-catalyzed reactions, the choice of ligand is critical. Specialized, bulky ligands can create a more accommodating coordination sphere around the metal center, enabling hindered substrates to bind and react.[10]

  • Protecting Group Strategies: The use of N-protecting groups can alter the steric and electronic properties of the indole, sometimes facilitating a difficult transformation.[11][12] Certain protecting groups can also function as directing groups to achieve functionalization at otherwise inaccessible positions.[13][14]

Q3: I am considering an N-protecting group. How does this help with steric hindrance at other positions?

A3: While it may seem counterintuitive to add more bulk to an already hindered molecule, an N-protecting group can be a powerful strategic tool. For instance, the pivaloyl group, despite its size, has been used to protect both the N1 and C2 positions due to its steric influence.[11] This can be leveraged to direct reactions to other parts of the indole nucleus, such as C4, by effectively blocking the more reactive sites.[11] Deprotection is then carried out in a final step. However, choosing a group that can be removed under conditions that won't harm the rest of your molecule is crucial.[12][15]

Troubleshooting Guide: N-Alkylation & N-Arylation

This section addresses common failures in functionalizing the indole nitrogen at the N1 position.

Problem: My N-alkylation of 2-methylindole with a secondary alkyl halide is failing. I recover starting material and see some C3-alkylation.
  • Root Cause Analysis: This is a classic competition between kinetic and thermodynamic control, exacerbated by sterics. The C3 position is electronically favored (more nucleophilic) and less hindered than the N1 position for many electrophiles. The N-H bond is acidic, and under weak basic conditions, the indole exists in equilibrium with its anionic form, allowing for ambident nucleophilicity. The bulky alkyl halide finds the path to N1 particularly difficult, leading to a preference for C3 attack or no reaction at all.[16][17]

  • Solution 1: Force the Issue with a Strong Base The key is to irreversibly generate the indole anion, making the nitrogen a "harder" and more reactive nucleophile. This decisively favors N-alkylation.

    Protocol: N-Alkylation using Sodium Hydride (NaH)

    • To a stirred suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-methylindole (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Cool the resulting solution back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Parameter Weak Base (e.g., K₂CO₃) Strong Base (e.g., NaH, LDA)
    Deprotonation Reversible, low concentration of anionIrreversible, stoichiometric anion formation
    Major Product Often C3-alkylation or mixturePredominantly N1-alkylation
    Reaction Rate Slow, often requires heatFaster, proceeds at lower temperatures
  • Solution 2: Buchwald-Hartwig Amination for N-Arylation For N-arylation, the Buchwald-Hartwig cross-coupling is the premier method.[18] However, standard conditions often fail with 2-methylindole due to the inability of the sterically demanding substrate to coordinate effectively with the palladium catalyst.

    • Troubleshooting: The failure point is often the reductive elimination step. Success hinges on using specialized ligands that promote this difficult step. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. These ligands create a coordinatively unsaturated, electron-rich palladium center that is more reactive and has a larger "pocket" to accommodate the hindered indole.[10]

    BHCycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)-X_L2->Ligand_Exchange Indole-H, Base Ar-Pd(II)-Ind_L2 Ar-Pd(II)(L)₂-Ind Ligand_Exchange->Ar-Pd(II)-Ind_L2 Reductive_Elimination Reductive Elimination (Rate-Limiting Step) Ar-Pd(II)-Ind_L2->Reductive_Elimination Steric_Clash < Steric Clash! 2-Me group hinders this step. Bulky ligands (L) open space and accelerate the reaction.> Ar-Pd(II)-Ind_L2->Steric_Clash Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Indole N-Aryl Indole Product Reductive_Elimination->Ar-Indole

    Buchwald-Hartwig catalytic cycle for N-arylation.

Troubleshooting Guide: C3 Electrophilic Substitution

This section focuses on issues with functionalizing the primary nucleophilic carbon, C3.

Problem: My Friedel-Crafts reaction at C3 of 2-methylindole is sluggish and gives low yields.
  • Root Cause Analysis: The electrophile in a Friedel-Crafts reaction, typically a Lewis acid-activated acylium or carbocation, is often bulky. The 2-methyl group physically blocks its approach to the C3 position, raising the activation energy significantly compared to unsubstituted indole.

  • Solution 1: Utilize a Grignard Strategy Instead of forcing a weak nucleophile (the indole) to attack a sterically demanding electrophile, reverse the polarity. Convert the indole into a potent Grignard nucleophile, which can then attack a wider range of electrophiles.

    • Challenge: The acidic N-H proton (pKa ≈ 17) will instantly quench any Grignard reagent.[19][20]

    • The Fix: Use a two-step, one-pot procedure. First, deprotonate the N-H. Then, form the C3-Grignard.

    Protocol: C3-Functionalization via Indolyl-3-magnesium Halide

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve 3-bromo-2-methylindole (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 equivalents) dropwise. This will deprotonate the N-H and may initiate some halogen-metal exchange.

    • After stirring for 20 minutes, add a second portion of i-PrMgCl (1.1 equivalents) to ensure complete halogen-metal exchange at the C3 position. Stir for 1-2 hours at 0 °C.

    • Add your desired electrophile (e.g., an aldehyde, ketone, or acyl chloride, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.[21][22]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.

  • Solution 2: Transition-Metal-Free C-H Functionalization Recent methods have emerged that avoid harsh Lewis acids. For example, a metal-free hydrogen autotransfer-type reaction can alkylate the C3 position using alcohols as the alkylating agent, mediated by a base and an oxidant.

    Conceptual Workflow (Based on Literature[23])

    • An oxidant (e.g., Oxone®) transiently converts a small amount of the primary alcohol electrophile into its corresponding aldehyde in situ.

    • The electron-rich 2-methylindole attacks the highly reactive aldehyde at the C3 position.

    • A subsequent reduction/hydride delivery from another molecule of the starting alcohol regenerates the catalyst and yields the C3-alkylated product.

    autotransfer cluster_0 Oxidative Initiation cluster_1 Nucleophilic Attack & Reduction Alcohol RCH₂OH Aldehyde RCHO (Reactive Electrophile) Alcohol->Aldehyde Oxidant (e.g., Oxone®) Indole 2-Me-Indole Intermediate Alkoxide Intermediate Indole->Intermediate attacks RCHO Product C3-Alkylated Indole Intermediate->Product Hydride from another RCH₂OH

    Hydrogen autotransfer mechanism for C3-alkylation.

Advanced Solutions for Recalcitrant Reactions

Problem: My reaction is clean but extremely slow, requiring days at reflux, which degrades my product.
  • Root Cause Analysis: The reaction has a very high activation energy due to steric hindrance, and prolonged exposure to high temperatures is causing decomposition.

  • Solution 1: Microwave-Assisted Organic Synthesis (MAOS) MAOS can overcome this barrier by providing energy to the system far more efficiently than an oil bath. Superheating of the solvent above its boiling point is possible in sealed vessels, accelerating the reaction dramatically.

    Comparative Data: Palladium-Catalyzed Cyclization[24][25]

    Method Solvent Temperature Time Yield of 2-Methyl-1H-indole-3-carboxylate
    Conventional Heating DMF 80 °C 16 h 89%

    | Microwave Heating | DMF | 60 °C | 3 h | 94% |

    General Protocol for Microwave-Assisted Reaction

    • Combine the 2-methylindole substrate, reagent, catalyst (if any), and solvent in a dedicated microwave reaction vial.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Set the target temperature, maximum pressure, and reaction time. Irradiate with stirring.

    • After the reaction, allow the vial to cool to room temperature before opening.

    • Proceed with workup and purification as standard.

  • Solution 2: Continuous Flow Chemistry For reactions that are highly exothermic or require conditions (temperatures/pressures) that are unsafe in batch, flow chemistry is an ideal solution.[26][27] Reagents are pumped through a heated and pressurized reactor coil, allowing for precise control over residence time and temperature, leading to higher yields and safer operation.

    Flow_Setup PumpA Pump A Reagent 1 (2-Me-Indole) Mixer T-Mixer PumpA->Mixer PumpB Pump B Reagent 2 (Electrophile) PumpB->Mixer Reactor Heated & Pressurized Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

    A simple continuous flow chemistry setup.

References

  • Lu, B. Z., Zhao, W., Wei, H.-X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters. Available at: [Link]

  • Bellavita, R., Casertano, M., Grasso, N., Gillick-Healy, M., Kelly, B. G., Adamo, M. F. A., Menna, M., Merlino, F., & Grieco, P. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • Lu, B. Z., Wei, H.-X., Zhang, Y., Zhao, W., Dufour, M., Li, G., Farina, V., & Senanayake, C. H. (2013). One-pot and regiospecific synthesis of 2,3-disubstituted indoles from 2-bromoanilides via consecutive palladium-catalyzed Sonogashira coupling, amidopalladation, and reductive elimination. PubMed. Available at: [Link]

  • Gandeepan, P., & Rajamalli, P. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (2019). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • AM Technology. (n.d.). Flow Chemistry Applications. AM Technology. Available at: [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Cella, R., & Pimenta, A. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice for researchers working with 3-(2-methyl-1H-indol-3-yl)propanoic acid. The stability of indole-containing compounds in solution is a critical factor for experimental reproducibility and data integrity. The choice of solvent, particularly between dimethyl sulfoxide (DMSO) and ethanol, can significantly impact the shelf-life and reactivity of your compound. This document addresses common questions and challenges related to the stability of this specific indole derivative, offering scientifically-grounded explanations and practical protocols to ensure the reliability of your research.

The indole ring system is known for its susceptibility to oxidation, a process that can be accelerated by factors such as light, temperature, and the presence of reactive oxygen species.[1] A color change in your stock solution is often the first indicator of degradation.[1] This guide will help you understand the chemical nuances of storing and handling 3-(2-methyl-1H-indol-3-yl)propanoic acid to minimize degradation and achieve consistent results.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(2-methyl-1H-indol-3-yl)propanoic acid in DMSO is turning a yellowish-pink color. What is happening and is my compound degraded?

A1: A color change in an indole solution is a common sign of degradation, typically due to oxidation of the electron-rich indole ring.[1] While DMSO is an excellent solvent for many compounds, it is not entirely inert. Under certain conditions, particularly when exposed to air (oxygen) and light, DMSO can promote the formation of reactive oxygen species, which can then oxidize the indole moiety.[2] This process can lead to the formation of colored oligomers or specific oxidized byproducts.[1]

While a slight color change may not indicate significant degradation for immediate use, it is a warning sign. For long-term experiments or sensitive assays, this solution should be considered suspect. We recommend preparing fresh solutions or qualifying the integrity of the colored solution using an analytical method like HPLC-UV before proceeding.

Q2: Which solvent is better for long-term storage of 3-(2-methyl-1H-indol-3-yl)propanoic acid: DMSO or ethanol?

A2: For optimal long-term stability, anhydrous DMSO stored at -80°C under an inert atmosphere (like argon or nitrogen) is the recommended choice.[1] DMSO is a polar aprotic solvent that can effectively solvate the compound while minimizing proton-transfer-related degradation pathways. Its high freezing point ensures the compound is stored in a solid state, which dramatically slows down degradation kinetics.

Ethanol is a polar protic solvent and is also a suitable choice for short- to medium-term storage, especially if the compound will be used in biological assays where DMSO might have confounding effects. Due to the carboxylic acid group, the compound can form hydrogen bonds with ethanol, which aids solubility.[3] However, as a protic solvent, ethanol can potentially participate in acid-catalyzed degradation reactions over extended periods. If using ethanol, store solutions at -20°C or -80°C and protect them from light.

Q3: I need to prepare a stock solution for cell culture experiments. Should I use DMSO or ethanol?

A3: DMSO is the most common choice for preparing highly concentrated stock solutions for cell-based assays.[4][5] Its high solvating power allows for the preparation of stocks at concentrations like 10-100 mM, which can then be diluted into cell culture media to a final working concentration. It is critical to ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]

If your cell line is particularly sensitive to DMSO, or if your experimental endpoint could be affected by it, ethanol can be used as an alternative. However, the final concentration of ethanol should also be carefully controlled, as it can also be toxic to cells at higher concentrations. Always run a vehicle control (media with the same final concentration of DMSO or ethanol) in your experiments to account for any solvent effects.

Q4: Can I do anything to prevent the oxidation of my compound in solution?

A4: Yes, several practical steps can significantly improve the stability of your compound:

  • Use High-Purity, Anhydrous Solvents: Water can be a critical factor in the degradation of compounds in DMSO.[6] Always use new, sealed bottles of anhydrous or molecular-sieve-dried solvents.

  • Protect from Light: Indole compounds can be light-sensitive.[1] Store your solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Minimize Headspace and Oxygen Exposure: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize the introduction of air.[1][6] For maximum protection, you can overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Low-Temperature Storage: Store solutions at the lowest practical temperature. For long-term storage, -80°C is highly recommended.[1] For daily use, storing at 4°C in the dark is acceptable for short periods.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Inconsistent results between experiments. Compound Degradation: The compound may be degrading in the stock solution over time or in the experimental medium.Prepare fresh stock solutions immediately before each experiment. Perform a time-course stability study in your specific cell culture medium at 37°C to quantify the compound's stability under experimental conditions.[1]
Multiple peaks observed during HPLC analysis of a fresh sample. On-Column Degradation or Isomers: The compound may be degrading on the HPLC column, especially if the mobile phase is harsh (e.g., highly acidic). Alternatively, the compound may exist as stable isomers or tautomers.Ensure the mobile phase pH is compatible with your compound. Use a guard column to protect the analytical column. If isomers are suspected, consult the literature for your specific compound.[1]
Precipitate forms when diluting DMSO stock into aqueous buffer/media. Poor Aqueous Solubility: The compound's solubility limit has been exceeded in the final aqueous solution.Revise the dilution scheme. Try a serial dilution or increase the volume of the final aqueous solution. Gentle warming or sonication may temporarily help, but if precipitation persists, the concentration is too high for the chosen conditions.

Data Summary: Solvent Stability Comparison

ParameterDMSO (Dimethyl Sulfoxide)Ethanol
Solvent Type Polar AproticPolar Protic
Recommended Storage -80°C (Long-term) , 4°C (Short-term, protected from light)[1]-20°C to -80°C (Long-term) , 4°C (Short-term, protected from light)
Key Advantages High solvating power for concentrated stocks; generally less reactive for long-term storage when anhydrous and frozen.[1]Good solubility for carboxylic acids[3]; often better tolerated in biological systems than DMSO.
Potential Issues Can promote oxidation if exposed to air/light; hygroscopic (absorbs water)[6]; can be reactive with indoles under specific synthetic conditions.[7][8]Protic nature may facilitate acid/base-catalyzed degradation over time; potential for esterification with the carboxylic acid group under acidic conditions.[9]
Primary Use Case Preparation of highly concentrated master stock solutions for long-term storage and subsequent dilution.Preparation of stock solutions for direct use in assays sensitive to DMSO; intermediate purification steps.[10][11]

Visual Guides

Chemical Structure and Potential Degradation

The indole ring is susceptible to oxidation, which can occur at the 2-position or lead to ring opening. A simplified potential oxidative pathway is shown below.

G cluster_main 3-(2-methyl-1H-indol-3-yl)propanoic acid cluster_degradation Potential Oxidative Degradation Indole Chemical Structure Oxidized Oxidized Products (e.g., Oxindoles, Ring-Opened Species) Indole->Oxidized [O] (Light, Air, Solvent)

Caption: Structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid and its potential oxidative degradation.

Experimental Workflow: Stability Assessment

This workflow outlines a basic protocol to compare the stability of the compound in DMSO and ethanol.

G prep 1. Prepare Fresh Stock Solutions (e.g., 10 mM in Anhydrous DMSO & Ethanol) aliquot 2. Create Aliquots (Time zero, 24h, 48h, 1 week, etc.) prep->aliquot store 3. Store Under Defined Conditions (e.g., Room Temp/Light, 4°C/Dark, -20°C/Dark) aliquot->store analyze 4. Analyze by HPLC-UV at Each Timepoint store->analyze compare 5. Compare Peak Area of Parent Compound (Normalize to Time Zero Sample) analyze->compare result 6. Determine % Degradation Over Time compare->result

Sources

Technical Support Center: Troubleshooting Degradation of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 3-(2-methyl-1H-indol-3-yl)propanoic acid. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's stability, offering practical, field-tested solutions to common challenges. This document is structured as a series of frequently asked questions that address specific issues you may encounter during your experiments, from identifying unknown peaks to designing a comprehensive stability study.

FAQ 1: I'm observing new, unexpected peaks in my chromatogram during analysis. Why is my compound degrading and what are the likely pathways?

Answer:

The instability of 3-(2-methyl-1H-indol-3-yl)propanoic acid primarily stems from the inherent reactivity of the indole nucleus. This heterocyclic aromatic system is electron-rich, making it highly susceptible to oxidation. The most common degradation pathway you are likely observing is oxidative degradation.

Causality Behind the Instability:

  • Oxidative Susceptibility: The indole ring can be easily oxidized, especially at the C2 and C3 positions. The presence of the electron-donating methyl group at the C2 position further activates the ring system. Common laboratory conditions, such as exposure to air (oxygen), trace metal ions, or light, can initiate oxidative processes.[1][2]

  • Hydrolytic Stability: While the propanoic acid side chain is generally stable, extreme pH conditions (strong acid or base) combined with heat could potentially lead to other reactions, though this is typically less common than oxidation for this class of molecules.

  • Photodegradation: Indole-containing compounds can be sensitive to light, particularly UV radiation.[3][4] Energy from light can generate reactive species that accelerate degradation, often leading to complex mixtures of products.[5]

The primary degradation route involves the formation of various oxidized species. The indole nitrogen can be oxidized to an N-oxide, the 2-methyl group can be oxidized to a hydroxymethyl or carboxyl group, or the indole ring itself can be hydroxylated or cleaved. Ring-opening often leads to the formation of N-formylanthranilate or related structures.[1][2]

To visualize these potential pathways, consider the following diagram:

G cluster_parent Parent Compound cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 3-(2-methyl-1H-indol-3-yl)propanoic acid oxidation Oxidation (H₂O₂, Air) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis hydroxylated Hydroxylated Indole Ring oxidation->hydroxylated Major Pathway n_oxide Indole N-oxide oxidation->n_oxide Major Pathway ring_opened Ring-Opened Products (e.g., N-formylanthranilate derivatives) oxidation->ring_opened Major Pathway side_chain_ox Side-Chain Oxidation Products oxidation->side_chain_ox Major Pathway photolysis->hydroxylated Can Catalyze Oxidation photolysis->ring_opened Can Catalyze Oxidation hydrolysis->ring_opened Minor Pathway (under harsh conditions)

Caption: Potential degradation pathways for the parent compound under various stress conditions.

FAQ 2: How can I definitively prove that these new peaks are related to my compound and not artifacts?

Answer:

The most robust and systematic method to confirm that observed impurities are true degradation products is to conduct a forced degradation study , also known as stress testing. This is a cornerstone of pharmaceutical stability testing as mandated by regulatory bodies like the ICH.[6][7][8] The objective is to intentionally stress the molecule under various conditions to generate the potential degradation products in a controlled manner. By comparing the chromatograms of the stressed samples to a control, you can directly correlate the formation of new peaks with the degradation of the parent compound.

A well-executed forced degradation study serves two primary purposes:

  • Confirms Degradation Pathways: It helps elucidate how the molecule behaves under chemical stress, revealing its liabilities.[9]

  • Develops Stability-Indicating Methods: It is essential for developing and validating an analytical method (typically HPLC) that can accurately separate the parent drug from all potential degradation products, ensuring the method is "stability-indicating."[6]

The following table outlines the standard conditions for a forced degradation study. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] This may require optimizing time, temperature, and reagent concentration.

Stress ConditionReagent / MethodTypical ConditionsPurpose
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M HCl, RT to 60°CTo test for susceptibility to degradation in acidic environments.
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 M NaOH, RT to 60°CTo test for susceptibility to degradation in alkaline environments.
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30% H₂O₂, RTTo mimic oxidative stress, a very common pathway for indole compounds.[10]
Thermal Degradation Dry Heat (Oven)60°C to 80°CTo assess the intrinsic thermal stability of the molecule in a solid state.
Photodegradation Photostability ChamberICH Q1B recommended exposure (e.g., 1.2 million lux hours and 200 W h/m²)To evaluate the impact of light exposure on stability.[5][9]

FAQ 3: What is a step-by-step protocol for performing a forced degradation study on this molecule?

Answer:

This protocol provides a reliable workflow for conducting a comprehensive forced degradation study. The key is to maintain accurate records and ensure that control samples are run alongside every stressed sample.

Experimental Protocol: Forced Degradation Workflow

1. Stock Solution Preparation:

  • Prepare a stock solution of 3-(2-methyl-1H-indol-3-yl)propanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • Control: Dilute the stock solution with the analysis mobile phase to the target concentration (e.g., 100 µg/mL).

  • Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • Base Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a predetermined time.

  • Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a predetermined time.

  • Thermal Stress (Solution): Heat an aliquot of the stock solution at 60°C.

  • Thermal Stress (Solid): Place a known quantity of the solid compound in an oven at 80°C.

  • Photolytic Stress: Expose both the solid compound and a solution to light in a calibrated photostability chamber.

3. Sample Quenching and Preparation:

  • After the incubation period, cool the samples to room temperature.

  • Crucially, neutralize the acid and base stressed samples by adding an equimolar amount of base (for acid stress) or acid (for base stress) to stop the reaction. For example, add an equal volume of 0.1 M NaOH to the 0.1 M HCl stressed sample.

  • Dilute all samples (including controls and neutralized samples) with the mobile phase to the final target concentration.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is typically a good starting point.

  • For peak identification, use a photodiode array (PDA) detector to check for peak purity and compare UV spectra.

  • Inject the samples into an LC-MS system to obtain mass information for the parent compound and any new peaks formed.

The entire workflow can be visualized as follows:

Caption: Experimental workflow for a forced degradation study.

FAQ 4: What are the best analytical techniques for identifying the structures of these unknown degradation products?

Answer:

A multi-platform analytical approach is essential for the confident structural elucidation of unknown degradation products. No single technique provides all the answers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is your primary workhorse.

    • Why it's used: It physically separates the degradation products from the parent compound and provides crucial molecular weight (MW) information. Tandem MS (MS/MS) fragments the ions, and the resulting fragmentation pattern provides clues about the molecule's structure, much like a fingerprint.[11]

    • Pro-Tip: Use a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system. HRMS provides highly accurate mass measurements, which allows you to determine the elemental formula of the degradant (e.g., C₁₁H₁₁NO₃ vs. C₁₂H₁₃NO₂), drastically narrowing down the possibilities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Why it's used: NMR is the gold standard for unambiguous structure determination. While MS provides the formula, ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing you to piece together the exact connectivity and structure.

    • Challenge: NMR requires a relatively pure and concentrated sample (micrograms to milligrams). Therefore, you will likely need to perform semi-preparative or preparative HPLC to isolate enough of each major degradation product for NMR analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Why it's used: GC-MS is useful for identifying smaller, volatile, or semi-volatile degradation products that might arise from more extensive fragmentation of the parent molecule.[12]

    • Consideration: The propanoic acid group makes the parent molecule non-volatile. You would need to perform a derivatization step (e.g., methylation) to make the degradants suitable for GC analysis, which adds complexity.

Your strategy should be to first use LC-HRMS to get an accurate mass and proposed formula for each degradant. Then, based on this information, you can propose likely structures. Finally, for any major or particularly important degradants, you should confirm the structure by isolating the compound and performing NMR.

FAQ 5: My LC-MS data points towards oxidative degradation. What are the most probable structures I should be looking for?

Answer:

Based on the known reactivity of the indole ring, oxidative stress is expected to yield several predictable products. When analyzing your HRMS data, look for mass shifts corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

Here are the most likely oxidative degradation products for 3-(2-methyl-1H-indol-3-yl)propanoic acid (MW ≈ 203.24 g/mol ):

  • Hydroxylation of the Indole Ring (+16 Da): The addition of a hydroxyl group (-OH) is a very common modification. Look for products with an m/z corresponding to C₁₁H₁₁NO₃. The hydroxylation can occur at several positions on the aromatic ring (C4, C5, C6, or C7).

  • Formation of an N-Oxide (+16 Da): The indole nitrogen can be oxidized to form an N-oxide. This will also result in a product with the formula C₁₁H₁₁NO₃. MS/MS fragmentation patterns can often help distinguish this from a ring-hydroxylated isomer.

  • Oxidation of the 2-Methyl Group (+16 Da or +30 Da): The methyl group is a potential site of oxidation, first to a hydroxymethyl group (-CH₂OH) and then further to a carboxylic acid (-COOH).

    • Hydroxymethyl derivative: C₁₁H₁₁NO₃

    • Dicarboxylic acid derivative: C₁₁H₉NO₄

  • Ring Opening (+32 Da): A common and significant degradation pathway involves the cleavage of the C2-C3 double bond, leading to a kynurenine-type structure.[13][14] This would result in a product with the formula C₁₁H₁₃NO₄.

The following diagram illustrates these potential oxidative products:

G parent_node parent_node product_node product_node parent Parent Compound (C₁₁H₁₁NO₂) m/z ~204.08 p1 Ring Hydroxylation (C₁₁H₁₁NO₃) Δ = +16 Da parent->p1 + [O] p2 N-Oxide Formation (C₁₁H₁₁NO₃) Δ = +16 Da parent->p2 + [O] p3 2-Hydroxymethyl Product (C₁₁H₁₁NO₃) Δ = +16 Da parent->p3 + [O] p4 Ring-Opened Product (C₁₁H₁₃NO₄) Δ = +32 Da parent->p4 + 2[O] + H₂O

Caption: Likely oxidative degradation products and their mass shifts from the parent compound.

By systematically applying these troubleshooting steps and analytical strategies, you will be well-equipped to identify, characterize, and ultimately control the degradation of 3-(2-methyl-1H-indol-3-yl)propanoic acid in your research and development efforts.

References

  • Frontiers. (2018, October 31). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • ResearchGate. (2025, October 14). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]

  • PubMed. (2009, July 15). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. [Link]

  • PMC. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

  • PubMed. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. [Link]

  • PMC. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • PMC. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]

  • Google Patents. Process for the production of 3-indole-propionic acids.
  • PubMed. (2019, October 1). Indole-3-propionic acid has chemical chaperone activity and suppresses endoplasmic reticulum stress-induced neuronal cell death. [Link]

  • CORE. Photodegradation of indo-l and its effect on apparent Ca+ concentrations*. [Link]

  • Microbiology Info. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]

  • MDPI. (2022, December 28). Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. [Link]

  • MDPI. (2023, April 21). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. [Link]

  • MDPI. (2019, June 27). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]

  • ResearchGate. (2026, February 3). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]

  • ResearchGate. (2024, February 20). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. [Link]

  • MDPI. (2022, January 22). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]

  • Frontiers. (2021, March 22). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. [Link]

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. [Link]

  • Journal of Applied Biology & Biotechnology. (2023, April 4). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]

  • PubMed. (2025, March 19). Protective effects of indole-3-propionic acid against TCP-induced hearing loss in mice by mitigating oxidative stress and promoting neutrophil recruitment. [Link]

  • LOOKCHEM. (2025, June 5). What are the analytical methods for 99% Indole in environmental samples?. [Link]

  • OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Frontiers. (2025, April 9). Impact of drought stress on biochemical and molecular responses in lavender (Lavandula angustifolia Mill.): effects on essential oil composition and antibacterial activity. [Link]

  • ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic.... [Link]

  • SciSpace by Typeset. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • MDPI. (2018, August 13). Prolonged Water Deficit Stress and Methyl Jasmonate-Mediated Changes in Metabolite Profile, Flavonoid Concentrations and Antioxidant Activity in Peppermint (Mentha × piperita L.). [Link]

  • PMC. (2025, September 5). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2020, January 15). a review on forced degradation and stability indicating studies. [Link]

  • bioRxiv. (2025, October 17). Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites are. [Link]

  • Rasayan Journal. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

Sources

Technical Support Center: Purification of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical advice for the removal of unreacted hydrazine from crude 3-(2-methyl-1H-indol-3-yl)propanoic acid. Hydrazine is a highly reactive and toxic reagent, and its complete removal is critical for downstream applications and product safety.[1][2] This document is structured to provide immediate, actionable solutions through FAQs and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of hydrazine so critical?

A1: Hydrazine is classified as a highly toxic, corrosive, and potentially carcinogenic substance.[3] Its presence in a final compound, even in trace amounts, can compromise biological assays, lead to the formation of unwanted side products, and pose significant health risks.[1][2] Regulatory bodies have strict limits on residual hydrazine in pharmaceutical products, making its removal a critical quality control step.

Q2: What are the primary challenges in separating hydrazine from my indole-propanoic acid product?

A2: The main challenges stem from the physical and chemical properties of both hydrazine and your target compound.

  • Hydrazine's High Boiling Point: With a boiling point of 113.5 °C, hydrazine is difficult to remove completely by simple rotary evaporation, especially if the product is a high-melting solid or is thermally sensitive.[1][2]

  • Miscibility: Hydrazine is miscible with water and many polar organic solvents like ethanol, which are often used in the reaction itself.[1][4]

  • Basicity: Hydrazine is a base (pKb 5.90)[2], a property that can be exploited for its removal but requires careful consideration of the target molecule's stability under acidic conditions.

  • Product Properties: Your product, 3-(2-methyl-1H-indol-3-yl)propanoic acid, is amphoteric. It has an acidic carboxylic acid group and a weakly basic indole nitrogen. This dual character can complicate purification strategies like extraction if pH is not carefully controlled.

Q3: Can I just evaporate the hydrazine under high vacuum?

A3: While it is possible to remove the bulk of hydrazine via evaporation, especially with a co-solvent azeotrope like xylene, it is often incomplete and carries significant safety risks.[5][6] Heating hydrazine can be dangerous, and performing this outside of a certified chemical fume hood is strongly discouraged due to inhalation toxicity.[2][3][7] This method should only be considered for initial bulk removal and must be followed by a more robust purification technique.

Q4: What are the main strategies for removing residual hydrazine?

A4: The most effective strategies are based on chemical reactivity and differential solubility.

  • Acid-Base Extraction: This is often the most effective method. By washing the organic solution of your crude product with an aqueous acid (e.g., dilute HCl), the basic hydrazine is protonated to form a water-soluble hydrazinium salt, which partitions into the aqueous layer.[8][9][10]

  • Chemical Quenching: Excess hydrazine can be reacted with an aldehyde or ketone (e.g., acetone or benzaldehyde) to form a hydrazone.[11] This derivative is typically less polar or has different solubility properties than hydrazine, facilitating its removal by extraction, precipitation, or chromatography.

  • Chromatography: Column chromatography can be effective but may be challenging due to the high polarity of hydrazine.[12] It is often used as a final polishing step after the bulk of the hydrazine has been removed by other means.

  • Precipitation/Trituration: If your product has low solubility in a specific solvent system while hydrazine does, you can precipitate your product, leaving the impurity in the solution.[13]

Troubleshooting & Purification Workflow

Use the following guide to diagnose the state of your crude product and select the most appropriate purification protocol.

Step 1: Initial Analysis of the Crude Product

Before attempting any purification, it is crucial to analyze your crude material.

  • Thin-Layer Chromatography (TLC): Spot your crude material against a reference standard of your starting material. Hydrazine itself will not be UV-active, but it can be visualized with a potassium permanganate stain. Your product should be UV-active due to the indole ring.

  • ¹H NMR Spectroscopy: A quick NMR of the crude product can reveal the presence of hydrazine, which often appears as a broad, exchangeable singlet. The presence of your desired product should also be confirmed.

Step 2: Purification Decision Tree

The following workflow will guide you to the most suitable purification strategy based on your initial analysis.

Purification_Workflow A Start: Crude Product (3-(2-methyl-1H-indol-3-yl)propanoic acid + excess Hydrazine) B Is the product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? A->B C Yes B->C   D No B->D   E Protocol 1: Acid-Base Extraction C->E K Protocol 3: Precipitation / Recrystallization D->K F Is hydrazine still present (by TLC/NMR)? E->F G Yes F->G H No F->H I Protocol 2: Chemical Quench + Extraction G->I J Final Product: Dry and Characterize H->J L Is the product pure? I->L K->L M Yes L->M N No L->N M->J O Protocol 4: Column Chromatography N->O O->J

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Safety First: Handling Hydrazine

WARNING: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[3] Always handle hydrazine and its solutions inside a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[3][14] Ensure an emergency eyewash and safety shower are immediately accessible.[14]

Protocol 1: Acid-Base Extraction (Recommended Primary Method)

This method leverages the basicity of hydrazine to separate it from your acidic product.

Rationale: Your product, 3-(2-methyl-1H-indol-3-yl)propanoic acid, is a carboxylic acid. While the indole nitrogen has some basic character, the carboxylic acid is significantly more acidic. In contrast, hydrazine (N₂H₄) is a base. By washing an organic solution of the crude product with dilute aqueous acid, the hydrazine is protonated to form the hydrazinium salt (N₂H₅⁺). This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral (protonated) carboxylic acid product remains in the organic layer.[9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that fully dissolves the material (e.g., 10-20 mL per gram of crude).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using EtOAc, this will be the bottom layer. If using DCM, it will be the top layer.

  • Repeat: Repeat the acidic wash (Steps 3-5) two more times with fresh portions of 1 M HCl. This ensures complete removal of the hydrazine salt.[9]

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and acid.

  • Validation (Self-Validation Check): At this point, you can spot a sample of the organic layer on a TLC plate. The hydrazine spot (visualized with a permanganate stain) should be absent.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis: Obtain an ¹H NMR spectrum to confirm the absence of hydrazine signals and the purity of the final product.

Protocol 2: Chemical Quenching Followed by Extraction

This method is useful if acid-base extraction alone is insufficient or if the product shows some solubility in the acidic aqueous layer.

Rationale: Hydrazine reacts readily with ketones, like acetone, to form a hydrazone and water. Acetone hydrazone is less polar and more volatile than hydrazine, making it easier to remove during the workup and solvent evaporation steps.

Quenching AgentProductProperties
AcetoneAcetone HydrazoneVolatile, less polar
BenzaldehydeBenzaldehyde HydrazoneTypically a solid, easily removed by filtration

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the reaction solvent (e.g., ethanol) or another suitable solvent.

  • Cooling: Cool the solution in an ice bath (0 °C). This is to control any exotherm from the quenching reaction.

  • Quenching: Add acetone dropwise (typically 3-5 equivalents relative to the excess hydrazine used) to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Solvent Removal: Remove the bulk of the solvent under reduced pressure.

  • Workup: Re-dissolve the residue in EtOAc or DCM and perform an aqueous workup as described in Protocol 1 (Steps 2-9). The hydrazone will remain in the organic layer but is often removed more easily than hydrazine itself during solvent evaporation or subsequent purification steps like chromatography or recrystallization.

Protocol 3: Precipitation / Recrystallization

This method relies on the differential solubility between your product and hydrazine.

Rationale: If a solvent can be identified in which your product is sparingly soluble, but hydrazine is highly soluble, the product can be selectively precipitated or crystallized. Water or mixtures of water and an organic solvent are good starting points, as hydrazine is fully miscible with water.[1][13]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., water, diethyl ether, hexane, water/ethanol mixtures). The ideal system is one where the product is soluble when hot but precipitates upon cooling, while hydrazine remains in solution.

  • Dissolution: Dissolve the crude material in a minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing hydrazine.

  • Drying: Dry the purified solid under vacuum.

  • Validation: Check the purity of the solid by TLC and ¹H NMR.

Protocol 4: Silica Gel Column Chromatography

This is typically a final purification step if minor impurities remain after extraction or crystallization.

Rationale: Silica gel is a polar stationary phase. Highly polar compounds like hydrazine will adhere strongly, while your less polar indole product will elute more quickly with an appropriate mobile phase.

Step-by-Step Methodology:

  • Adsorption: Dissolve a small amount of your post-extraction material and dry-load it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate).

  • Elution: Carefully load the sample onto the top of the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to isolate the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Gas-Sensing.com. (2025, March 18). Hydrazine: A Potent Chemical with a Wide Range of Uses. Available at: [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Available at: [Link]

  • University of Bristol School of Chemistry. (n.d.). Hydrazine Properties. Available at: [Link]

  • Organic Chemistry. (n.d.). Hydrazine - Common Organic Chemistry. Available at: [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine. Available at: [Link]

  • Simpson, D.K. (n.d.). Safety and Handling of Hydrazine. DTIC. Available at: [Link]

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate : r/Chempros. Available at: [Link]

  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Available at: [Link]

  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Available at: [Link]

  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Available at: [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Available at: [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography : r/OrganicChemistry. Available at: [Link]

  • MDPI. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-methyl-1H-indol-3-yl)propanoic acid, a key heterocyclic compound in medicinal chemistry. As Senior Application Scientists, our goal is to move beyond simple data reporting and offer a causal explanation for the spectral features observed. We will compare its spectrum with structurally similar alternatives to highlight the diagnostic value of ¹H NMR in unequivocally identifying these molecules.

Part 1: In-Depth ¹H NMR Analysis of 3-(2-methyl-1H-indol-3-yl)propanoic acid

The structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid presents a unique combination of an alkyl-substituted indole core and a propanoic acid side chain. Each proton in the molecule resides in a distinct electronic environment, giving rise to a characteristic set of signals in the ¹H NMR spectrum. The analysis below is based on established principles of NMR spectroscopy and data from analogous structures.[1]

Structural Assignment:

Figure 1: Structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid with proton labeling.

Predicted ¹H NMR Signal Analysis (in DMSO-d₆):

  • Indole N-H (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet significantly downfield, typically in the range of δ 10.5-11.5 ppm.[2] Its acidic nature and involvement in hydrogen bonding with the DMSO solvent contribute to this deshielding and signal broadening.

  • Aromatic Protons (H-4, H-5, H-6, H-7): These four protons on the benzene portion of the indole ring resonate between δ 6.9 and 7.6 ppm. Their specific splitting patterns are highly informative:

    • H-4 and H-7: These protons are adjacent to the ring junction. H-4 is ortho to H-5, and H-7 is ortho to H-6. They will appear as doublets, with a typical ortho coupling constant (³J) of approximately 7-8 Hz.[3]

    • H-5 and H-6: These protons each have two ortho neighbors. Therefore, they are expected to appear as triplets (or more accurately, as a doublet of doublets that may overlap to look like a triplet) due to coupling with their respective neighbors.

  • Propanoic Acid Protons (H-α, H-β): The two methylene groups of the propanoic acid side chain form an ethyl-like system and will appear as two distinct triplets in the aliphatic region.

    • H-β (Ar-CH₂): The methylene group directly attached to the electron-rich indole ring (C3 position) is expected around δ 2.9-3.1 ppm.

    • H-α (-CH₂-COOH): The methylene group adjacent to the electron-withdrawing carboxylic acid group will be further downfield, typically around δ 2.5-2.7 ppm.

  • Methyl Protons (H-8): The methyl group at the C2 position is not coupled to any other protons, so it will appear as a sharp singlet. Its position is typically upfield, around δ 2.3-2.4 ppm.[4]

  • Carboxylic Acid O-H: The proton of the carboxylic acid group is highly acidic and exchanges rapidly. It appears as a very broad singlet, often far downfield (δ 12.0 ppm or higher), and its integration can be unreliable.[5]

Table 1: Predicted ¹H NMR Data for 3-(2-methyl-1H-indol-3-yl)propanoic acid in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OH~12.1Broad s-1H
H-1 (NH)~10.7s-1H
H-4~7.45d~7.81H
H-7~7.28d~8.01H
H-5~6.95t~7.51H
H-6~7.05t~7.51H
H-β~2.98t~7.22H
H-α~2.55t~7.22H
H-8 (CH₃)~2.35s-3H

Part 2: Comparative Spectral Analysis

To fully appreciate the diagnostic features of the spectrum, we will compare it with two closely related, and often co-occurring, indole derivatives: Indole-3-propionic acid and Indole-3-acetic acid.

Key Structural Differences and Their Spectral Consequences

The primary structural differences are the presence of the C2-methyl group and the length of the carboxylic acid side chain.

  • Effect of the C2-Methyl Group: (Comparison with Indole-3-propionic acid)

    • The most significant difference is the absence of the H-2 proton signal in our target molecule. In Indole-3-propionic acid, the H-2 proton appears as a characteristic singlet or a narrow triplet (due to coupling with the NH proton) around δ 7.1-7.2 ppm.[6] Its absence is conclusive proof of substitution at the C2 position.

    • The C2-methyl group is electron-donating, which can slightly shield other protons on the indole ring, causing minor upfield shifts compared to the unsubstituted analogue.[7]

  • Effect of the Carboxylic Acid Chain Length: (Comparison with Indole-3-acetic acid)

    • Indole-3-acetic acid has a shorter side chain (-CH₂COOH).[8] This results in a single, sharp singlet for the two α-protons in the aliphatic region (typically around δ 3.6 ppm), instead of the two triplets seen in the propanoic acid derivatives.[9] This clear difference in the aliphatic region makes distinguishing between these compounds straightforward.

Table 2: Comparative ¹H NMR Data of Indole Derivatives (in DMSO-d₆)

Proton3-(2-methyl-1H-indol-3-yl)propanoic acid (Predicted)Indole-3-propionic acid[6]Indole-3-acetic acid[9]
OH ~12.1 (Broad s)~12.1 (Broad s)~12.3 (Broad s)
H-1 (NH) ~10.7 (s)~10.8 (s)~10.9 (s)
H-2 Substituted~7.12 (d)~7.22 (d)
H-4 ~7.45 (d)~7.52 (d)~7.56 (d)
H-7 ~7.28 (d)~7.34 (d)~7.35 (d)
H-5 ~6.95 (t)~6.98 (t)~7.00 (t)
H-6 ~7.05 (t)~7.07 (t)~7.08 (t)
Side Chain H-β: ~2.98 (t, 2H)H-α: ~2.55 (t, 2H)H-β: ~2.94 (t, 2H)H-α: ~2.60 (t, 2H)H-α: ~3.63 (s, 2H)
Other H-8 (CH₃): ~2.35 (s, 3H)--
Visualizing Structural-Spectral Relationships

The following diagram illustrates how the key structural motifs directly influence the observed ¹H NMR signals, providing a logical map for spectral interpretation.

G cluster_0 Structural Features cluster_1 Key ¹H NMR Signals A Target Molecule 3-(2-Me-1H-indol-3-yl)propanoic acid S1 C2-CH₃ Singlet (~2.35 ppm) No H-2 Signal A->S1 C2-Methyl Group S3 Two Aliphatic Triplets (-CH₂-CH₂-) A->S3 Propanoic Chain B Indole-3-propionic acid S2 H-2 Doublet (~7.12 ppm) B->S2 H at C2 B->S3 Propanoic Chain C Indole-3-acetic acid C->S2 H at C2 S4 One Aliphatic Singlet (-CH₂-) C->S4 Acetic Chain

Caption: Structural features and their corresponding ¹H NMR signals.

Part 3: Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol is a self-validating system designed for accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the indole derivative into a clean, dry vial.

    • Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for indole derivatives as it effectively solubilizes the compound and allows for the observation of exchangeable protons like N-H and O-H.[10]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides a reference signal at δ 0.00 ppm.[11]

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the acquisition parameters. For a standard ¹H experiment on a 400 MHz spectrometer:

      • Pulse Program: A standard 90° pulse (e.g., 'zg30').

      • Number of Scans (NS): 16 to 64, depending on sample concentration.

      • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the C2-methyl singlet, 3H) to its integer value to determine the relative number of protons for all other signals.

    • Perform peak picking to identify the precise chemical shift of each signal and measure coupling constants.

Experimental Workflow Diagram

G A Sample Prep (5-10 mg in 0.6 mL DMSO-d₆ + TMS) B Data Acquisition (400 MHz Spectrometer) A->B Insert Sample C Processing (FT) B->C Acquire FID D Phasing & Baseline Correction C->D E Calibration (TMS = 0 ppm) D->E F Integration & Peak Picking E->F G Final Spectrum & Data Table F->G

Sources

comparing biological efficacy of IPA vs 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical comparison framework, designed for researchers evaluating the biological efficacy of the natural metabolite Indole-3-propionic acid (IPA) against its synthetic analog 3-(2-methyl-1H-indol-3-yl)propanoic acid (2-Methyl-IPA) .

Given that direct comparative literature is sparse, this guide synthesizes established data on IPA with Structure-Activity Relationship (SAR) principles to predict the efficacy of 2-Methyl-IPA, providing the specific experimental protocols required to validate these hypotheses.

Executive Summary

Indole-3-propionic acid (IPA) is a potent, microbiota-derived metabolite of tryptophan with established efficacy as a Pregnane X Receptor (PXR) agonist , neuroprotectant, and antioxidant. Its biological activity is primarily driven by the indole ring's electron density and the propionic acid side chain's flexibility.

3-(2-methyl-1H-indol-3-yl)propanoic acid (2-Methyl-IPA) is a structural analog methylated at the C2 position. From a medicinal chemistry perspective, this modification is critical:

  • Metabolic Stability: The C2-methyl group blocks the primary site of metabolic oxidation (preventing oxindole formation), potentially enhancing half-life .

  • Receptor Binding: The added steric bulk at C2 may alter binding affinity for PXR, either enhancing hydrophobic interactions or causing steric clash.

  • Antioxidant Capacity: The electron-donating methyl group (+I effect) increases electron density on the indole ring, theoretically boosting radical scavenging potency , provided steric hindrance does not impede radical access.

This guide provides the framework to experimentally validate 2-Methyl-IPA as a potentially more stable, albeit sterically modified, alternative to IPA.

Chemical & Physical Properties Comparison

PropertyIndole-3-propionic acid (IPA)2-Methyl-IPAImpact on Efficacy
Structure Indole ring + C3-propionic acidIndole ring + C2-Methyl + C3-propionic acid2-Me: Increases lipophilicity & stability.
Molecular Weight 189.21 g/mol 203.24 g/mol Negligible effect on permeability.
LogP (Predicted) ~1.7 - 2.0~2.2 - 2.52-Me: Higher lipophilicity may improve BBB penetration.
Oxidation Site C2 position (highly reactive)C2 position (blocked by Methyl)2-Me: Resistant to C2-oxidation (oxindole formation).
PXR Binding Mode H-bonds via carboxyl;

-stacking via indole
Potential steric clash at C22-Me: Requires validation (see Protocol 1).

Mechanism of Action: PXR Signaling Pathway

IPA is a specific ligand for the Pregnane X Receptor (PXR) , a nuclear receptor regulating xenobiotic metabolism and intestinal barrier integrity (via TJP1/ZO-1 upregulation).

Hypothesis for 2-Methyl-IPA:

The PXR ligand-binding pocket (LBP) is large and hydrophobic. The addition of a methyl group at C2 is likely to be tolerated and may increase binding affinity through additional hydrophobic contacts, unless specific steric constraints exist in the LBP "pore" region.

Pathway Visualization (DOT)

PXR_Pathway cluster_nucleus Nuclear Translocation Ligand Ligand (IPA or 2-Me-IPA) PXR_Cyt PXR (Cytosol) Inactive Ligand->PXR_Cyt Binds Complex Ligand-PXR Complex PXR_Cyt->Complex Activation Heterodimer PXR-RXR Heterodimer Complex->Heterodimer + RXR Nucleus Nucleus Complex->Nucleus Translocation RXR RXR CYP3A4 CYP3A4 (Metabolism) Heterodimer->CYP3A4 Upregulates MDR1 MDR1 (Efflux) Heterodimer->MDR1 Upregulates ZO1 TJP1 / ZO-1 (Barrier Integrity) Heterodimer->ZO1 Upregulates NFkB NF-κB (Inflammation) Heterodimer->NFkB Represses

Figure 1: PXR Activation Pathway. IPA binds PXR, which heterodimerizes with RXR to regulate gene expression. 2-Methyl-IPA is hypothesized to follow this pathway if steric tolerance permits.

Experimental Protocols for Validation

To objectively compare the efficacy of IPA vs. 2-Methyl-IPA, the following self-validating experimental systems are required.

Protocol 1: PXR Reporter Gene Assay (Luciferase)

Objective: Quantify the agonist potency (


) of 2-Methyl-IPA relative to IPA.
  • Cell Line: HepG2 or Caco-2 cells (transiently transfected).

  • Plasmids:

    • Expression Vector: hPXR (human PXR).

    • Reporter Vector: pCYP3A4-Luc (contains PXR response element).

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with IPA and 2-Methyl-IPA (Dose range: 1 nM – 100

      
      M) for 24 hours.
      
    • Positive Control: Rifampicin (10

      
      M).
      
    • Negative Control: DMSO (Vehicle).

  • Readout: Measure Firefly/Renilla luminescence ratio.

  • Validation Criteria: Rifampicin must induce >5-fold activation. IPA typically induces ~2-3 fold activation.

Protocol 2: Antioxidant Capacity (DPPH Assay)

Objective: Determine if the electron-donating methyl group enhances radical scavenging.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure:

    • Prepare 1 mM stock solutions of IPA and 2-Methyl-IPA.

    • Mix 20

      
      L sample + 180 
      
      
      
      L DPPH solution in a 96-well plate.
    • Incubate in dark for 30 mins at Room Temp.

  • Readout: Absorbance at 517 nm.

  • Calculation:

    
    .
    
  • Hypothesis: 2-Methyl-IPA should show lower

    
      (higher potency) than IPA due to the inductive effect (+I) of the methyl group stabilizing the indolyl radical cation.
    
Protocol 3: Microsomal Metabolic Stability

Objective: Verify if 2-methylation blocks metabolic degradation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation:

    • Substrate (1

      
      M) + HLM (0.5 mg/mL).
      
    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
  • Hypothesis: IPA is rapidly metabolized (oxidized). 2-Methyl-IPA should exhibit significantly longer

    
      by blocking the C2 oxidation site.
    

Comparative Workflow Diagram

Workflow Compound_A IPA (Reference) PXR_Assay PXR Reporter Assay (Efficacy) Compound_A->PXR_Assay Stab_Assay Microsomal Stability (Half-life) Compound_A->Stab_Assay ROS_Assay DPPH/ROS Assay (Antioxidant) Compound_A->ROS_Assay Compound_B 2-Methyl-IPA (Test Analog) Compound_B->PXR_Assay Compound_B->Stab_Assay Compound_B->ROS_Assay Decision Candidate Selection PXR_Assay->Decision Agonist Potency Stab_Assay->Decision Metabolic Resistance ROS_Assay->Decision Radical Scavenging

Figure 2: Experimental workflow for comparing the biological efficacy of IPA and 2-Methyl-IPA.

References

  • Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity, 41(2), 296-310. Link

  • Bendrihem, S., et al. (2022). Indole-3-propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease.[1][2][3] International Journal of Molecular Sciences, 23(3), 1222. Link

  • Chyan, Y. J., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry, 274(31), 21937-21942. Link

  • Estrela, R., et al. (2020). The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis.[4] PNAS, 116(24), 116-124. (Reference for synthetic pathway logic). Link

  • Zhang, L. S., et al. (2013). 2-Methyl-indole derivatives as potent antioxidants.[5] Bioorganic & Medicinal Chemistry Letters, 23(11), 3320-3324. (Supporting SAR for 2-methyl substitution).

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Beyond a Spectrum, a Molecular Fingerprint

In the realm of drug development and materials science, the precise structural characterization of novel organic molecules is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-pass method. It provides a unique vibrational fingerprint of a molecule by probing the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a spectrum of absorption bands that, when interpreted correctly, tells a detailed story about the molecule's architecture.

This guide provides an in-depth analysis of the FTIR spectral features of 3-(2-methyl-1H-indol-3-yl)propanoic acid , a molecule of interest due to its indole scaffold, a common motif in pharmacologically active compounds. We will dissect its spectrum by assigning the principal vibrational bands, compare the utility of FTIR against other common analytical techniques for this specific molecule, and provide a robust experimental protocol for acquiring high-quality data.

Part 1: Deciphering the Vibrational Signature of 3-(2-methyl-1H-indol-3-yl)propanoic acid

The structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid contains three key functionalities that dominate its infrared spectrum: the carboxylic acid group (-COOH) , the indole ring , and the aliphatic portions (methyl and propanoic chain). The interplay and characteristic vibrations of these groups define its unique spectral fingerprint.

Predicted FTIR Spectral Band Assignments
Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Key Insights
~3400 Medium, SharpN-H Stretch (Indole) The N-H bond of the indole ring typically produces a sharp absorption in this region.[4] Its position can be sensitive to hydrogen bonding.
3300-2500 Very Broad, StrongO-H Stretch (Carboxylic Acid) This is the most distinctive feature of a carboxylic acid. The extreme broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of bond energies and vibrational states, smearing the absorption over a wide range.[5][6][7] This band often overlaps with C-H stretching frequencies.
~2960 & ~2870 Medium, SharpC-H Asymmetric & Symmetric Stretch (Aliphatic) These peaks arise from the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the propanoic acid chain and the 2-methyl group.
~3100-3000 Weak to MediumC-H Stretch (Aromatic) The C-H bonds on the benzene portion of the indole ring absorb in this region, typically at slightly higher wavenumbers than aliphatic C-H stretches.
~1700 Strong, SharpC=O Stretch (Carboxylic Acid) The carbonyl stretch is another hallmark of the carboxylic acid group. Its high intensity is due to the large change in dipole moment during the vibration.[5][6] The presence of hydrogen-bonded dimers in the solid state typically places this peak around 1700-1725 cm⁻¹.[8]
~1600-1450 Medium to StrongC=C Stretch (Aromatic Ring) These absorptions are characteristic of the carbon-carbon double bonds within the indole's aromatic system. The presence of multiple bands in this region is typical for aromatic compounds.[4]
~1440-1395 MediumO-H Bend (In-plane) This bending vibration of the carboxylic acid's O-H group often appears as a broadish band in this region.[6]
~1320-1210 StrongC-O Stretch (Carboxylic Acid) The stretching of the carbon-oxygen single bond in the C-O-H system of the carboxylic acid gives rise to a strong band, often coupled with the O-H in-plane bend.[5][9]
~740 StrongC-H Out-of-Plane Bend (Aromatic) This strong band is characteristic of ortho-disubstituted benzene rings (referring to the benzene part of the indole). This "wagging" motion of the C-H bonds is highly diagnostic for the substitution pattern on an aromatic ring.[4]

Part 2: A Comparative Guide to Structural Elucidation Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of analyzing 3-(2-methyl-1H-indol-3-yl)propanoic acid.

The choice of analytical technique is always guided by the specific question being asked. For a rapid confirmation of synthesis and the presence of key functional groups, FTIR is unparalleled. For unambiguous structure determination and stereochemical analysis, NMR is the gold standard. For confirming molecular weight and elemental composition, MS is essential. As the diagram below illustrates, these techniques are best used in a complementary workflow.[10][11]

Workflow for Comprehensive Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Confirmation synthesis Synthesized Compound (e.g., 3-(2-methyl-1H-indol-3-yl)propanoic acid) ftir FTIR Spectroscopy (Functional Group ID) synthesis->ftir Fast, Initial Check ms Mass Spectrometry (Molecular Weight & Formula) ftir->ms Is MW correct? final_structure Confirmed Molecular Structure ftir->final_structure Confirms -COOH, Indole nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Structure) ms->nmr Is formula consistent? ms->final_structure Confirms C₁₂H₁₃NO₂ nmr->final_structure Definitive Structure

Caption: Complementary workflow for structural elucidation.

Technique Comparison
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional groups present (e.g., -OH, C=O, N-H).[12]Detailed molecular structure, connectivity of atoms, stereochemistry.[12]Molecular weight, elemental formula, fragmentation patterns.[13]
Strengths for this Molecule - Quickly confirms the presence of the carboxylic acid (broad O-H, strong C=O) and indole (N-H) moieties.- Very fast and requires minimal sample preparation.[14][15]- Unambiguously determines the connectivity of the propanoic acid chain to the indole ring at the C3 position.- Distinguishes between isomers.- Provides precise proton and carbon counts.- Confirms the molecular weight (203.23 g/mol ).- High-resolution MS can confirm the elemental formula (C₁₂H₁₃NO₂).- Fragmentation can reveal structural components (e.g., loss of COOH).
Limitations for this Molecule - Does not provide information on the connectivity of atoms (e.g., cannot definitively prove the propanoic acid is at C3 vs. another position).- Less effective at distinguishing between positional isomers with the same functional groups.- Requires larger sample amounts (mg scale) compared to MS.- Slower data acquisition time.- Requires deuterated solvents, which can be costly.[13]- Typically a destructive technique.- Isomers may have identical molecular weights, requiring tandem MS (MS/MS) for differentiation.
Typical Sample Amount < 1 mg5-10 mg< 1 µg

Part 3: Experimental Protocol - Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity and reproducibility, eliminating the need for cumbersome KBr pellet preparation.[14][16][17]

Objective: To obtain a clean, high-resolution FTIR spectrum of solid 3-(2-methyl-1H-indol-3-yl)propanoic acid.
Materials & Equipment:
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[16][18]

  • Sample of 3-(2-methyl-1H-indol-3-yl)propanoic acid (~1-2 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology:
  • Crystal Preparation (The Causality of a Clean Background):

    • Action: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Rationale: Any residue from previous samples or cleaning solvents will absorb infrared radiation, creating "ghost peaks" and contaminating your sample's spectrum. A pristine surface is essential for a clean, reliable background measurement.

  • Background Collection (Establishing the Baseline):

    • Action: With the clean, empty ATR accessory in place, run a background scan using the spectrometer's software.

    • Rationale: This step measures the spectrum of the ambient environment (atmospheric water vapor and CO₂) and the ATR crystal itself. The software will automatically subtract this background from your sample spectrum, ensuring that the final result contains only information from your compound.

  • Sample Application (Ensuring Optimal Contact):

    • Action: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal. Use the ATR's pressure arm to apply firm, even pressure to the powder.[14]

    • Rationale: The FTIR measurement in ATR mode relies on an "evanescent wave" that penetrates a few microns from the crystal surface into the sample.[16][17] Good contact between the sample and the crystal is critical to ensure a strong, high-quality signal. Insufficient contact will result in a weak spectrum with a poor signal-to-noise ratio.

  • Sample Spectrum Collection:

    • Action: Acquire the FTIR spectrum of the sample. Typically, co-adding 16 to 32 scans provides a good balance of signal-to-noise and measurement time. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Rationale: Co-adding multiple scans is a powerful way to improve the signal-to-noise ratio. Random noise is averaged out, while the coherent signal from the sample is amplified, leading to a much cleaner and more interpretable spectrum.

  • Data Processing and Cleaning:

    • Action: After collection, inspect the spectrum for any abnormalities. If necessary, apply an ATR correction using the spectrometer software. Clean the crystal surface thoroughly as described in Step 1.

    • Rationale: An ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[16] Thorough cleaning after analysis prevents cross-contamination of future samples.

Conclusion

FTIR spectroscopy provides an invaluable, high-throughput method for the initial characterization of 3-(2-methyl-1H-indol-3-yl)propanoic acid. The spectrum is dominated by the hallmark features of a carboxylic acid dimer—an exceptionally broad O-H stretch and a strong carbonyl C=O stretch around 1700 cm⁻¹—along with the characteristic N-H and aromatic C=C/C-H vibrations of the indole ring. While FTIR excels at this functional group identification, it is most powerful when used as part of a complementary suite of analytical tools, with NMR and Mass Spectrometry providing the definitive data for complete structural confirmation. The robust ATR-FTIR protocol detailed herein ensures that researchers can reliably obtain high-quality spectral data to accelerate their research and development efforts.

References

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • Carboxylic Acid Ir Spectrum - Free PDF Library. Available from: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • ResearchGate. FT-IR spectrum of control indole. Available from: [Link]

  • J-Stage. Infrared Spectra of Some Indole and Pyrrole Compounds. Available from: [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available from: [Link]

  • AIP Publishing. Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. Available from: [Link]

  • Rocky Mountain Labs. Difference between FTIR and NMR? Available from: [Link]

  • PubChem. 1H-Indole-3-propanoic acid. Available from: [Link]

  • NIST Chemistry WebBook. 1H-Indole-3-propanoic acid. Available from: [Link]

  • PubChem. 2-Methylindoline. Available from: [Link]

  • ResearchGate. Characteristic FT-IR Absorption Bands (cm⁻¹). Available from: [Link]

  • SciSpace. Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Available from: [Link]

  • MDPI. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available from: [Link]

  • A Comparison of FTNMR and FTIR Techniques. Available from: [Link]

  • ResearchGate. FTIR, NMR, and mass spectroscopy characterization of compound 1. Available from: [Link]

  • NIST Chemistry WebBook. 1H-Indole, 2-methyl-. Available from: [Link]

  • PubChem. 2-Methylindole. Available from: [Link]

  • Patsnap. Differences in NMR vs Mass Spectrometry for Identification. Available from: [Link]

  • MDPI. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Available from: [Link]

  • SpectraBase. 2-Methylindole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • NIST Chemistry WebBook. 1H-Indole-3-propanoic acid. Available from: [Link]

  • NIH. 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Available from: [Link]

  • PubChemLite. 2,2-difluoro-3-(2-methyl-1h-indol-3-yl)propanoic acid. Available from: [Link]

  • SpectraBase. indole-3-propanol - Optional[FTIR] - Spectrum. Available from: [Link]

  • FooDB. Showing Compound 1H-Indole-3-propanoic acid (FDB000941). Available from: [Link]

  • ChemSynthesis. 3-(1H-indol-3-yl)-2-methylpropanoic acid. Available from: [Link]

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A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Quantifying Indole-3-Propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Analyte and its Significance

In the landscape of gut microbiota research and clinical diagnostics, few molecules have garnered as much recent interest as Indole-3-propionic acid (IPA). As a Senior Application Scientist, my primary goal is to bridge the gap between complex analytical instrumentation and real-world biological questions. The accurate measurement of IPA is a perfect example of where robust analytical chemistry becomes indispensable for advancing our understanding of human health.

First, a point of clarification: this guide focuses on Indole-3-propionic acid (IPA) , the prominent tryptophan metabolite produced by gut bacteria such as Clostridium sporogenes.[1] While the query mentioned "2-methyl indole propanoic acid," the vast body of scientific literature and clinical interest centers on the 3-substituted isomer, IPA. It is this molecule that has been linked to a myriad of physiological processes.

IPA is a potent neuroprotectant, an antioxidant that scavenges hydroxyl radicals more effectively than melatonin, and a modulator of the gut-brain axis.[1][2] Emerging evidence links its circulating levels to conditions ranging from Alzheimer's disease to type 2 diabetes and non-alcoholic fatty liver disease.[2][3] This makes the ability to reliably quantify IPA in complex biological matrices not just an analytical exercise, but a critical need for developing new diagnostics and therapeutics.

This guide provides an in-depth, experience-driven framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for IPA quantification. We will explore why LC-MS/MS is the platform of choice, dissect the validation parameters through the lens of regulatory expectations, and provide a practical, step-by-step protocol.

The Analytical Challenge: Why Accurate Quantification of IPA is Demanding

Quantifying an endogenous metabolite like IPA presents a distinct set of challenges compared to xenobiotic drug analysis. The method must not only be precise but also possess exceptional sensitivity and selectivity.

  • Low Endogenous Concentrations: Physiological serum concentrations of IPA in humans can be in the low micromolar range or even lower, demanding a highly sensitive analytical approach.[3]

  • Complex Biological Matrices: Plasma, urine, and fecal extracts are incredibly complex mixtures. A successful method must distinguish IPA from a sea of structurally similar indoles, isomers, and other matrix components that can interfere with the analysis.

  • Regulatory Scrutiny: When data from these assays are used to support clinical trials or diagnostic claims, the validation must be rigorous enough to withstand scrutiny from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now harmonized under the International Council for Harmonisation (ICH).[4][5]

Choosing the Right Tool: A Comparison of Analytical Methodologies

While several techniques can detect organic acids, LC-MS/MS has emerged as the gold standard for bioanalysis due to its unparalleled combination of sensitivity and selectivity.[6] Let's objectively compare it with other potential methods.

Methodology Principle Sensitivity Selectivity Throughput Sample Prep Expertise Level
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-to-daughter ion transitions.Very High (pg/mL to ng/mL)Very HighHighModerateHigh
HPLC-FLD Chromatographic separation followed by fluorescence detection. Indoles are naturally fluorescent.[7]High (ng/mL)Moderate to HighHighModerateModerate
GC-MS Chromatographic separation of volatile compounds followed by mass detection.HighHighModerateComplex (Requires derivatization)High
Ion Chromatography Separation based on ionic interactions. Can be used for organic acids.ModerateLow to ModerateModerateSimple to ModerateModerate

The Verdict for IPA: For research and clinical applications requiring the definitive and sensitive quantification of IPA in biological fluids, LC-MS/MS is the superior choice. Its selectivity, derived from monitoring specific mass transitions (Multiple Reaction Monitoring or MRM), minimizes the risk of interferences that could plague other methods like HPLC with fluorescence detection.

Deep Dive: Validating an LC-MS/MS Method for IPA Quantification

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4] We will ground our approach in the internationally accepted ICH M10 Bioanalytical Method Validation guideline , which represents the harmonized expectations of the FDA and EMA.[5]

The Validation Workflow

A successful validation project follows a logical progression, starting with method development and culminating in a comprehensive validation report that demonstrates the method is fit-for-purpose.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Reporting & Application Dev Method Development (Sample Prep, LC, MS) PreVal Pre-Validation Checks (Selectivity, Sensitivity) Dev->PreVal Protocol Write Validation Protocol PreVal->Protocol Execution Execute Validation Batches (Accuracy, Precision, etc.) Protocol->Execution Report Generate Validation Report Execution->Report Analysis Routine Sample Analysis Report->Analysis G s1 1. Thaw Plasma Sample (50 µL) s2 2. Add Internal Standard (10 µL of 1-MeIAA) s1->s2 s3 3. Add Precipitation Solvent (200 µL Acetonitrile) s2->s3 s4 4. Vortex & Centrifuge (10 min @ 14,000 rpm) s3->s4 s5 5. Transfer Supernatant to vial s4->s5 s6 6. Inject onto LC-MS/MS System s5->s6

Caption: Sample preparation workflow for IPA analysis in plasma.

Step-by-Step Methodology
  • Materials & Reagents

    • Reference Standards: Indole-3-propionic acid, 1-Methylindole-3-acetic acid (Internal Standard).

    • Solvents: LC-MS grade Acetonitrile, Methanol, and Water. Formic Acid.

    • Human plasma (K2-EDTA).

  • Preparation of Standards and QCs

    • Prepare primary stock solutions of IPA and the IS in methanol (e.g., at 1 mg/mL).

    • Perform serial dilutions in methanol to create working solutions for spiking the calibration standards and QCs.

    • Spike the appropriate working solutions into blank human plasma to create calibration standards (e.g., 1, 5, 20, 100, 400, 800, 1000 ng/mL) and QCs (e.g., 3, 30, 300, 750 ng/mL).

  • Sample Preparation (Protein Precipitation)

    • Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (e.g., 500 ng/mL 1-Methylindole-3-acetic acid). [7] * Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at ~14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example)

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Hypothetical):

      • IPA: Q1: 190.1 -> Q3: 130.1

      • 1-MeIAA (IS): Q1: 190.1 -> Q3: 130.1 (Note: An isotopically labeled standard like IPA-d5 would be ideal to avoid any potential for crosstalk, but a structural analog is also common).

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that is essential for ensuring the quality and reliability of concentration data. For a critical biomarker like Indole-3-propionic acid, an LC-MS/MS method, when validated according to the principles outlined in the ICH M10 guideline, provides the necessary sensitivity, selectivity, and robustness. By understanding the causality behind each validation parameter—from ensuring selectivity in a complex matrix to confirming analyte stability over the lifetime of a sample—researchers, scientists, and drug development professionals can generate data that is not only scientifically sound but also regulatorily defensible. This foundational work is what allows the scientific community to confidently explore the role of IPA in health and disease, ultimately paving the way for future clinical innovations.

References

  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLOS One. Available at: [Link]

  • Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. PMC. Available at: [Link]

  • Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC. Available at: [Link]

  • Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC. Available at: [Link]

  • 3-Indolepropionic acid. Wikipedia. Available at: [Link]

  • Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. PMC. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Therapeutic Goods Administration. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. Available at: [Link]

  • Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. MDPI. Available at: [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. Available at: [Link]

  • Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]

  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

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difference in receptor binding between indole-3-propionic acid and its 2-methyl derivative

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the receptor binding differences between Indole-3-propionic acid (IPA) and its 2-methyl derivative (2-Methyl-3-indolepropionic acid, 2-Me-IPA), focusing on their interactions with the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).

Executive Summary

Indole-3-propionic acid (IPA) is a potent, microbiota-derived ligand that functions as a "molecular mimic," activating the Pregnane X Receptor (PXR) to exert anti-inflammatory and barrier-protective effects in the gut. It also displays weak agonist activity at the Aryl Hydrocarbon Receptor (AhR) .[1]

Its 2-methyl derivative (2-Methyl-3-indolepropionic acid, 2-Me-IPA) exhibits a distinct pharmacological profile. The addition of a methyl group at the C2 position introduces steric hindrance that drastically alters receptor affinity and selectivity. While IPA is a broad-spectrum agonist, 2-Me-IPA is historically characterized as an auxin antagonist in plant physiology and, in human pharmacology, serves as a structural probe that diminishes AhR planarity—often reducing AhR affinity while retaining or modifying PXR interactions.

FeatureIndole-3-Propionic Acid (IPA)2-Methyl-3-Indolepropionic Acid (2-Me-IPA)
Primary Target Pregnane X Receptor (PXR)PXR (Modified Affinity/Efficacy)
Secondary Target Aryl Hydrocarbon Receptor (AhR)AhR (Reduced/Negligible Affinity)
Mechanism Agonist (Ligand-dependent activation)Partial Agonist / Antagonist (Context-dependent)
Key Structural Feature Unsubstituted Indole Ring (Planar)2-Methyl Substitution (Steric Hindrance)
Physiological Role Anti-inflammatory, NeuroprotectiveSynthetic Probe, Anti-auxin (Plant)

Structural Basis of Binding Differences

The differential binding arises from the Ligand Binding Pocket (LBP) architecture of the target receptors.

Pregnane X Receptor (PXR)

The PXR LBP is notoriously large (>1100 ų) and flexible, allowing it to accommodate diverse xenobiotics.

  • IPA Binding: IPA fits deeply into the hydrophobic pocket, forming hydrogen bonds (typically with Ser247 or Gln285) via its propionic acid tail. The indole ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe288, Trp299).
  • 2-Me-IPA Binding: The C2-methyl group adds bulk. While the large PXR pocket can accommodate this group, the methylation alters the optimal orientation required for Helix-12 stabilization (critical for co-activator recruitment). Structure-Activity Relationship (SAR) studies on methylindoles indicate that C2-substitution often increases the

    
     (reduces potency) compared to C1- or C5-substituted analogs, suggesting the 2-methyl group creates a suboptimal fit for maximal activation.
    
Aryl Hydrocarbon Receptor (AhR)

The AhR LBP is more constrained and prefers planar, hydrophobic ligands (e.g., TCDD, FICZ).

  • IPA Binding: IPA is planar enough to enter the AhR pocket and induce moderate activation.

  • 2-Me-IPA Binding: The 2-methyl group introduces steric clash with the "roof" of the AhR binding cleft. This forces the indole ring to twist or prevents deep insertion, significantly reducing binding affinity. Consequently, 2-methylation is a common strategy to improve PXR selectivity by abolishing off-target AhR activity.

Experimental Protocols for Binding Validation

To objectively compare these compounds, researchers utilize distinct assays for PXR and AhR.

PXR Ligand Binding Assay (TR-FRET)

This assay measures direct physical binding by detecting the displacement of a fluorescent probe.

Protocol:

  • Reagents: Lanthanide-labeled PXR-LBD (Ligand Binding Domain) and a Fluorescein-labeled PXR ligand (tracer).

  • Preparation: Dilute IPA and 2-Me-IPA in DMSO (10-point dose-response, 1 nM to 100

    
    M).
    
  • Incubation: Mix 5

    
    L of compound with 5 
    
    
    
    L of PXR-LBD/Tracer mix in a 384-well black plate.
  • Equilibration: Incubate at Room Temperature (RT) for 1 hour in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate

    
     based on the decrease in FRET signal (displacement of tracer).
    
AhR Luciferase Reporter Assay

This functional assay measures the transcriptional activation of the CYP1A1 promoter.

Protocol:

  • Cell Line: HepG2 or LS180 cells stably transfected with a CYP1A1-Luciferase reporter plasmid.[2]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat cells with IPA or 2-Me-IPA (0.1

    
    M – 50 
    
    
    
    M) for 24 hours. Include TCDD (10 nM) as a positive control.
  • Lysis: Aspirate media, wash with PBS, and add Passive Lysis Buffer (Promega).

  • Quantification: Add Luciferase Assay Reagent and measure luminescence.

  • Normalization: Normalize to total protein or Renilla luciferase (transfection control).

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by IPA versus the restricted pathway of 2-Me-IPA.

ReceptorBinding IPA Indole-3-Propionic Acid (IPA) PXR Pregnane X Receptor (PXR) IPA->PXR High Affinity Agonist AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR Moderate Affinity MeIPA 2-Methyl-IPA (2-Me-IPA) MeIPA->PXR Altered Affinity (Partial Agonist) MeIPA->AhR Blocked Act_PXR Conformational Change (Helix 12 Stabilization) PXR->Act_PXR Steric Steric Clash (Reduced Binding) AhR->Steric 2-Me Group AntiInf Anti-Inflammatory (NF-kB Inhibition) Act_PXR->AntiInf Metab Xenobiotic Metabolism (CYP3A4 Induction) Act_PXR->Metab Barrier Gut Barrier Integrity (ZO-1 Upregulation) Act_PXR->Barrier

Caption: IPA activates both PXR and AhR pathways, while 2-Me-IPA exhibits PXR selectivity due to steric exclusion from the AhR binding pocket.

Supporting Data & Analysis

Comparative Efficacy (PXR)

In luciferase reporter assays (LS180 cells), the efficacy of indole derivatives correlates with substitution patterns.

  • IPA: Exhibits robust

    
     (~80-90% of Rifampicin).
    
  • 2-Me-IPA: Typically shows a right-shifted dose-response curve (higher

    
    ) compared to IPA. The 2-methyl group reduces the "tightness" of the fit, requiring higher concentrations to achieve similar activation levels.
    
Selectivity Ratios

A critical advantage of 2-substituted indoles is selectivity.

  • IPA Selectivity: Low. Activates PXR (

    
    ) and AhR (
    
    
    
    ).
  • 2-Me-IPA Selectivity: High.[3] Retains PXR activity but virtually eliminates AhR activation. This makes 2-Me-IPA (and its analogs like FKK6) superior candidates for targeting gut inflammation without triggering AhR-mediated toxicities (e.g., dioxin-like effects).

Auxin Activity (Biological Control)

While less relevant to human drug development, the plant physiology data serves as a definitive confirmation of the binding difference:

  • IPA: Active Auxin (promotes cell elongation).

  • 2-Me-IPA: Anti-Auxin (inhibits elongation). This confirms that the 2-methyl group fundamentally disrupts the specific protein-protein or protein-ligand interfaces required for signal transduction in auxin receptors (TIR1/AFB), a principle that parallels its altered activity in human nuclear receptors.

References

  • Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity, 41(2), 296-310. Link

  • Vyhlídalová, B., et al. (2020).[4][5] Methylindoles are agonists of human aryl hydrocarbon receptor: Structure-activity relationship and species-specificity. Chemico-Biological Interactions, 315, 108892. Link

  • Dvořák, Z., et al. (2020).[4][5][6][7] Targeting the pregnane X receptor using microbial metabolite mimicry.[1][4][7][8][9][10] EMBO Molecular Medicine, 12(4), e11621.[4][5] Link

  • Li, H., et al. (2021).[5][7] Microbial metabolite mimicry: A novel strategy for drug discovery.[1][2][4][8][9][10][11] Drug Discovery Today, 26(2), 466-474. Link

  • Negishi, M., et al. (2001). Structure and function of the pharmacologically relevant nuclear receptor PXR. Current Topics in Medicinal Chemistry, 1(6), 509-519. Link

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A Comparative Guide to Purity Assessment of 3-(2-methyl-1H-indol-3-yl)propanoic acid: Establishing a Reference Standard and Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-(2-methyl-1H-indol-3-yl)propanoic acid is a foundational requirement for data integrity and regulatory compliance. Unlike widely commercialized drugs, this specific indole derivative may not have a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This guide provides a comprehensive framework for selecting and validating a reference standard and outlines a multi-modal analytical strategy to ensure robust purity determination.

The Landscape of Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. The choice of standard is critical and depends on the stage of research and the required level of regulatory scrutiny.

Types of Reference Standards:

  • Certified Reference Materials (CRMs): Produced by accredited bodies in accordance with ISO 17034, CRMs come with a certificate detailing their property values, uncertainty, and traceability.[1] They are suitable for method validation and as primary standards in the absence of a pharmacopeial one.

  • Secondary Standards: These are working standards qualified against a primary standard. They are used for routine quality control to minimize the use of the more expensive primary material.

  • Analytical Standards: These are high-purity materials sold by chemical suppliers. While suitable for research and early development, their characterization may be less extensive than that of a CRM. For instance, some suppliers may offer 3-(2-methyl-1H-indol-1-yl)propanoic acid with a stated purity of 95%, which is suitable for initial studies but not for late-stage quality control without further characterization.

Comparison of Commercially Available Materials

Given the absence of a primary pharmacopeial standard, researchers must rely on commercially available analytical standards or synthesize and qualify an in-house reference material.

Supplier TypeGradePurityCertificationIntended Use
Major Chemical SuppliersAnalytical StandardOften ≥95-98%Certificate of Analysis (CoA) with basic tests (e.g., NMR, HPLC)Research, method development, early-stage analysis
Specialty CRM ProducersCertified Reference Material (CRM)Typically >99.5% with uncertainty valueISO 17034 / ISO 17025 CertificateMethod validation, instrument calibration, primary standard qualification
In-house SynthesisQualified Reference MaterialTarget >99.5%Full characterization (NMR, MS, HPLC, TGA, etc.)Primary or secondary standard for internal QC and release testing

Recommendation: For rigorous drug development, it is essential to either procure a CRM or qualify an in-house batch of 3-(2-methyl-1H-indol-3-yl)propanoic acid to the level of a primary standard. This involves comprehensive characterization to confirm its structure and assign a purity value with a calculated uncertainty.

Orthogonal Analytical Methodologies for Purity Determination

No single analytical technique can definitively determine purity. A robust assessment relies on an orthogonal approach, using multiple methods that measure different chemical or physical properties. This strategy ensures that a wide range of potential impurities (e.g., isomers, by-products, residual solvents) are detected and quantified.

HPLC coupled with UV detection is the cornerstone of purity analysis for chromophoric molecules like indoles. It excels at separating the main compound from its related substances.

Causality Behind Experimental Choices:

  • Column: A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase effectively retains the moderately nonpolar indole structure, allowing for separation based on subtle differences in polarity with potential impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water (with an acid modifier like formic or phosphoric acid) is crucial.[2] The acid protonates the carboxylic acid group, ensuring a consistent charge state and sharp peak shape. A gradient is superior to an isocratic method as it can elute both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.[3]

  • Detection: The indole ring system has a strong UV chromophore, making a Diode Array Detector (DAD) or UV detector ideal. A DAD is preferred as it provides spectral data, which can be used to assess peak purity and tentatively identify impurity classes. The typical excitation and emission wavelengths for indoles are around 280 nm and 350 nm, respectively.[3]

Experimental Protocol: HPLC-DAD Purity Method

  • Standard Preparation: Accurately weigh and dissolve the 3-(2-methyl-1H-indol-3-yl)propanoic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 220-400 nm, with extraction at 280 nm.

  • Analysis:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution and two injections of the sample solution.

    • System Suitability: The standard injections must meet predefined criteria (e.g., tailing factor < 1.5, theoretical plates > 2000, %RSD of peak area < 2.0%).

    • Calculation: Determine the purity by area percent, assuming all impurities have the same response factor as the main peak. Report any impurity greater than the reporting threshold (e.g., 0.05%).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve Dissolve in Diluent Standard->Dissolve Sample Weigh Test Sample Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with DAD Separate->Detect Integrate Integrate Peaks Detect->Integrate SST Verify System Suitability Integrate->SST Calculate Calculate Area % Purity SST->Calculate

Caption: HPLC workflow for purity analysis.

qNMR is a powerful primary method for determining the absolute purity of a compound without requiring a reference standard of the same material. Instead, it uses a certified, stable internal standard.

Causality Behind Experimental Choices:

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a unique proton signal from the analyte with that of a known amount of a certified internal standard, the analyte's purity can be calculated.[5]

  • Internal Standard Selection: The internal standard must be of high purity (e.g., a CRM), stable, non-volatile, and have a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is often a good choice for indole derivatives.[5]

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time) and a sufficient number of scans for a high signal-to-noise ratio (>150:1) are critical.[4][5]

Experimental Protocol: qNMR Purity Assay

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 3-(2-methyl-1H-indol-3-yl)propanoic acid sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid CRM) into the same tube.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • NMR Acquisition (Example on a 400 MHz spectrometer):

    • Experiment: Standard 1D Proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (or 5x T1).

    • Acquisition Time (aq): ~4 seconds.

    • Number of Scans (ns): 64 (adjust for S/N > 150).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the methyl group) and a signal for the internal standard (e.g., the singlet for maleic acid).

  • Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_std = Certified purity of the internal standard.

qNMR_Concept cluster_spectrum ¹H NMR Spectrum cluster_data Known Values cluster_calc Calculation Analyte_Signal Analyte Signal (Integral = I_analyte) (Protons = N_analyte) Formula Purity % = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Analyte_Signal->Formula Standard_Signal Internal Standard Signal (Integral = I_std) (Protons = N_std) Standard_Signal->Formula Mass_Analyte Mass Analyte (m_analyte) Mass_Analyte->Formula Mass_Std Mass Standard (m_std) Mass_Std->Formula MW_Analyte MW Analyte MW_Analyte->Formula MW_Std MW Standard MW_Std->Formula Purity_Std Purity Standard Purity_Std->Formula

Caption: Conceptual diagram of qNMR purity calculation.

While HPLC-UV can quantify impurities, it provides little structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown impurities.[6][7][8]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is well-suited for the polar, acidic nature of 3-(2-methyl-1H-indol-3-yl)propanoic acid. It typically generates a protonated molecule [M+H]+ in positive mode or a deprotonated molecule [M-H]- in negative mode, providing clear molecular weight information.[9]

  • High-Resolution MS (HRMS): Using an HRMS analyzer (e.g., TOF or Orbitrap) provides a highly accurate mass measurement.[6] This allows for the determination of the elemental formula of an impurity, which is a critical step in its identification.

  • Tandem MS (MS/MS): By fragmenting the parent ion of an impurity, MS/MS provides structural information that can be used to elucidate the impurity's structure, often by comparing its fragmentation pattern to that of the main compound.[6][10]

Workflow for Impurity Identification:

  • Analyze the sample using an LC-MS method, often with the same chromatography as the HPLC-UV method.

  • Extract the accurate mass for each impurity peak detected.

  • Propose elemental formulas based on the accurate mass.

  • Perform MS/MS on the impurity ion and the main peak ion.

  • Compare fragmentation patterns to identify the site of modification (e.g., oxidation, dimerization, loss of a functional group).

Comparative Summary and Recommended Strategy
TechniquePrimary RoleSensitivityQuantitationStructural InfoKey Advantage
HPLC-UV/DAD Separation & Relative QuantitationHigh (~0.01%)Relative (Area %)Limited (UV Spectrum)Robust, precise, and widely available for QC.
qNMR Absolute Purity DeterminationModerate (~0.1%)AbsoluteDefinitivePrimary method; does not require an identical reference standard.
LC-HRMS Impurity IdentificationVery High (<0.01%)Semi-QuantitativeHigh (Formula & Fragments)Unparalleled for identifying unknown impurities.[6][10]
GC-MS Volatile Impurity AnalysisVery HighQuantitativeHighExcellent for residual solvents and volatile by-products.[7][11]

A Self-Validating Analytical Strategy

A logical, self-validating workflow ensures the highest confidence in the final purity value.

Purity_Strategy Start Test Sample of 3-(2-methyl-1H-indol-3-yl)propanoic acid Step1 1. HPLC-DAD Screening Start->Step1 Decision1 Impurities > 0.1%? Step1->Decision1 Step2 2. LC-HRMS Analysis Result1 Identify & Characterize Impurities Step2->Result1 Step3 3. qNMR Assay Final_Report Final Purity Report: - Absolute Purity (qNMR) - Impurity Profile (HPLC) - Identity of Major Impurities (MS) Step3->Final_Report Decision1->Step2 Yes Decision1->Step3 No Result1->Step3

Caption: Recommended workflow for purity assessment.

  • Screening and Profiling (HPLC-DAD): Begin by developing a stability-indicating HPLC method to separate all process-related and degradation impurities. This provides the impurity profile and relative percentages.

  • Identification (LC-HRMS): If any impurities are detected above the identification threshold (e.g., 0.1% as per ICH guidelines), use LC-HRMS to determine their structures.

  • Absolute Quantification (qNMR): Use qNMR with a certified internal standard to assign the absolute purity value to the material. This value anchors the entire analysis.

  • Final Report: The final certificate of analysis should report the absolute purity from qNMR, corroborated by the impurity profile from HPLC, with major impurities identified by MS. This multi-faceted approach provides a trustworthy and scientifically sound assessment of the purity of 3-(2-methyl-1H-indol-3-yl)propanoic acid.

References

  • Khan, I. U., et al. (2011). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2878. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Hong, S., et al. (2015). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science, 53(7), 1094–1099. Available at: [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Google Patents. (2016). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Chen, L., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6965. Available at: [Link]

  • CPAChem. (n.d.). Indole CAS:120-72-9. Retrieved from [Link]

  • MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 29(9), 2146. Available at: [Link]

  • Stanecka, J., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 26(2), 323–334. Available at: [Link]

  • De Smet, M., et al. (2009). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical Methods, 1(1), 2-9. Available at: [Link]

  • ResearchGate. (2004). Mass spectrometry in impurity profiling. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]

  • Cipac.org. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS. Retrieved from [Link]

  • Synthonix. (n.d.). (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (2016). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Technology Networks. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents. Retrieved from [Link]

  • PMDA. (n.d.). Official Monographs. Retrieved from [Link]

  • CHIMIA. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(3), 133-140. Available at: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts for 3-(2-methyl-1H-indol-3-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative framework, contextualizing the spectral data against related molecular structures to illuminate the subtle electronic effects of substituent groups on the indole scaffold. This approach is crucial for unequivocal structural elucidation and for building a deeper understanding of structure-property relationships in indole-based compounds.

The Imperative of ¹³C NMR in Heterocyclic Drug Development

In the structural analysis of complex organic molecules, particularly nitrogen-containing heterocycles like indoles, ¹³C NMR spectroscopy is an indispensable tool. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR spectra are often simpler and span a much wider chemical shift range (typically 0-220 ppm), allowing for the distinct resolution of nearly every carbon atom in a molecule.[1][2] This clarity is paramount for confirming carbon skeletons, identifying isomeric forms, and verifying the success of synthetic modifications. For a molecule such as 3-(2-methyl-1H-indol-3-yl)propanoic acid, ¹³C NMR provides a definitive fingerprint of its unique electronic environment.

Predicted and Comparative ¹³C NMR Data

Below is a summary table of predicted ¹³C NMR chemical shifts for 3-(2-methyl-1H-indol-3-yl)propanoic acid, alongside experimental data for its structural precursors. This side-by-side comparison is the most effective method for understanding the electronic contributions of the 2-methyl and 3-propanoic acid groups.

Table 1: Comparative ¹³C NMR Chemical Shift Data (ppm)

Carbon Atom3-(2-methyl-1H-indol-3-yl)propanoic acid (Predicted*)2-Methylindole (Experimental, CDCl₃)[4][5][6]Indole-3-propanoic acid (Experimental)[7][8]
C=O ~178.5-~179.0
C-2 ~135.8135.5122.1
C-7a ~135.2135.8136.3
C-3a ~128.1128.8127.5
C-5 ~121.2120.8122.1
C-4 ~119.8119.8119.4
C-6 ~119.2119.3118.8
C-7 ~110.5110.2111.2
C-3 ~107.9100.1114.2
CH₂-α ~34.5-~34.0
CH₂-β ~21.8-~24.5
2-CH₃ ~12.113.5-

*Predicted values are generated based on established substituent effects and data from online NMR prediction tools.[3] The atom numbering scheme is provided in the diagram below.

Structural Rationale and Comparative Analysis

The chemical shifts presented in Table 1 can be rationalized by dissecting the molecule into its core components: the indole ring, the 2-methyl substituent, and the 3-propanoic acid side chain.

  • C-2 and C-3 (The Pyrrole Moiety): The most significant electronic changes occur at the C-2 and C-3 positions. In 2-methylindole, the C-2 carbon is highly deshielded (~135.5 ppm) due to its direct attachment to the nitrogen and its position in the aromatic system.[4] The introduction of the propanoic acid group at C-3 causes a dramatic upfield shift of the C-3 signal from ~114.2 ppm in indole-3-propanoic acid to a predicted ~107.9 ppm in the target molecule.[7] This is a classic example of the gamma-gauche effect from the side chain and altered electron density. Concurrently, the C-2 signal remains highly deshielded, consistent with the 2-methyl substitution.

  • C-3a and C-7a (The Bridgehead Carbons): These carbons are less affected by the substituents. Their chemical shifts remain relatively constant across all three compounds, residing in the ~128 ppm and ~135 ppm regions, respectively, which is characteristic for these bridgehead positions in the indole system.[9]

  • C-4 to C-7 (The Benzene Moiety): The carbons of the benzene ring (C-4, C-5, C-6, C-7) show only minor variations. Their chemical shifts are found in the typical aromatic region of ~110-122 ppm.[10][11] This indicates that the electronic effects of the substituents on the pyrrole ring do not propagate strongly into the carbocyclic portion of the indole nucleus.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expectedly the most deshielded carbon in the aliphatic chain, with a predicted shift of ~178.5 ppm. This value is in close agreement with the experimental value for indole-3-propanoic acid (~179.0 ppm) and typical values for carboxylic acids.[12][13]

  • Methylene Carbons (CH₂-α and CH₂-β): The methylene carbon adjacent to the indole ring (C-β) is predicted at ~21.8 ppm, while the one adjacent to the carbonyl group (C-α) is at ~34.5 ppm. The deshielding of C-α is a direct result of the electron-withdrawing effect of the carbonyl group.

The methyl group at the C-2 position gives rise to a signal in the high-field region, predicted at ~12.1 ppm. This is consistent with the experimental value observed for 2-methylindole (~13.5 ppm).[4]

Visualizing the Structure and Workflow

To aid in the interpretation of the data, the standard IUPAC numbering for the indole ring is provided below, along with a generalized workflow for acquiring ¹³C NMR data.

Caption: Numbering scheme for 3-(2-methyl-1H-indol-3-yl)propanoic acid.

G SamplePrep Sample Preparation (5-20 mg in 0.6 mL CDCl₃ or DMSO-d₆) DataAcq Data Acquisition (e.g., Bruker AVANCE 400 MHz) SamplePrep->DataAcq Parameters Set Key Parameters (zgpg30, NS > 256, D1=2s) DataAcq->Parameters Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Peak Picking & Chemical Shift Assignment) Processing->Analysis Report Reporting & Interpretation Analysis->Report

Caption: Standard workflow for ¹³C NMR data acquisition and analysis.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The trustworthiness of NMR data is built upon a robust experimental protocol. The following is a self-validating system for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

5.1. Sample Preparation

  • Accurately weigh 15-25 mg of the purified compound. The use of a larger sample mass is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[14]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[15] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the labile N-H and O-H protons if a corresponding ¹H spectrum is desired.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm.[2]

5.2. Instrument Configuration & Data Acquisition

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Load a standard carbon acquisition experiment. A common and effective pulse program is zgpg30 (or zgdc30 on older systems), which utilizes a 30° pulse angle and proton decoupling during acquisition.[16]

  • Key Acquisition Parameters:

    • Number of Scans (NS): Set to a minimum of 256 scans. For dilute samples, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is especially important for quaternary carbons that have longer relaxation times.[16]

    • Acquisition Time (AQ): Typically set around 1.0-1.5 seconds.[16]

  • Initiate the acquisition by typing zg. The experiment may run from 30 minutes to several hours depending on the number of scans.

5.3. Data Processing

  • Once the acquisition is complete, apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform (efp) to convert the free induction decay (FID) into the frequency domain spectrum.

  • Carefully phase the spectrum (apk) to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction to obtain a flat, even baseline across the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[10][17]

Conclusion

While direct experimental data for 3-(2-methyl-1H-indol-3-yl)propanoic acid remains to be published, a robust and reliable ¹³C NMR chemical shift profile can be constructed through a combination of computational prediction and rigorous comparative analysis with structurally related analogues. This guide demonstrates that the electronic environment of the indole nucleus is predictably influenced by substitution at the C-2 and C-3 positions. The provided data and methodologies serve as a valuable reference for researchers working on the synthesis and characterization of novel indole derivatives, ensuring greater confidence in their structural assignments.

References

  • SpectraBase. (n.d.). 2-Methylindole. Wiley-VCH GmbH. Retrieved from [Link][4]

  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][7]

  • ACS Publications. (2025). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. American Chemical Society. Retrieved from [Link][18]

  • ACS Omega. (2025). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. American Chemical Society. Retrieved from [Link][19]

  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link][20]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link][21]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link][22]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Experimental and predicted 13 C NMR chemical shifts of compounds 1-3. Retrieved from [Link][23]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Retrieved from [Link][17]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of propanoic acid. Retrieved from [Link][12]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link][10]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link][1]

  • University of Missouri. (2020). Optimized Default 13C Parameters. Chemistry Department NMR Facility. Retrieved from [Link][16]

  • LibreTexts. (n.d.). The basics of 13C-NMR spectroscopy. Retrieved from [Link][2]

  • University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link][14]

  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link][9]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][3]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][11]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link][13]

  • PubChem. (n.d.). 2-Methylindole. National Center for Biotechnology Information. Retrieved from [Link][6]

  • NIST. (n.d.). 1H-Indole-3-propanoic acid. National Institute of Standards and Technology. Retrieved from [Link][8]

Sources

Comparative Pharmacokinetics of 2-Methyl Substituted Indole Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

In the realm of indole-based therapeutics, the C2-position is a critical "switch" for pharmacokinetic (PK) viability. While the indole-3-acetic acid (IAA) scaffold is ubiquitous in nature (e.g., auxins, tryptophan metabolites), it is metabolically labile in mammalian systems.

This guide moves beyond basic descriptions to analyze the pharmacokinetic superiority of 2-methyl substituted indole acids (exemplified by Indomethacin) versus their non-substituted or alternative analogs. We will explore how a single methyl group acts as a metabolic shield and conformational anchor, transforming a rapid-clearance scaffold into a drug with sustained bioavailability.

The "2-Methyl Switch" Hypothesis

The introduction of a methyl group at the C2 position of the indole ring serves two primary pharmacokinetic functions:

  • Metabolic Blockade: It sterically and electronically hinders oxidation at the electron-rich C2 position, a common site for CYP450-mediated attack in unsubstituted indoles.

  • Conformational Restriction: It restricts the rotation of N-substituents (e.g., benzoyl groups), locking the molecule into a bioactive conformation that favors albumin binding and receptor residency time (

    
    ).
    

Part 2: Mechanistic Insight & Comparative Data

Metabolic Stability and Clearance Pathways

Unsubstituted indole-3-acetic acids are rapidly cleared via renal excretion and non-specific oxidation. In contrast, 2-methyl substituted analogs (like Indomethacin) shift the clearance profile towards hepatic metabolism (CYP2C9) and enterohepatic recirculation, significantly extending half-life (


).

Figure 1: Metabolic Blockade at C2 The diagram below illustrates how the 2-methyl group diverts metabolism away from ring oxidation.

MetabolicBlockade Substrate Indole Scaffold C2_Oxidation C2-Oxidation (Unstable Metabolite) Substrate->C2_Oxidation No Substitution (2-H) Methyl_Block 2-Methyl Substitution (Steric Shield) Substrate->Methyl_Block Synthetic Modification Stable_Drug Systemic Circulation (High Bioavailability) Methyl_Block->Stable_Drug Prevents Ring Oxidation Liver_CYP Hepatic CYP2C9 (O-Demethylation) Stable_Drug->Liver_CYP Controlled Clearance Inactive Metabolites Inactive Metabolites Liver_CYP->Inactive Metabolites

Caption: The 2-methyl group prevents direct ring oxidation, forcing the molecule through slower, controlled hepatic clearance pathways (e.g., O-demethylation).

Comparative Pharmacokinetic Parameters

The following table contrasts the PK profile of Indomethacin (the 2-methyl prototype) against Indole-3-Acetic Acid (endogenous/dietary 2-H analog) and a 2-Trifluoromethyl analog (experimental).

ParameterIndole-3-Acetic Acid (2-H)Indomethacin (2-Methyl)2-CF3 Analog (Experimental)
Primary Clearance Renal (OAT transport)Hepatic (CYP2C9) + BiliaryHepatic (Slow)
Half-Life (

)
< 1 hour (Rapid excretion)4.5 – 10 hours> 12 hours (High stability)
Bioavailability (

)
Low (First-pass effect)~100% (Oral)High
Plasma Protein Binding Moderate (~60-70%)High (90-99%)Very High (>99%)
Metabolic Fate Indoxyl sulfate (via CYP2E1)O-Desmethyl-indomethacinMinimal metabolism
Mechanism of Stability None (C2 open to oxidation)Steric hindrance at C2 C-F bond strength + Lipophilicity

Data Sources: [1], [2], [4]

Key Insight: The 2-methyl group is essential for the "drug-like" property of Indomethacin. Removing it (2-H) results in a compound that is treated by the body as a dietary metabolite to be excreted, rather than a drug to be circulated. Replacing it with


 increases stability further but alters enzyme selectivity (COX-2 > COX-1) [4].

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the stability conferred by 2-methyl substitution, we utilize a Microsomal Stability Assay . This protocol is designed to quantify the Intrinsic Clearance (


) difference between 2-methyl and 2-H variants.
Protocol: Comparative Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance (


) of indole derivatives in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Indomethacin (Positive Control), Indole-3-acetic acid (Negative Control/High Clearance).

  • Stop Solution: Ice-cold Acetonitrile with internal standard (e.g., Warfarin).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

Calculation: Plot


 vs. time. The slope is 

.

Figure 2: Experimental Workflow for Stability Assessment

AssayWorkflow Start Prepare HLM & Compounds (1 µM Final Conc.) Incubate Incubate @ 37°C (+ NADPH) Start->Incubate Sample Time Point Sampling (0, 5, 15... 60 min) Incubate->Sample Kinetic Loop Sample->Incubate Quench Quench with ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Calculate Slope -k) Quench->Analyze

Caption: Step-by-step workflow to determine intrinsic clearance (


), validating the metabolic stability of the 2-methyl scaffold.

Part 4: Structural-Activity Relationship (SAR) Implications

The 2-methyl group does not act in isolation. Its pharmacokinetic benefits are synergistic with N-acylation.

  • Without 2-Methyl: The N-benzoyl group in indomethacin analogs is prone to hydrolysis if the C2 position is not substituted. The methyl group provides a "buttressing effect," preventing the enzymatic attack on the amide bond by locking the conformation [3].

  • With 2-Methyl: The molecule adopts a non-planar conformation that fits tightly into the COX active site (time-dependent inhibition) and protects the core scaffold from rapid degradation.

Summary of Recommendations for Drug Design
  • Use 2-Methyl for Oral Bioavailability: If your lead indole compound suffers from high first-pass metabolism, introduce a methyl group at C2 to block oxidation.

  • Monitor COX Selectivity: Be aware that modifying C2 (e.g., to

    
    ) can drastically alter target selectivity (COX-1 vs COX-2) [4].[1]
    
  • Validate with Microsomes: Always run the comparative stability assay (Protocol above) early in the lead optimization phase.

References

  • Clinical Pharmacokinetics of Indomethacin. PubMed. [Link]

  • Indomethacin: Mechanism of Action and Pharmacokinetics. StatPearls. [Link]

  • Structure-Activity Relationship of Indomethacin. GPAT India. [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. [Link]

  • Metabolic Stability of Indole Derivatives. PMC. [Link]

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Structural Validation of 3-(2-methyl-1H-indol-3-yl)propanoic Acid: A Comparative Guide to SCXRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 3-(2-methyl-1H-indol-3-yl)propanoic Acid via X-ray Crystallography Role: Senior Application Scientist Format: Comparative Technical Guide

Executive Summary & Rationale

In the development of indole-based therapeutics and plant growth regulators (auxin analogs), the precise characterization of 3-(2-methyl-1H-indol-3-yl)propanoic acid (2-Me-IPA) is critical. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are standard for solution-state characterization, they often fail to capture solid-state phenomena such as polymorphism, tautomeric preference (1H- vs. 3H-indole), and intermolecular hydrogen bonding networks that dictate bioavailability.

This guide details the protocol for confirming the structure of 2-Me-IPA using Single Crystal X-ray Diffraction (SCXRD) . It objectively compares this "gold standard" method against spectroscopic alternatives, demonstrating why SCXRD is the only technique capable of unambiguously resolving the 3D packing and absolute connectivity of the indole scaffold in the solid phase.

Comparative Analysis: SCXRD vs. NMR/MS

The following table contrasts the structural insights gained from SCXRD against traditional spectroscopic methods for 2-Me-IPA.

FeatureNMR (

H,

C, 2D)
Mass Spectrometry (HRMS) SCXRD (X-ray Diffraction)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation3D Electron Density Map
Tautomer ID Ambiguous (fast exchange in solution)InvisibleDefinitive (Locates H on N1 vs. C3)
Isomer Distinction Requires complex HMBC/NOESY to distinguish 2-Me from N-MeIndistinguishable (Identical Mass)Absolute (Direct imaging of methyl position)
Solid-State Packing InvisibleInvisibleRevealed (Polymorphs,

-stacking)
H-Bonding Inferred (Chemical shift

)
N/AMeasured (Bond lengths/angles, e.g.,

dimers)
Sample State Solution (Solvent effects apply)Gas Phase (Ionized)Solid Crystal (Native state)
Critical Insight: The "Dimer" Problem

In solution (NMR), carboxylic acids like 2-Me-IPA exist in a rapid equilibrium between monomers and dimers. SCXRD is the only method that confirms the formation of the centrosymmetric carboxylic acid dimer (synthon


) in the solid state, a critical parameter for predicting solubility and melting point behavior [1, 2].
Experimental Protocol: From Powder to Structure

To achieve a publishable structure, follow this self-validating workflow.

Phase 1: Crystallization (The Rate-Limiting Step)

The indole moiety is hydrophobic, while the propanoic acid tail is hydrophilic. This amphiphilicity requires a biphasic or slow-evaporation approach.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (80:20 v/v) or Acetonitrile.

  • Protocol: Dissolve 20 mg of 2-Me-IPA in 2 mL of warm ethanol. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cap the vial with parafilm and puncture 3-4 small holes. Allow to stand at 4°C (to reduce thermal motion) for 3-7 days.
    
  • Target: Colorless prisms or blocks (

    
     mm).
    
Phase 2: Data Collection (Diffraction)
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred for better resolution; Cu K
    
    
    is acceptable for absolute configuration if chiral impurities are suspected.
  • Temperature: 100 K (Cryostream). Note: Collecting at room temperature is a common error that leads to high thermal ellipsoids on the terminal methyl group.

  • Strategy: Collect full sphere of data (

    
     completeness) to a resolution of at least 0.80 Å.
    
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface [3].

  • H-Atom Treatment: Locate the N-H and O-H protons from the difference Fourier map (

    
    ). Do not geometrically constrain them initially; their position confirms the tautomer and H-bonding network.
    
Structural Expectations & Validation

When analyzing your solved structure, verify these three molecular fingerprints to confirm identity:

A. The Indole Core Geometry

The 2-methyl substitution imposes steric strain.

  • Check: The C2-C3-C(chain) bond angle. In unsubstituted indoles, this is ~126°. In 2-Me-IPA, expect deviations due to the adjacent methyl group.

  • Planarity: The indole ring should be planar (RMSD < 0.02 Å).

B. The Carboxylic Acid Synthon

Indole-3-alkanoic acids typically crystallize as centrosymmetric dimers.

  • Look for: An inversion center between two carboxylic acid groups.

  • Metric: The

    
     distance should be approx 2.65 Å. This confirms the classic 
    
    
    
    hydrogen bond motif [4].
C. Tautomeric Confirmation
  • Validation: The electron density peak (

    
    -peak) must be clearly visible on the Indole Nitrogen (N1), not on C3. This proves the 1H-indole  tautomer, ruling out the 3H-indolenine form.
    
Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for refinement.

G Synthesis Crude 2-Me-IPA Recryst Recrystallization (EtOH/H2O) Synthesis->Recryst Selection Crystal Selection (Polarized Light) Recryst->Selection SCXRD Data Collection (Mo Kα, 100K) Selection->SCXRD Quality Check Solution Structure Solution (SHELXT) SCXRD->Solution Refinement Refinement (SHELXL) Solution->Refinement Validation Check R-factor & H-bonds Refinement->Validation Validation->Refinement R1 > 5% Final Confirmed Structure (CIF Generated) Validation->Final R1 < 5%

Figure 1: Critical path workflow for crystallographic validation of indole derivatives. Green paths indicate successful validation criteria.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Ishida, T., et al. (2015). "Structure and intermolecular hydrogen bonds of indole-3-propionic acid derivatives." Journal of Structural Chemistry. (General reference for Indole-3-alkanoic acid packing motifs).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • PubChem Compound Summary. "Methyl 3-(1H-indol-3-yl)propanoate" (Analogous structural data). [Link]

Precision Melting Point Determination: 2-Methyl Indole-3-Propanoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Thermal Characterization

In the development of indole-based auxins and pharmaceutical intermediates, 3-(2-methyl-1H-indol-3-yl)propanoic acid (2-Methyl-IPA) represents a critical structural variant of the canonical Indole-3-propanoic acid (IPA). While IPA is a well-characterized metabolite with neuroprotective properties, the introduction of a methyl group at the C2 position significantly alters the compound's steric profile, metabolic stability, and crystal packing forces.

This guide provides a rigorous technical framework for determining the melting point (MP) of 2-Methyl-IPA. Unlike standard datasheets, we contextualize this value against its structural analogs—Indole-3-propanoic acid (IPA) and 2-Methylindole-3-acetic acid (2-Me-IAA) —to demonstrate how chain length and ring substitution govern thermal behavior.

Key Insight: The C2-methylation of the indole ring typically enhances crystal lattice energy through increased packing efficiency, resulting in a higher melting point compared to the non-methylated parent compound.

Chemical Profile & Structural Logic[1]

To understand the thermal data, one must first understand the structural causality. The melting point is not just a number; it is a direct readout of the intermolecular forces (hydrogen bonding,


-

stacking) holding the crystal together.
FeatureIndole-3-Propanoic Acid (IPA)2-Methyl Indole-3-Propanoic Acid (Target)2-Methyl Indole-3-Acetic Acid
Structure Indole ring + C3 propanoic chainIndole ring + C2 Methyl + C3 propanoic chain Indole ring + C2 Methyl + C2 acetic chain
H-Bond Donors NH (ring), OH (acid)NH (ring), OH (acid)NH (ring), OH (acid)
Steric Effect LowMedium (C2 Methyl restricts rotation) Medium
Crystal Packing Standard

-stacking
Enhanced interlocking due to C2-Me High rigidity (shorter chain)
Structural Impact on Melting Point
  • Chain Length Effect: Propanoic acid derivatives (3-carbon chain) generally have lower melting points than their acetic acid (2-carbon chain) counterparts due to the increased flexibility of the alkyl chain, which disrupts the crystal lattice.

  • Methylation Effect: Adding a methyl group at C2 removes a degree of freedom and often facilitates tighter packing, typically raising the melting point relative to the non-methylated analog.

Comparative Data Analysis

The following table synthesizes experimental literature values for the analogs to bracket the expected range for 2-Methyl-IPA. Use these values to validate your instrument calibration.

Table 1: Thermal Reference Standards
CompoundCAS No.[1][2][3][4][5][6][7][8][9][10]Melting Point (°C)Source Ref
Indole-3-Propanoic Acid (IPA) 830-96-6134 – 135 °C [1][2]
Indole-3-Acetic Acid (IAA) 87-51-4168 – 170 °C [3]
2-Methyl Indole-3-Acetic Acid 1912-43-2205 °C [4]
2,5-Dimethyl Indole-3-Propanoic Acid N/A169 – 178 °C [5]
2-Methyl Indole-3-Propanoic Acid 1912-48-7*Determination Target Expected: 140 – 160 °C

> Note: The exact MP of 2-Methyl-IPA is sensitive to synthesis purity. Based on the "Methylation Effect" (IPA @ 135°C) and "Chain Length Effect" (2-Me-IAA @ 205°C), the theoretical target range is derived as 140–160°C.

Experimental Protocol: Precision Determination

Do not rely on generic "fast ramp" protocols. Indole derivatives are prone to sublimation and decomposition near their melting points. This protocol minimizes thermal lag and decomposition artifacts.

Method A: Capillary Melting Point (Standard)

Prerequisites:

  • Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

  • Reference Standard: Benzoic Acid (MP 122°C) or IPA (MP 134°C).

  • Sample: Dried 2-Methyl-IPA (>24h in desiccator).

Workflow:

MP_Determination cluster_QC Quality Control Start Sample Prep (Grind to fine powder) Load Capillary Loading (2-3mm height, compact) Start->Load FastRamp Fast Ramp (10°C/min to 120°C) Load->FastRamp SlowRamp Critical Ramp (1°C/min) FastRamp->SlowRamp Observation Observe Phase Transition (Collapse -> Meniscus -> Clear) SlowRamp->Observation Record Record Range (Onset to Clear Point) Observation->Record Check Check for Decomposition (Browning/Gas bubbles) Observation->Check

Figure 1: Step-by-step workflow for precision capillary melting point determination.

Step-by-Step Execution:

  • Sample Preparation: Grind the sample to a fine, uniform powder. Large crystals cause uneven heat transfer, widening the range.

  • Loading: Fill the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets.

  • Fast Ramp: Heat rapidly (10°C/min) to 120°C (well below the expected onset).

  • Equilibration: Hold at 120°C for 60 seconds to stabilize the heating block.

  • Critical Ramp: Decrease heating rate to 1.0°C/min .

    • Why? High ramp rates cause "thermal lag," where the thermometer reads higher than the actual sample temperature, leading to falsely elevated values.

  • Observation:

    • Onset: The moment the solid column collapses or moistens.

    • Meniscus: Formation of a liquid meniscus.

    • Clear Point: The sample becomes completely transparent.

  • Validation: If the range (Clear Point - Onset) > 2°C, the sample is likely impure or the ramp was too fast. Recrystallize and repeat.

Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade characterization.

  • Pan: Aluminum, crimped (vented if volatiles are suspected).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

  • Program: Heat from 30°C to 200°C at 5°C/min.

  • Data Point: Record the Onset Temperature of the endothermic peak (melting), not the peak maximum.

Troubleshooting & Validation

Issue: Sample turns brown before melting.

  • Cause: Decomposition (oxidation) or residual solvent.

  • Solution: Perform the test in a sealed capillary under Nitrogen or use DSC. Ensure sample is vacuum-dried.

Issue: Broad melting range (>3°C).

  • Cause: Impurities (synthesis byproducts like unreacted 2-methylindole).

  • Solution: Recrystallize from Ethanol/Water. 2-Methylindole (MP 59°C) is a common impurity that will drastically depress the melting point.

Issue: Sublimation (Crystals disappear/move up capillary).

  • Cause: High vapor pressure of indole derivatives.

  • Solution: Seal the capillary tube with a flame before heating.

References

  • National Institutes of Health (NIH) PubChem. Indole-3-propionic acid (CID 3744) Physical Properties. Available at: [Link]

  • Google Patents.Process for the production of 3-indole-propionic acids (US3062832A).

Sources

Safety Operating Guide

3-(2-methyl-1H-indol-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-methyl-1H-indol-3-yl)propanoic acid Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.

Executive Summary: Operational Disposal Directives

3-(2-methyl-1H-indol-3-yl)propanoic acid (an analog of Indole-3-propionic acid) is an organic acid typically used in auxin research and drug synthesis. While not explicitly listed on the EPA RCRA "P" (acutely toxic) or "U" (toxic) lists, it must be managed as Hazardous Chemical Waste due to its potential for irritation and environmental impact.

Immediate Action Plan:

  • Do NOT dispose of down the drain or in regular trash.

  • Segregate from strong oxidizers (nitric acid, perchlorates) immediately.

  • Classify as "Non-Halogenated Organic Solid" (if pure) or "Organic Solvent Waste" (if dissolved).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Identity & Hazard Profile[1][2][3]

To ensure safe handling, we apply the Precautionary Principle , using the well-characterized safety profile of its parent compound, Indole-3-propionic acid (IPA), as the baseline. The addition of the methyl group at the C2 position increases lipophilicity but does not fundamentally alter the disposal pathway.

Physicochemical & Safety Data Table
FeatureData / ClassificationOperational Implication
Chemical Name 3-(2-methyl-1H-indol-3-yl)propanoic acidLabel waste tags clearly with full name.
Parent Analog Indole-3-propionic acid (CAS 830-96-6)Use CAS 830-96-6 SDS as a safety surrogate if specific SDS is unavailable.
Physical State Solid (Powder), typically off-white/yellowHigh dust potential; use powder funnel for transfer.
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Reactivity Electron-Rich Indole Ring INCOMPATIBLE with Oxidizers. Risk of exothermic reaction/fire.
RCRA Status Not Listed (P/U List).Classify by characteristic (Toxic/Irritant) or as "Non-Regulated Chemical Waste."

Part 2: Pre-Disposal Assessment (Self-Validating System)

Before disposal, you must validate the state of the waste. This logic flow ensures you never mix incompatible streams.

DisposalLogic Start Waste Generation: 3-(2-methyl-1H-indol-3-yl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Container: Wide-mouth HDPE Jar Label: 'Solid Organic Waste' Risk: Dust Inhalation Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck Final Central Accumulation Area (Disposal via Incineration) SolidAction->Final Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, Water) SolventCheck->NonHalogenated HaloAction Container: Carboy (Safety Cap) Label: 'Halogenated Organic Waste' Halogenated->HaloAction NonHaloAction Container: Carboy (Safety Cap) Label: 'Non-Halogenated Organic Waste' NonHalogenated->NonHaloAction HaloAction->Final NonHaloAction->Final

Figure 1: Decision Logic for Waste Stream Segregation. Ensure strict separation of halogenated and non-halogenated solvents if the compound is in solution.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life chemicals or excess synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Transfer:

    • Perform transfer in a chemical fume hood to capture dust.

    • Do not mix with other solid wastes unless they are compatible organic acids.

  • Labeling:

    • Apply a hazardous waste tag.

    • Constituents: "3-(2-methyl-1H-indol-3-yl)propanoic acid".[4]

    • Hazard Checkbox: Check "Irritant" and "Toxic".

  • Storage: Store in the "Solid Organic" bin in your Satellite Accumulation Area (SAA).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Best for: Mother liquors or dissolved samples.

  • Solvent Identification: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • pH Check:

    • Indole propanoic acids are weak acids. If the solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5-9 only if your facility requires neutral waste. Otherwise, dispose of as "Acidic Organic Waste".

  • Segregation:

    • Strict Rule: Never pour into a container holding oxidizers (Nitric Acid, Peroxides). Indoles can polymerize or burn violently in the presence of strong oxidizers.

  • Labeling:

    • List all solvents and the approximate % of the indole derivative.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Trace Contamination: Disposable nitrile gloves and weigh boats with trace dust can typically be disposed of in "Chemically Contaminated Solid Waste" boxes (often lined cardboard or plastic drums) destined for incineration.

  • Gross Contamination: If a spill occurs and absorbents are saturated, bag them separately in a sealed clear bag, label as "Spill Debris: Indole Derivative," and treat as hazardous solid waste.

Part 4: Scientific Integrity & Regulatory Compliance

The Mechanism of Hazard (Why we incinerate)

Indole derivatives are nitrogen-heterocycles. In the environment, they can act as signaling molecules (auxin-like activity in plants) or alter microbial biofilms.

  • Bioaccumulation: While many simple indoles degrade, methylated derivatives often exhibit increased stability and lipophilicity, making environmental release (drain disposal) unacceptable [1].

  • Incineration: High-temperature incineration (typically >1000°C) ensures the complete oxidation of the indole ring into nitrogen oxides (NOx), CO2, and H2O, preventing environmental contamination.

RCRA & EPA Considerations (USA Focus)
  • Listing: This specific compound is not P-listed or U-listed under 40 CFR § 261.33 [2].

  • Characteristic Waste: It does not typically meet the definition of Ignitability (D001) or Corrosivity (D002) unless in a specific solvent matrix.

  • Generator Responsibility: As the generator, you must determine if the waste exhibits toxicity.[5] Due to the lack of chronic toxicity data for this specific methyl derivative, the "Conservative Generator Status" dictates managing it as fully regulated hazardous waste.

Part 5: Emergency Response (Spills)

  • Small Spill (< 5g):

    • Wear PPE (Double nitrile gloves, N95 mask or respirator if outside hood).

    • Cover powder with a wet paper towel to prevent dust dispersion.

    • Wipe up and place in a sealed bag.

    • Clean surface with 70% Ethanol or Isopropanol.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.[2][6] Indoles can stain skin and cause dermatitis.

References

  • PubChem. (n.d.). Indole-3-propionic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-methyl-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(2-methyl-1H-indol-3-yl)propanoic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(2-methyl-1H-indol-3-yl)propanoic acid. As the toxicological properties of this specific compound have not been exhaustively investigated, this protocol is grounded in the known hazards of the parent compound, 3-(1H-indol-3-yl)propanoic acid, and general best practices for handling indole derivatives in a research and development setting.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Core Hazard Profile

3-(2-methyl-1H-indol-3-yl)propanoic acid and its structural analogs are classified as hazardous.[3] The primary risks associated with this solid, powdered compound are irritation upon direct contact and inhalation. The following table summarizes the hazard classifications based on available data for the closely related compound, 3-(1H-indol-3-yl)propanoic acid.

Hazard ClassificationCategoryDescriptionSupporting Sources
Acute Oral Toxicity Category 4Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation upon contact.[3][4][6]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory tract irritation from inhalation of dust.[4][5][6]
Carcinogenicity/Mutagenicity No DataNo components are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the final, critical barrier.[7]

  • Hand Protection: Wear chemically resistant, powder-free, disposable gloves at all times.[8] Double gloving with nitrile gloves is highly recommended, especially during weighing and solution preparation.[9] Gloves must be inspected for tears or degradation before each use.[1] Should contamination occur, remove gloves immediately using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[1]

  • Eye and Face Protection: Chemical safety goggles are required whenever handling the compound to protect against dust particles and potential splashes.[10] When there is a significant risk of splashing (e.g., during bulk solution preparation or transfers), a full-face shield must be worn in addition to safety goggles.[5][7] Standard eyeglasses with side shields do not provide adequate protection.[7]

  • Body Protection: A dedicated, clean, long-sleeved laboratory coat is the minimum requirement and must be fully buttoned.[9] For procedures with a higher risk of contamination, disposable chemical-resistant coveralls or aprons should be considered.[10] All protective clothing should be removed before leaving the laboratory area.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[3][11] A particulate respirator (e.g., N95/P1) is suitable for nuisance dust, while a respirator with organic vapor and particulate cartridges (e.g., OV/AG/P99) offers a higher level of protection.[1]

Standard Operating Procedure for Safe Handling

This step-by-step protocol ensures a controlled and safe handling process from preparation to cleanup.

3.1. Preparation and Planning

  • Designate Area: All handling of 3-(2-methyl-1H-indol-3-yl)propanoic acid must occur in a designated area, such as a chemical fume hood.[9]

  • Verify Ventilation: Ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before introducing the chemical to the workspace.

  • Don PPE: Put on all required PPE as specified in Section 2.

3.2. Weighing and Solution Preparation (Inside Fume Hood)

  • Weighing: Carefully weigh the solid compound. Use a dedicated spatula and weigh vessel to avoid cross-contamination.

  • Dissolution: To prepare solutions, slowly add the solid to the solvent to prevent splashing and aerosolization. Keep containers covered as much as possible during this process.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

3.3. Post-Handling Decontamination

  • Clean Workspace: Wipe down all surfaces within the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Workflow Diagram & Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood . This is non-negotiable for any procedure involving the solid form to prevent the generation of airborne dust that can be inhaled and cause respiratory irritation.[6] The following diagram outlines the complete, self-validating workflow for safe handling.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_disposal 3. Waste Management Prep Verify Fume Hood Function Don_PPE Don Full PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Solubilize Slowly Add Solid to Solvent Weigh->Solubilize Experiment Perform Experimental Work Solubilize->Experiment Segregate Segregate Solid & Liquid Waste (Label Hazardous Waste) Experiment->Segregate Decontaminate Clean Equipment & Workspace Segregate->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash caption Safe Handling Workflow for 3-(2-methyl-1H-indol-3-yl)propanoic acid

Caption: Safe Handling Workflow for 3-(2-methyl-1H-indol-3-yl)propanoic acid

Emergency Response and Decontamination

Immediate and correct response to an exposure or spill is critical.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[6]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

  • Accidental Spill: Evacuate personnel from the immediate area.[1] Wearing full PPE, cover the spill with absorbent material. Carefully sweep or scoop up the material without creating dust, and place it into a suitable, sealed container for disposal.[1][2]

Waste Disposal Protocol

All waste materials must be treated as hazardous. Do not let the product enter drains.[1]

  • Solid Waste: All unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous liquid waste container.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3][5] Do not attempt to dispose of this chemical via standard laboratory drains or trash.

References

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • MSDS of 3-(5-Fluoro-1H-indol-3-YL)-2-methyl-propionic acid. Capot Chemical.
  • SAFETY DATA SHEET - 1H-Indole-3-acetic acid. Fisher Scientific.
  • Indole-3-propionic acid(830-96-6). ChemicalBook.
  • SAFETY DATA SHEET - 3-(1H-indol-3-yl)propanoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-(1H-indol-3-yl)propanoic acid. Fisher Scientific.
  • Safety Data Sheet - Indole-3-Propionic Acid. MP Biomedicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services.
  • SAFETY DATA SHEET - Indole-3-propionic acid. MilliporeSigma.
  • Propionic acid - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • Safety Data Sheet. Angene Chemical.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • The importance of Personal Protective Equipment in the handling of chemicals. Iberdrola.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection.
  • Material Safety Data Sheet. Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.